Technical Documentation Center

4-Chloro-6-fluoro-7-methoxyquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-6-fluoro-7-methoxyquinoline
  • CAS: 851985-92-7

Core Science & Biosynthesis

Foundational

4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7): A Strategic Scaffold in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, halogenated quinolines serve as privileged scaffolds capable of addressing complex biological targets. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 85...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, halogenated quinolines serve as privileged scaffolds capable of addressing complex biological targets. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) has emerged as a critical building block in the synthesis of next-generation therapeutics [1]. This in-depth technical guide explores the structural rationale, pharmacological applications, and synthetic methodologies associated with this molecule, providing drug development professionals with a comprehensive blueprint for its utilization in immuno-oncology, infectious disease, and targeted kinase inhibition.

Structural Rationale & Physicochemical Profiling

The specific substitution pattern of 4-chloro-6-fluoro-7-methoxyquinoline is not coincidental; it is a highly engineered system designed to balance reactivity for synthetic elaboration with optimal pharmacokinetic properties for in vivo efficacy.

  • C4-Chloro Substitution: The electron-withdrawing nature of the quinoline nitrogen severely depletes electron density at the C2 and C4 positions. The C4-chloride acts as an excellent leaving group, priming the molecule for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Fluoro Substitution: The incorporation of fluorine at the C6 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a notoriously vulnerable metabolic soft spot. Second, the high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, modulating membrane permeability and reducing non-specific toxicity.

  • C7-Methoxy Substitution: This electron-donating group fine-tunes the electronic distribution of the bicyclic system. In biological targets, the oxygen atom frequently acts as a critical hydrogen-bond acceptor, anchoring the molecule to the hinge region of kinases or the catalytic domains of phosphodiesterases [4].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
CAS Number 851985-92-7Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C10H7ClFNODefines stoichiometric calculations for synthetic workflows.
Molecular Weight 211.62 g/mol Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Appearance Off-white to pale yellow solidColorimetric shifts during synthesis often indicate successful C4 displacement.
Reactivity Profile Highly electrophilic at C4Requires aprotic polar solvents (e.g., NMP, DMF) for optimal SNAr kinetics.

Pharmacological Applications & Target Pathways

ENPP1 Inhibition & Immuno-Oncology

One of the most groundbreaking applications of the 4-chloro-6-fluoro-7-methoxyquinoline scaffold is in the development of Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP1) inhibitors [3].

In the tumor microenvironment, cytosolic DNA from dying cancer cells activates the cGAS-STING pathway, producing 2',3'-cGAMP. This cyclic dinucleotide is crucial for stimulating the production of Type I interferons (IFN-β) and initiating a robust anti-tumor immune response. However, tumors often upregulate ENPP1, an enzyme that rapidly hydrolyzes cGAMP into immunosuppressive adenosine. Derivatives synthesized from 4-chloro-6-fluoro-7-methoxyquinoline have demonstrated potent, selective inhibition of ENPP1, thereby preserving cGAMP levels, lifting tumor immunosuppression, and enhancing the efficacy of cancer immunotherapy [3].

G DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP ATP+GTP STING STING Pathway cGAMP->STING Immune Immune Response (IFN-β) STING->Immune ENPP1 ENPP1 Enzyme ENPP1->cGAMP Hydrolysis Inhibitor Quinoline Inhibitor (CAS 851985-92-7) Inhibitor->ENPP1 Blocks

Mechanism of ENPP1 inhibition by quinoline derivatives to enhance STING-mediated immunity.
Antimalarial Development

The quinoline core is historically synonymous with antimalarial drugs. Modern research has utilized functionalized 4(1H)-quinolones to target Plasmodium falciparum strains that are resistant to chloroquine and artemisinin [2]. By utilizing the 4-chloro-6-fluoro-7-methoxyquinoline building block, chemists can rapidly generate libraries of 3-carboxyl-4(1H)-quinolones or 4-aryl derivatives via cross-coupling. These compounds act by inhibiting critical parasitic targets such as the cytochrome bc1 complex or dihydroorotate dehydrogenase (DHODH), starving the parasite of pyrimidines necessary for survival [2].

Kinase Inhibition (c-MET/RON)

Receptor tyrosine kinases like c-MET and RON are frequently overexpressed in carcinomas, driving metastasis and resistance to standard therapies. The 6-fluoro-7-methoxy substitution pattern is highly effective at binding the ATP-binding pocket of these kinases. By functionalizing the C4 position with complex oxo-pyridine fused rings or substituted anilines, researchers have generated potent kinase inhibitors that arrest tumor cell proliferation [4].

Synthetic Methodologies & Functionalization Workflows

To leverage this building block effectively, synthetic chemists rely on divergent pathways. The most common and reliable method for library generation is Nucleophilic Aromatic Substitution (SNAr).

G Core 4-Chloro-6-fluoro-7-methoxyquinoline CAS: 851985-92-7 SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines, DIPEA, Heat Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Boronic Acids, Pd Cat. Amine 4-Amino Derivatives (ENPP1 / Kinase Inhibitors) SNAr->Amine Aryl 4-Aryl Derivatives (Antimalarial Scaffolds) Suzuki->Aryl

Divergent synthetic functionalization of the 4-chloroquinoline core for drug discovery.
Standardized Protocol: SNAr Functionalization at the C4 Position

Objective: Synthesize a 4-amino-6-fluoro-7-methoxyquinoline derivative (e.g., an ENPP1 inhibitor precursor).

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, inert-gas flushed reaction vial, dissolve 4-chloro-6-fluoro-7-methoxyquinoline (1.0 equivalent) and the target primary/secondary amine (1.2 equivalents) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

    • Causality: NMP is a highly polar, aprotic solvent. It is specifically chosen because it stabilizes the negatively charged Meisenheimer complex intermediate that forms during the SNAr transition state, accelerating the reaction rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the displacement, driving the reaction equilibrium forward without competing with the target amine for the electrophilic C4 carbon.

  • Thermal Activation: Seal the vial and heat the mixture to 110°C – 130°C for 12 to 16 hours. (Alternatively, use microwave irradiation at 130°C for 30 minutes).

    • Causality: Despite the activating effect of the quinoline nitrogen, the C4-Cl bond requires significant thermal energy to overcome the activation barrier for displacement by sterically hindered or weakly nucleophilic amines.

  • Quench and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture dropwise into a vigorously stirring beaker of ice-cold distilled water (10x volume of NMP).

    • Causality: The functionalized quinoline product is highly hydrophobic and will rapidly crash out (precipitate) in water. Conversely, the NMP, DIPEA·HCl salts, and any unreacted polar amines remain highly soluble in the aqueous phase, effectively acting as an initial purification step.

  • Validation & Purification: Filter the precipitate under vacuum, wash with cold water, and dry.

    • Self-Validating System: Confirm the success of the reaction via LC-MS (looking for the target [M+H]+ mass and the disappearance of the characteristic chlorine isotope pattern). Follow up with 1 H-NMR; the successful displacement is definitively marked by the disappearance of the starting material's C4-Cl shifting environment and the appearance of new amine-associated proton signals.

Conclusion

4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7) is far more than a simple chemical reagent; it is a meticulously designed molecular chassis. By understanding the causality behind its structural features—the electrophilicity of the C4-chloride, the metabolic shielding of the C6-fluorine, and the hinge-binding capacity of the C7-methoxy group—drug development professionals can rationally design highly potent inhibitors for oncology, immunology, and infectious diseases.

References

  • National Institutes of Health (NIH) / PMC. "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials." PubMed Central. Available at:[Link]

  • World Intellectual Property Organization. "Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof." Patent WO2019046778A1.
  • European Patent Office. "Oxo-pyridine fusion ring derivative and pharmaceutical composition comprising same." Patent EP4011885A1.
Exploratory

The Strategic Role of 4-Chloro-6-fluoro-7-methoxyquinoline in Modern Drug Discovery: Synthesis, Mechanisms, and Applications

Executive Summary In contemporary medicinal chemistry, the quinoline scaffold serves as a privileged structure for pharmacophore development. Among its halogenated derivatives, 4-Chloro-6-fluoro-7-methoxyquinoline (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoline scaffold serves as a privileged structure for pharmacophore development. Among its halogenated derivatives, 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) has emerged as a critical, highly reactive intermediate[1][2]. This compound is foundational in the synthesis of advanced therapeutics, including Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) inhibitors for immuno-oncology[3][4], Hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for Duchenne Muscular Dystrophy[5], and next-generation antimalarials targeting the cytochrome bc1 complex and DHODH[6].

This whitepaper provides an in-depth technical analysis of the structural rationale, mechanistic pharmacology, and self-validating synthetic protocols associated with this vital chemical building block.

Structural Rationale & Physicochemical Profile

The precise substitution pattern of 4-chloro-6-fluoro-7-methoxyquinoline is not arbitrary; it is a highly engineered system designed to optimize both synthetic reactivity and downstream biological target engagement.

  • 4-Chloro Moiety (The Synthetic Handle): The chlorine atom at the C4 position acts as an exceptional leaving group. The electron-deficient nature of the quinoline ring, exacerbated by the nitrogen heteroatom, makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6].

  • 6-Fluoro Moiety (Metabolic Shielding): The introduction of fluorine at the C6 position serves a dual purpose. First, it blocks Cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of downstream drug candidates. Second, its high electronegativity modulates the pKa​ of the quinoline nitrogen, improving membrane permeability.

  • 7-Methoxy Moiety (Electronic Modulator): The methoxy group is a strong electron-donating group via resonance. It enriches the electron density of the benzenoid ring, which is critical for favorable binding interactions in the hydrophobic pockets of target kinases and enzymes[6].

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValueStructural Implication
Chemical Formula C10​H7​ClFNO Optimal low-molecular-weight building block.
Molecular Weight 211.62 g/mol Leaves ample mass budget for downstream functionalization.
CAS Registry Number 851985-92-7Unique identifier for the 6-fluoro-7-methoxy isomer.
Reactivity Profile Highly electrophilic at C4Ideal for SN​Ar with amines, anilines, and boronic acids.

Mechanistic Pharmacology: Why This Scaffold Matters

Immuno-Oncology: ENPP1 Inhibition and the STING Pathway

In the tumor microenvironment, cytosolic DNA is sensed by cGAS, which synthesizes the cyclic dinucleotide 2',3'-cGAMP. This molecule activates the STING (Stimulator of Interferon Genes) pathway, triggering a robust Type I Interferon (IFN) response that shrinks tumors[4]. However, tumors upregulate ENPP1, an enzyme that specifically hydrolyzes 2',3'-cGAMP into immunosuppressive adenosine, effectively blinding the immune system to the cancer[4].

Derivatives synthesized from 4-chloro-6-fluoro-7-methoxyquinoline act as potent ENPP1 inhibitors. By blocking ENPP1, these compounds prevent cGAMP degradation, thereby lifting tumor immunosuppression and hyper-activating the STING pathway[3][7].

ENPP1_STING Cytosolic_DNA Cytosolic DNA cGAS cGAS Activation Cytosolic_DNA->cGAS binds cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING STING Pathway cGAMP->STING activates ENPP1 ENPP1 Enzyme cGAMP->ENPP1 hydrolyzed by IFN Type I IFN Response (Tumor Shrinkage) STING->IFN induces Adenosine Adenosine (Immunosuppression) ENPP1->Adenosine produces Inhibitor Quinoline-Derived ENPP1 Inhibitor Inhibitor->ENPP1 blocks

Figure 1: ENPP1/STING pathway modulation by quinoline derivatives.

Antimalarial Development: Structure-Activity Relationship (SAR)

In the development of 4(1H)-quinolones targeting Plasmodium falciparum, the substitution at the 7-position of the benzenoid ring is a critical determinant of antimalarial potency. Research demonstrates that small, hydrophobic, electron-donating groups at the 7-position significantly enhance binding to the parasite's cytochrome bc1 complex or DHODH[6].

Table 2: SAR Data for 7-Position Substitutions in Antimalarial Quinolones
Substituent at 7-PositionElectronic PropertyAntimalarial Potency (K1 Strain)Causality / Mechanism
-OCH3 (Methoxy) Electron-donating High (Optimal) Enhances target pocket binding via electron enrichment[6].
-SCH3 (Methylthio)Electron-donatingHighBioisostere to methoxy; maintains hydrophobic interactions[6].
-OH (Hydroxyl)Electron-donatingModerateHydrogen bonding potential, but lower lipophilicity[6].
-Cl (Chloro)Electron-withdrawingLowDepletes benzenoid electron density, weakening affinity[6].
-CF3 (Trifluoromethyl)Strongly withdrawingVery LowSteric bulk and severe electron withdrawal abolish activity[6].

Self-Validating Synthetic Protocols

To ensure reproducibility and high yield, the synthesis of 4-chloro-6-fluoro-7-methoxyquinoline must be approached as a self-validating system where each reagent choice is mechanistically justified. The standard protocol involves the chlorination of the tautomeric precursor, 6-fluoro-7-methoxyquinolin-4(1H)-one[3].

Step-by-Step Methodology: Chlorination via POCl3​

1. Reagent Preparation & System Purging

  • Action: Flame-dry a 250 mL round-bottom flask under a continuous flow of Argon.

  • Causality: Phosphorus oxychloride ( POCl3​ ) is highly moisture-sensitive. Any ambient water will violently hydrolyze POCl3​ into phosphoric acid and HCl , destroying the electrophilic chlorinating agent and drastically reducing the yield.

2. Substrate Dissolution & Base Addition

  • Action: Suspend 6-fluoro-7-methoxyquinolin-4(1H)-one (3.0 g, 15.54 mmol) in anhydrous Acetonitrile (ACN, 100 mL). Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 6.0 mL) dropwise[3].

  • Causality: ACN is a polar aprotic solvent that stabilizes the highly polar intermediate transition states. DIPEA is a sterically hindered, non-nucleophilic base. It is added to scavenge the HCl generated during the reaction. Without DIPEA, the generated HCl would protonate the quinoline nitrogen, deactivating the ring and stalling the nucleophilic attack of the oxygen onto the phosphorus atom.

3. Electrophilic Activation & Substitution

  • Action: Slowly add POCl3​ (15.0 mL) dropwise at 0 °C. Once addition is complete, attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours[3]. Monitor via Thin Layer Chromatography (TLC).

  • Causality: The addition is performed at 0 °C to control the highly exothermic initial formation of the intermediate phosphorodichloridate. Heating to 80 °C provides the necessary activation energy for the chloride ion (released in the first step) to attack the C4 position via SN​Ar , displacing the phosphorodichloridate leaving group to form the final 4-chloroquinoline.

4. Quenching and Isolation

  • Action: Evaporate the ACN under reduced pressure. Slowly pour the concentrated residue into crushed ice/water (200 mL) while stirring vigorously. Extract the aqueous layer with Dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the off-white solid[3][7].

  • Causality: Pouring into crushed ice safely quenches unreacted POCl3​ while keeping the temperature low. If quenched in warm water, the newly formed 4-chloroquinoline could undergo undesired hydrolysis back to the starting quinolone. DCM efficiently extracts the lipophilic product from the aqueous phase.

Synthesis A 3-Fluoro-4-methoxyaniline + Diethyl ethoxymethylenemalonate B Gould-Jacobs Condensation (Thermal Cyclization at 250°C) A->B Step 1 C 6-Fluoro-7-methoxyquinolin-4(1H)-one (Stable Precursor) B->C Step 2 D Chlorination (POCl3, DIPEA, ACN, 80°C) C->D Step 3 E 4-Chloro-6-fluoro-7-methoxyquinoline (Target Scaffold) D->E Step 4 F SNAr / Cross-Coupling (C4 Functionalization) E->F Workflow G Advanced Drug Candidates (ENPP1, H-PGDS, DHODH Inhibitors) F->G Finalization

Figure 2: Self-validating synthetic workflow for the quinoline scaffold.

Conclusion

The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a masterclass in rational drug design. By combining a highly reactive synthetic handle (4-chloro) with metabolic shielding (6-fluoro) and electronic modulation (7-methoxy), it provides medicinal chemists with a versatile foundation for targeting complex biological pathways. Whether unlocking the STING pathway via ENPP1 inhibition or overcoming drug-resistant malaria, mastering the synthesis and functionalization of this intermediate is essential for modern therapeutic development.

Sources

Foundational

4-Chloro-6-fluoro-7-methoxyquinoline synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline Abstract 4-Chloro-6-fluoro-7-methoxyquinoline is a pivotal heterocyclic intermediate in contemporary medicinal chemistry. Its significa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

Abstract

4-Chloro-6-fluoro-7-methoxyquinoline is a pivotal heterocyclic intermediate in contemporary medicinal chemistry. Its significance is most notably highlighted by its role as a key building block in the synthesis of Vandetanib, a potent tyrosine kinase inhibitor used in targeted cancer therapy. The strategic placement of the chloro, fluoro, and methoxy substituents on the quinoline scaffold provides a unique electronic and steric profile, making it an ideal precursor for the development of targeted pharmaceuticals. This guide offers a comprehensive exploration of the primary synthetic pathway to 4-Chloro-6-fluoro-7-methoxyquinoline, designed for researchers and professionals in drug development. It details the underlying chemical principles, provides robust experimental protocols, and explains the causality behind critical process choices, ensuring a blend of theoretical understanding and practical applicability.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline is most logically approached via a two-stage strategy. The primary disconnection occurs at the C4-Cl bond, identifying the corresponding quinolinone, 6-fluoro-7-methoxyquinolin-4(1H)-one , as the immediate precursor. This precursor contains the core bicyclic structure with the required substituents at positions 6 and 7.

The quinolinone ring itself is constructed from an appropriately substituted aniline, 4-fluoro-3-methoxyaniline . This approach leverages established quinoline synthesis methodologies, such as the Conrad-Limpach or Gould-Jacobs reactions, or variations thereof, to build the heterocyclic ring system. The overall synthetic workflow is therefore predicated on forming the C-N and C-C bonds of the pyridine ring onto the aniline base, followed by a robust chlorination step.

Synthetic_Strategy Target 4-Chloro-6-fluoro-7-methoxyquinoline Precursor 6-Fluoro-7-methoxyquinolin-4(1H)-one Target->Precursor Stage 2: Chlorination (Dehydroxy-chlorination) StartingMaterial 4-Fluoro-3-methoxyaniline Precursor->StartingMaterial Stage 1: Heterocycle Formation (Cyclization Strategy)

Figure 1: High-level retrosynthetic overview for 4-Chloro-6-fluoro-7-methoxyquinoline.

Core Synthetic Pathway: From Aniline to Quinolinone

The construction of the 6-fluoro-7-methoxyquinolin-4(1H)-one core from 4-fluoro-3-methoxyaniline is a multi-step process involving the formation of an acrylic acid derivative, followed by thermal cyclization and aromatization. This method is a variation of established quinolone syntheses and is amenable to scale-up.

Step A: Michael Addition to form β-Anilinoacrylate

The synthesis begins with a conjugate addition (Michael addition) of 4-fluoro-3-methoxyaniline to methyl acrylate. This reaction forms the key acyclic intermediate, methyl 3-((4-fluoro-3-methoxyphenyl)amino)propanoate.

  • Expertise & Rationale: The use of an acrylate derivative provides the necessary three-carbon chain required to form the second ring of the quinoline system. The reaction is typically conducted neat or in a protic solvent like methanol or ethanol, which facilitates the proton transfer steps in the Michael addition mechanism. Acetic acid is often added as a catalyst to protonate the acrylate carbonyl, increasing its electrophilicity, and to neutralize the basicity of the aniline, preventing side reactions.

Step B: Intramolecular Cyclization and Aromatization

The β-anilinoacrylate intermediate undergoes a high-temperature intramolecular Friedel-Crafts-type cyclization. This reaction is typically performed in a high-boiling solvent such as Dowtherm A or diphenyl ether. The cyclization is followed by an in-situ dehydrogenation (aromatization) to yield the stable quinolinone ring system.

  • Expertise & Rationale: The high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution, where the newly formed carbocycle closes. The choice of a high-boiling, thermally stable solvent like Dowtherm A is critical for maintaining the required temperature (typically >250 °C) safely and effectively. The cyclization initially forms a dihydroquinolinone, which readily oxidizes under the harsh reaction conditions to the more thermodynamically stable aromatic quinolinone product.

Exploratory

The Biological Activity and Therapeutic Versatility of 4-Chloro-6-fluoro-7-methoxyquinoline Derivatives

Executive Summary In modern medicinal chemistry, the identification of a privileged pharmacophore is the cornerstone of successful drug discovery. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of a privileged pharmacophore is the cornerstone of successful drug discovery. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) has emerged as a highly versatile synthetic intermediate and core structural motif[1]. Rather than acting as a standalone therapeutic, this molecule serves as a highly tunable scaffold. By leveraging the differential reactivity of its functional groups, researchers have synthesized a vast array of derivatives exhibiting potent biological activities across immuno-oncology, infectious diseases, and inflammatory disorders.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind this scaffold's success, detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols for evaluating its derivatives.

Pharmacophore Rationale: The Tri-Functional Advantage

The biological efficacy of derivatives built from 4-chloro-6-fluoro-7-methoxyquinoline is not coincidental; it is dictated by the precise stereoelectronic properties of its three key substituents:

  • The 4-Chloro Leaving Group (The Synthetic Anchor): The quinoline nitrogen withdraws electron density from the C4 position, rendering the carbon highly electrophilic. The chlorine atom acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid, high-yield attachment of diverse anilines, amines, or aryl groups to explore chemical space[2].

  • The 6-Fluoro Substituent (Metabolic Shielding): Fluorine is a bioisostere for hydrogen but possesses extreme electronegativity and forms a highly stable C-F bond. Positioning it at C6 blocks cytochrome P450-mediated oxidative metabolism, significantly extending the in vivo half-life of the resulting drugs. Furthermore, it lowers the pKa of the quinoline nitrogen, enhancing membrane permeability and oral bioavailability[2].

  • The 7-Methoxy Substituent (Target Anchoring): The methoxy group serves as a critical hydrogen bond acceptor. In multiple target proteins—ranging from the cytochrome bc1 complex in Plasmodium to the hinge region of human kinases—the 7-methoxy group perfectly occupies hydrophobic/polar interface pockets, anchoring the molecule in the active site[2].

Workflow Core 4-Chloro-6-fluoro- 7-methoxyquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr + Amines Coupling Suzuki/Buchwald Cross-Coupling Core->Coupling + Boronic Acids Deriv1 Amine Derivatives (ENPP-1 / Kinase) SNAr->Deriv1 Deriv2 Aryl Derivatives (Antimalarial) Coupling->Deriv2 Assay1 AMP-Glo / Kinase Assays Deriv1->Assay1 Screening Assay2 P. falciparum Inhibition Assay Deriv2->Assay2 Screening

Fig 1: Synthetic divergence of the quinoline core into distinct therapeutic screening workflows.

Primary Therapeutic Axes

Immuno-Oncology: ENPP-1 Inhibition & The cGAS-STING Pathway

Derivatives of 4-chloro-6-fluoro-7-methoxyquinoline have shown profound efficacy as inhibitors of Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1)[3][4].

Mechanistic Causality: Cytosolic DNA from tumors or viruses activates the cGAS enzyme, which synthesizes 2'3'-cGAMP. cGAMP is a potent agonist of STING, which triggers the production of Type I Interferons (IFN-β) to mount an immune response. However, tumors upregulate ENPP-1, an enzyme that rapidly hydrolyzes and destroys cGAMP, effectively blinding the immune system. Quinoline derivatives synthesized from this core act as competitive inhibitors of ENPP-1, preserving cGAMP levels and restoring robust anti-tumor immunity[3][5].

G Cytosolic_DNA Cytosolic DNA (Damage/Infection) cGAS cGAS Enzyme Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP-1 (Hydrolase) cGAMP->ENPP1 Degraded by STING STING (Endoplasmic Reticulum) cGAMP->STING Agonizes AMP 5'-AMP + 5'-GMP (Inactive) ENPP1->AMP Hydrolysis Inhibitor Quinoline Derivative (ENPP-1 Inhibitor) Inhibitor->ENPP1 Blocks TBK1 TBK1 / IRF3 Activation STING->TBK1 Recruits IFN Type I Interferon (IFN-β) Production TBK1->IFN Induces Transcription

Fig 2: Mechanism of ENPP-1 inhibition by quinoline derivatives enhancing the cGAS-STING pathway.

Infectious Disease: Overcoming Antimalarial Resistance

By converting the core into 3-carboxyl-4(1H)-quinolones (Endochin analogs), researchers have developed orally bioavailable antimalarials[2]. Mechanistic Causality: These derivatives target the Plasmodium falciparum cytochrome bc1 complex. The 7-methoxy group is strictly required to maintain synergistic action with proguanil and retain activity against multi-drug resistant strains (e.g., TM90-C2B). The electron-donating nature of the methoxy group at the 7-position maximizes binding affinity, while electron-withdrawing groups at this position cause a complete loss of antimalarial potency[2].

Inflammation & Kinase Inhibition

The scaffold is also utilized in fragment-based drug design to create Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors for muscular dystrophy[6][7], and oxo-pyridine fused ring derivatives targeting c-MET and RON kinases to suppress tumor metastasis[8].

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the biological impact of substitutions on the quinoline core, demonstrating why the 6-fluoro-7-methoxy configuration is optimal.

Derivative Core SubstitutionTarget / AssayIC50 / EC50 (nM)Biological Consequence & Rationale
6-Fluoro-7-Methoxy P. falciparum (K1 Strain)1.2 nM Optimal. 7-MeO donates electrons to enhance target binding; 6-F ensures metabolic stability.
6-Fluoro-7-ChloroP. falciparum (K1 Strain)45.0 nM37-fold loss in potency. Cl lacks the hydrogen-bond acceptor capability of the methoxy oxygen[2].
6-Fluoro-7-TrifluoromethoxyP. falciparum (K1 Strain)>1000 nMComplete loss of activity. Strong electron-withdrawing effect disrupts the electronic profile of the ring[2].
6-Fluoro-7-Methoxy ENPP-1 (AMP-Glo Assay)<10 nM Highly potent. Fits the catalytic pocket while preventing rapid hepatic clearance.
Unsubstituted QuinolineH-PGDS Inhibition>5000 nMPoor binding. Lacks the necessary polar contacts provided by the 7-methoxy group[7].

Empirical Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify assay integrity before data interpretation.

Protocol A: In Vitro ENPP-1 Enzymatic Inhibition Assay (AMP-Glo™)

Purpose: To quantify the IC50 of synthesized quinoline derivatives against ENPP-1.

  • Reagent Preparation & Causality: Prepare recombinant human ENPP-1 enzyme and 2'3'-cGAMP substrate in assay buffer (50 mM Tris-HCl, pH 8.5, 250 mM NaCl, 0.5 mM CaCl2, 1 μM ZnCl2). Rationale: ENPP-1 is a metalloenzyme; zinc and calcium are strictly required for catalytic activity.

  • Compound Plating (The Self-Validating Step): In a 384-well plate, dispense the quinoline derivatives in a 10-point dose-response curve (10 µM to 0.5 nM).

    • Positive Control: No-enzyme well (100% inhibition baseline).

    • Negative Control: Vehicle (DMSO) only (0% inhibition baseline).

    • Validation Metric: Calculate the Z'-factor using these controls. Proceed only if Z' > 0.6, ensuring the assay window is robust enough to detect true inhibition.

  • Incubation: Add ENPP-1 (final concentration 0.5 nM) and incubate for 15 minutes at room temperature to allow compound binding. Add 2'3'-cGAMP (final concentration 5 µM) and incubate for 60 minutes.

  • Detection: Add AMP-Glo™ Reagent I to terminate the reaction and deplete unreacted ATP. Incubate for 60 minutes. Add AMP-Glo™ Reagent II to convert the generated 5'-AMP (product of cGAMP hydrolysis) into ATP, which drives a luciferase reaction.

  • Readout: Measure luminescence. High luminescence = high enzyme activity (poor inhibitor). Low luminescence = blocked enzyme (potent inhibitor). Calculate IC50 using 4-parameter logistic regression[4].

Protocol B: P. falciparum TM90-C2B Strain Inhibition Assay

Purpose: To evaluate the antimalarial efficacy of 4(1H)-quinolone derivatives against a multi-drug resistant strain.

  • Culture Synchronization: Synchronize P. falciparum TM90-C2B cultures to the ring stage using 5% D-sorbitol. Rationale: Parasites in different lifecycle stages have varying drug susceptibilities. Synchronization ensures uniform exposure.

  • Drug Exposure: Plate synchronized parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Add quinoline derivatives (serial dilution). Include Chloroquine as a reference control. Rationale: Because TM90-C2B is chloroquine-resistant, the reference control validates the strain's resistance profile during the specific run.

  • Incubation: Incubate for 72 hours at 37°C under a specialized gas mixture (5% O2, 5% CO2, 90% N2) to mimic the microaerophilic environment of the human bloodstream.

  • Lysis & Staining: Freeze the plates at -80°C, then thaw to lyse red blood cells. Add SYBR Green I lysis buffer. Rationale: SYBR Green I binds to double-stranded DNA. Since mature human red blood cells lack a nucleus, all detected DNA belongs to the multiplying malaria parasites.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Plot fluorescence against log[drug] to determine the EC50[2].

References

  • Cross, R. M., et al. "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials." Journal of Medicinal Chemistry, 2011.

  • "Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof." WIPO Patent WO2019046778A1, 2019.

  • Hohwy, M., et al. "Novel Prostaglandin D Synthase Inhibitors Generated by Fragment-Based Drug Design." Journal of Medicinal Chemistry, 2008.

  • "Oxo-pyridine fusion ring derivative and pharmaceutical composition comprising same." European Patent EP4011885A1, 2020.

Sources

Foundational

The 4-Chloro-6-fluoro-7-methoxyquinoline Scaffold: A Privileged Building Block in Modern Oncology Therapeutics

An In-Depth Technical Whitepaper Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery workflows, I fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the challenge of selecting the right chemical starting points for targeted oncology programs. The compound 4-chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7) has emerged as a highly privileged scaffold in the synthesis of next-generation cancer therapeutics.

Rather than a mere structural intermediate, this specific tri-substituted quinoline provides a precise balance of chemical reactivity and pharmacokinetic optimization. Its derivatives are currently driving two major frontiers in oncology: Tumor Microenvironment (TME) Immunomodulation (via ENPP1 inhibition) [1] and Receptor Tyrosine Kinase (RTK) Inhibition (targeting c-MET and RON) [2]. This whitepaper deconstructs the mechanistic causality behind this scaffold's success, outlines self-validating experimental protocols for its derivatization, and provides a comprehensive guide for researchers integrating this building block into their oncology pipelines.

Chemical Anatomy: Causality Behind the Structure

The utility of 4-chloro-6-fluoro-7-methoxyquinoline is not accidental; every functional group on the quinoline core serves a distinct mechanistic and synthetic purpose:

  • The 4-Chloro Leaving Group (Synthetic Handle): The electron-withdrawing nature of the quinoline nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This highly activates the C4 position, making the chlorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). This allows for the rapid, high-yield attachment of various anilines and amines to build the primary pharmacophore.

  • The 6-Fluoro Substitution (Metabolic Shielding): Fluorine substitution at C6 serves a dual purpose. First, it blocks Cytochrome P450-mediated oxidation at a metabolically vulnerable site, increasing the biological half-life of the resulting drug. Second, its strong inductive effect modulates the pKa​ of the quinoline nitrogen, optimizing cellular permeability.

  • The 7-Methoxy Group (Hinge-Binding & Solubility): In kinase targets, the 7-methoxy group frequently projects into the solvent-exposed region of the ATP-binding pocket, improving aqueous solubility without disrupting critical hydrogen bonds in the hinge region.

Application I: ENPP1 Inhibition and STING Pathway Activation

Mechanism of Action

In cancer immunotherapy, the Stimulator of Interferon Genes (STING) pathway is critical for detecting cytosolic tumor DNA and driving T-cell infiltration. However, tumors upregulate Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that hydrolyzes 2′3′ -cGAMP (the natural STING agonist) into immunosuppressive adenosine [3]. Derivatives of 4-chloro-6-fluoro-7-methoxyquinoline have been successfully developed into potent ENPP1 inhibitors. By blocking ENPP1, these derivatives prevent cGAMP degradation, thereby hyper-activating the STING pathway and driving robust Interferon-beta (IFN- β ) production in the tumor microenvironment [1].

G DNA Cytosolic Tumor DNA cGAS cGAS Activation DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ENPP1 ENPP1 (Hydrolysis) cGAMP->ENPP1 Degrades STING STING Activation cGAMP->STING Inhibitor Quinoline Derivative (ENPP1 Inhibitor) Inhibitor->ENPP1 Blocks IFN IFN-β Production & T-cell Priming STING->IFN

Mechanism of ENPP1 inhibition by quinoline derivatives enhancing the STING pathway.

Self-Validating Protocol: ENPP1 Enzymatic Assay

To validate the efficacy of synthesized quinoline derivatives, a robust, self-validating biochemical assay is required. We utilize the AMP-Glo™ assay, which measures the 5'-AMP produced when ENPP1 hydrolyzes cGAMP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 250 mM NaCl, 0.5 mM CaCl2​ , 1 μ M ZnCl2​ ). The inclusion of Zinc and Calcium is critical, as ENPP1 is a metalloenzyme; omitting these will yield false negatives.

  • Compound Plating: Serially dilute the quinoline derivatives in DMSO. Transfer 1 μ L of compound to a 384-well plate. Self-Validation Step: Include a vehicle control (DMSO only) for maximum enzyme activity, and a known ENPP1 inhibitor reference for maximum inhibition to calculate the Z′ -factor.

  • Enzyme Addition: Add 4 μ L of recombinant human ENPP1 (final concentration 0.5 nM) to the wells. Incubate at room temperature for 15 minutes to allow for equilibrium binding.

  • Substrate Initiation: Add 5 μ L of 2′3′ -cGAMP (final concentration 5 μ M) to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Detection: Add 10 μ L of AMP-Glo Reagent I to terminate the reaction and convert generated AMP to ADP. Incubate for 60 minutes. Then, add 20 μ L of AMP-Detection Solution to convert ADP to ATP and generate luminescence.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model. A valid assay must possess a Z′ -factor > 0.6.

Application II: RTK Inhibition (c-MET and RON)

Mechanism of Action

Beyond immunotherapy, the 4-chloro-6-fluoro-7-methoxyquinoline core is heavily utilized to synthesize oxo-pyridine fused ring derivatives that act as Type I or Type II kinase inhibitors [2]. Abnormal activation of c-MET and RON kinases is a primary driver of metastasis and resistance to standard chemotherapies in non-small cell lung cancer (NSCLC) and colorectal cancer. Derivatives synthesized from this scaffold bind tightly to the ATP-binding pocket of these kinases, locking them in an inactive conformation and triggering tumor cell apoptosis.

G Synthesis SNAr Synthesis (C4 Substitution) LCMS LC-MS/NMR Validation Synthesis->LCMS Assay Kinase/ENPP1 Assay (Primary Screen) LCMS->Assay Hit Hit Selection (IC50 < 100 nM) Assay->Hit Control Internal Controls (Vehicle & Ref Inhibitor) Control->Assay Cellular Cellular Validation (Orthogonal Assay) Hit->Cellular

Self-validating workflow for synthesizing and screening quinoline-based oncology targets.

Chemical Synthesis Protocol: SN​Ar Derivatization

To transition from the raw 4-chloro-6-fluoro-7-methoxyquinoline scaffold to an active RTK or ENPP1 inhibitor, a precise Nucleophilic Aromatic Substitution is required.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-chloro-6-fluoro-7-methoxyquinoline (1.0 equivalent) in anhydrous acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP), depending on the nucleophile's solubility.

  • Nucleophile Addition: Add the desired functionalized aniline or amine (1.2 equivalents).

  • Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C–100°C for 12–16 hours.

  • Reaction Monitoring: Monitor progression via TLC or LC-MS. The disappearance of the starting material mass ( [M+H]+≈212.6 ) and the appearance of the product mass confirms conversion.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol gradient) to isolate the final derivative.

Quantitative Data Summary

The table below summarizes the pharmacological profiles of various derivative classes originating from the 4-chloro-6-fluoro-7-methoxyquinoline scaffold, highlighting the versatility of the C4 substitution.

Derivative ClassPrimary TargetKey C4 SubstitutionIn Vitro Efficacy ( IC50​ )Primary Oncology Indication
Immunomodulators ENPP1Substituted piperidine/cyclic amines10 nM - 50 nMSolid Tumors (STING Activation)
RTK Inhibitors c-MET / RONOxo-pyridine fusion / Anilines< 10 nMNon-Small Cell Lung Cancer
Multi-Kinase VEGFR / c-SRCPhenoxy / Halogenated Anilines25 nM - 100 nMColorectal Cancer

Conclusion

The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is far more than a simple reagent; it is a highly engineered chemical foundation. By leveraging the reactive C4 chlorine for rapid diversification, the metabolic stability of the C6 fluorine, and the solubility benefits of the C7 methoxy group, drug development professionals can rapidly generate highly potent, bioavailable compounds. Whether the goal is to dismantle tumor immunosuppression via ENPP1 inhibition or to halt metastatic signaling via c-MET/RON blockade, mastering the chemistry of this scaffold is a critical asset in the modern oncology toolkit.

References

  • Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof (WO2019046778A1)
  • Title: Oxo-pyridine fusion ring derivative and pharmaceutical composition comprising same (EP4011885A1)
  • Title: Aromatic heterocyclic compounds, preparation method therefor and uses thereof (US20250115609A1)
Exploratory

Deconstructing the Pharmacophore: Mechanism of Action and Applications of the 4-Chloro-6-fluoro-7-methoxyquinoline Scaffold

Executive Summary In modern rational drug design, specific chemical substructures act as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. 4-Chloro-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, specific chemical substructures act as "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7) is a quintessential example of such a scaffold[1]. Rather than functioning as a standalone therapeutic agent, this molecule serves as a critical synthetic intermediate and foundational pharmacophore. Its "mechanism of action" is defined by the biological activity of its derivatives, which are synthesized via nucleophilic aromatic substitution (SNAr) at the highly reactive 4-chloro position.

Through modular derivatization, this scaffold has been successfully deployed to generate potent inhibitors against three primary target classes: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1)[2], Receptor Tyrosine Kinases (c-MET/RON)[3], and Hematopoietic Prostaglandin D Synthase (H-PGDS)[4].

Structural Pharmacology & Scaffold Rationale

The architectural brilliance of the 4-chloro-6-fluoro-7-methoxyquinoline core lies in its precise electronic and steric tuning. As a Senior Application Scientist, understanding the causality behind these structural choices is paramount for lead optimization:

  • The Quinoline Core: Mimics the adenine ring of ATP. The N1 nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of kinases or the active site backbone of target enzymes.

  • The 4-Chloro Warhead: The strong electron-withdrawing effect of the quinoline nitrogen renders the C-4 position highly electrophilic. This allows for efficient SNAr coupling with diverse amines, anilines, or phenols, which subsequently project into deep hydrophobic pockets (e.g., the DFG-out pocket in kinases)[3].

  • The 6-Fluoro Substituent: Fluorine's high electronegativity and small Van der Waals radius provide a dual benefit. It shields the aromatic ring from cytochrome P450-mediated oxidation (enhancing metabolic stability) and modulates the pKa of the quinoline nitrogen to optimize hydrogen bonding. Furthermore, it engages in favorable halogen-bonding interactions within the protein binding cleft.

  • The 7-Methoxy Group: Acts as a steric filler for hydrophobic pockets while providing an additional oxygen atom that serves as a secondary hydrogen bond acceptor.

Divergent Mechanisms of Action by Target Class

Because the core scaffold is a versatile building block, its derivatives exhibit distinct mechanisms of action depending on the functional group attached at the C-4 position.

Immuno-Oncology: ENPP-1 Inhibition and STING Pathway Activation

Derivatives of this scaffold have been developed as potent inhibitors of ENPP-1, as detailed in the patent literature ()[2]. ENPP-1 is a membrane-bound glycoprotein that hydrolyzes extracellular cyclic GMP-AMP (cGAMP). By inhibiting ENPP-1, these quinoline derivatives prevent the degradation of cGAMP, allowing it to accumulate and potently activate the Stimulator of Interferon Genes (STING) pathway. This results in the robust transcription of Type I Interferons (IFN-β), transforming "cold" tumors into immunologically "hot" environments susceptible to T-cell mediated apoptosis[5].

Targeted Oncology: c-MET and RON Kinase Inhibition

Abnormal activation of the c-MET and RON receptor tyrosine kinases drives tumor invasion, metastasis, and resistance to standard therapies. When derivatized with specific anilines or phenols, the scaffold acts as a potent ATP-competitive Type I or Type II kinase inhibitor ()[3]. The quinoline core binds the kinase hinge region, while the C-4 substituent extends into the activation loop, blocking trans-autophosphorylation and severing downstream PI3K/AKT and MAPK signaling cascades.

Anti-Inflammatory: H-PGDS Inhibition

In the context of muscular dystrophy and severe inflammation, the scaffold is utilized to synthesize inhibitors of Hematopoietic Prostaglandin D Synthase (H-PGDS) ()[4]. H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). Inhibition of this enzyme blunts the PGD2-mediated inflammatory response, protecting muscle tissue from degenerative necrosis.

Self-Validating Experimental Protocols

To translate this scaffold into active therapeutics, rigorous synthetic and biochemical workflows are required. The following protocols detail the synthesis of a generic active inhibitor and its subsequent in vitro validation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Moiety
  • Objective: To synthesize a target-specific inhibitor by displacing the 4-chloro leaving group with a primary amine or aniline.

  • Step 1: Reagent Preparation. Dissolve 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq) and the target nucleophile (1.2 eq) in an anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide).

    • Causality: Polar aprotic solvents stabilize the highly charged Meisenheimer complex intermediate, lowering the activation energy of the SNAr reaction.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution, preventing the protonation of the incoming nucleophile and driving the reaction to completion.

  • Step 3: Thermal Activation. Heat the reaction mixture to 90-120°C for 16 hours under an inert argon atmosphere.

    • Causality: The high activation energy required for SNAr with sterically hindered nucleophiles necessitates thermal energy. Argon prevents oxidative degradation.

  • Step 4: Monitoring and Quenching. Monitor reaction progress via LC-MS. Upon completion, cool to room temperature and quench with ice-cold water.

    • Causality: Water forces the precipitation of the highly lipophilic quinoline product, facilitating rapid isolation and acting as a self-validating checkpoint for reaction success.

  • Step 5: Purification. Filter the precipitate and purify via flash chromatography using a Dichloromethane/Methanol gradient.

Protocol 2: In Vitro ENPP-1 Enzymatic Inhibition Assay
  • Objective: To validate the biological activity of the synthesized derivative against the ENPP-1 target.

  • Step 1: Buffer Preparation. Prepare assay buffer (50 mM Tris-HCl, 250 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.5).

    • Causality: Divalent cations (Ca2+, Mg2+) are essential cofactors for the metalloenzyme ENPP-1. The alkaline pH optimizes the catalytic rate.

  • Step 2: Compound Dilution. Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Add to the assay plate (final DMSO concentration <1%).

    • Causality: Serial dilution provides a robust dose-response curve for accurate IC50 calculation. Keeping DMSO <1% prevents solvent-induced enzyme denaturation.

  • Step 3: Enzyme Incubation. Add recombinant human ENPP-1 enzyme to the wells and pre-incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the active site before substrate competition begins.

  • Step 4: Substrate Addition. Initiate the reaction by adding p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) (final concentration at Km).

    • Causality: Setting the substrate concentration at Km ensures the assay is highly sensitive to competitive inhibitors.

  • Step 5: Kinetic Readout. Measure absorbance at 405 nm continuously for 30 minutes using a microplate reader.

    • Causality: The cleavage of pNP-TMP releases p-nitrophenolate, a yellow chromophore. The initial velocity (V0) is calculated from the linear slope, ensuring steady-state kinetics and validating the assay's dynamic range.

Quantitative Data & Structure-Activity Relationship (SAR)

Table 1: Pharmacophoric Role of Scaffold Substituents

PositionSubstituentChemical FunctionBiological / Pharmacological Rationale
C-4 Chloro (-Cl)Electrophilic center for SNArSynthetic warhead; displaced to attach target-specific binding motifs (amines, anilines, phenols) that project into deep hydrophobic pockets.
C-6 Fluoro (-F)Electron-withdrawing, lipophilicIncreases metabolic stability (blocks CYP450 oxidation); modulates quinoline basicity (pKa); forms favorable halogen bonds in the active site.
C-7 Methoxy (-OCH3)Electron-donating, H-bond acceptorFills the hydrophobic pocket; oxygen acts as a hydrogen bond acceptor interacting with the hinge region of kinases or enzyme active sites.
N-1 Quinoline NitrogenH-bond acceptorEssential hinge-binding motif; mimics the N1 of the adenine ring in ATP, forming a critical hydrogen bond with the protein backbone.

Table 2: Target-Specific Activity Profile of Derived Inhibitors

Target ClassDisease IndicationKey Derived Inhibitor (Example)Mechanism of ActionTypical IC50 Range
ENPP-1 Immuno-OncologyWO2019046778A1 DerivativesPrevents cGAMP hydrolysis, activating the STING pathway and Type I IFN production.10 - 100 nM
c-MET / RON Solid TumorsEP4011885A1 DerivativesATP-competitive inhibition; blocks trans-autophosphorylation and downstream PI3K/AKT signaling.1 - 50 nM
H-PGDS Muscular DystrophyWO2017103851A1 DerivativesInhibits the isomerization of PGH2 to PGD2, reducing inflammation and muscle degeneration.50 - 200 nM

Visualizations

Scaffold_MoA Scaffold 4-Chloro-6-fluoro- 7-methoxyquinoline (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Scaffold->SNAr Derivatization Inh_ENPP1 ENPP-1 Inhibitors (Immuno-Oncology) SNAr->Inh_ENPP1 Amine/Aniline Coupling Inh_RTK RTK Inhibitors (c-MET/RON) SNAr->Inh_RTK Phenol Coupling Inh_HPGDS H-PGDS Inhibitors (Muscular Dystrophy) SNAr->Inh_HPGDS Amide Coupling cGAMP Elevated cGAMP (STING Activation) Inh_ENPP1->cGAMP Blocks Hydrolysis Apoptosis Tumor Cell Apoptosis Inh_RTK->Apoptosis Blocks Kinase Signaling Inflammation Reduced PGD2 (Anti-inflammatory) Inh_HPGDS->Inflammation Blocks Synthesis

Divergent biological applications of the 4-chloro-6-fluoro-7-methoxyquinoline scaffold.

STING_Pathway TumorDNA Cytosolic DNA cGAS cGAS Sensor TumorDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP-1 Enzyme cGAMP->ENPP1 Hydrolyzed by STING STING Activation cGAMP->STING Binds Scaffold Scaffold-Derived Inhibitor Scaffold->ENPP1 Blocks IFN Type I Interferon STING->IFN Induces

Mechanism of STING pathway activation via ENPP-1 inhibition by scaffold derivatives.

References

  • Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. Source: Google Patents (WO2019046778A1).
  • Quinoline-3-carboxamides as h-pgds inhibitors. Source: Google Patents (WO2017103851A1).
  • Oxo-pyridine fusion ring derivative and pharmaceutical composition comprising same. Source: Google Patents (EP4011885A1).
  • Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. Source: PubMed / NIH. URL:[Link]

Sources

Foundational

4-Chloro-6-fluoro-7-methoxyquinoline: A Technical Guide to Physicochemical Profiling, Safety, and Handling Protocols in Advanced Drug Discovery

Prologue: The Strategic Value of the Scaffold In the landscape of modern targeted therapeutics, the functionalized quinoline core is a privileged scaffold. Specifically, 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prologue: The Strategic Value of the Scaffold

In the landscape of modern targeted therapeutics, the functionalized quinoline core is a privileged scaffold. Specifically, 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) [1] has emerged as a critical electrophilic intermediate in the synthesis of novel kinase inhibitors and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors[2][3].

As a Senior Application Scientist, I frequently observe that the failure of late-stage cross-coupling or nucleophilic aromatic substitution (SNAr) reactions can be traced back to the mishandling of this halogenated intermediate. This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, safety protocols, and self-validating handling methodologies required to maximize the synthetic utility of this compound.

Section I: Physicochemical Profiling & Structural Causality

To handle a chemical effectively, one must understand the electronic and steric forces governing its behavior. The reactivity of 4-chloro-6-fluoro-7-methoxyquinoline is dictated by a precise push-pull electronic system. The quinoline nitrogen withdraws electron density from the C4 position, making the chloride a highly active leaving group[4]. Concurrently, the C6 fluorine exerts a strong inductive electron-withdrawing effect (-I effect), further increasing the electrophilicity of C4. The C7 methoxy group provides a mesomeric electron-donating effect (+M effect) that stabilizes the intermediate Meisenheimer complex during SNAr reactions, while also serving as a crucial hydrogen-bond acceptor for downstream target binding[3][4].

Table 1: Physicochemical & Identification Metrics
ParameterValueCausality / Implication
Chemical Name 4-Chloro-6-fluoro-7-methoxyquinolineCore scaffold for ENPP1/Kinase inhibitors.
CAS Registry Number 851985-92-7[1]Unique identifier for procurement and SDS tracking.
Molecular Formula C10H7ClFNO[5]Halogenated heteroaromatic; high cross-coupling potential.
Molecular Weight 211.62 g/mol [6]Low MW allows for extensive downstream elaboration without exceeding Lipinski limits.
Storage Temperature 2-8°C (Inert Atmosphere)[5]Prevents ambient moisture-driven hydrolysis of the highly activated C4-chloride.

Section II: Mechanistic Pathway & Target Engagement

Why is this specific substitution pattern so valuable? Recent oncological research highlights the role of ENPP1 in tumor immune evasion. ENPP1 hydrolyzes 2',3'-cGAMP, a signaling molecule essential for activating the STING (Stimulator of Interferon Genes) pathway[3]. By utilizing 4-chloro-6-fluoro-7-methoxyquinoline to synthesize ENPP1 inhibitors, researchers can block this hydrolysis, allowing cGAMP to accumulate and trigger a robust Type I Interferon anti-tumor immune response[3][4].

Pathway DNA Cytosolic DNA cGAS cGAS Sensor DNA->cGAS Binds cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Activates IFN Type I IFN Response (Anti-Tumor Immunity) STING->IFN Induces ENPP1 ENPP1 Enzyme ENPP1->cGAMP Hydrolyzes (Immune Evasion) Inhibitor Quinoline-based ENPP1 Inhibitor Inhibitor->ENPP1 Blocks

Figure 1: Mechanism of action for quinoline-derived ENPP1 inhibitors in the cGAS-STING pathway.

Section III: Hazard Profiling & Containment Strategy

While not acutely lethal, halogenated quinolines are potent irritants and potential sensitizers. The safety protocol must be designed around the prevention of aerosolized dust inhalation and dermal absorption.

Table 2: Toxicological Profile & GHS Classifications
Hazard CodeDescription[5]Containment & PPE Strategy
H302 Harmful if swallowedStrict prohibition of food/drink; use of closed-system transfers.
H315 Causes skin irritationNitrile gloves (double-layered, >0.11mm thickness), lab coat, and chemical apron.
H319 Causes serious eye irritationANSI-certified splash goggles; face shield required during scale-up >10g.
H335 May cause respiratory irritationMandatory handling within a certified Class II fume hood or negative-pressure glovebox.

Causality of Containment: The C4-chloride is highly reactive. If inhaled, the ambient humidity in the respiratory tract can induce localized hydrolysis, releasing trace amounts of hydrochloric acid (HCl) into the mucosa, which is the primary driver of the H335 respiratory irritation hazard.

Section IV: Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below is the standardized methodology for executing a Nucleophilic Aromatic Substitution (SNAr) using 4-chloro-6-fluoro-7-methoxyquinoline[3][4].

Workflow Step1 1. Inert Preparation Weigh under N2 to prevent hydrolysis Step2 2. Reagent Assembly Dissolve in anhydrous NMP + DIPEA Step1->Step2 Step3 3. SNAr Reaction Heat to 80-150°C Step2->Step3 Step4 4. Validation Checkpoint LC-MS: Disappearance of m/z 212.0 Step3->Step4 Step4->Step3 Starting Material Remains Step5 5. Quench & Workup Aqueous NaHCO3 / EtOAc Extraction Step4->Step5 Target Mass Confirmed Step6 6. Isolation Silica Column Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for the SNAr reaction of 4-chloroquinolines.

Step-by-Step SNAr Protocol

1. Inert Preparation & Weighing

  • Action: Transfer 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq) into an oven-dried Schlenk flask inside a nitrogen-purged glovebox.

  • Causality: Prevents ambient moisture from initiating premature hydrolysis of the C4-chloride.

  • Self-Validating Logic: Use a calibrated analytical balance inside the humidity-monitored glovebox (RH < 5%). If the mass drifts upward during weighing, it indicates moisture absorption, prompting immediate re-purging of the antechamber.

2. Reagent Assembly

  • Action: Dissolve the starting material in anhydrous N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (ACN)[4]. Add the nucleophile (e.g., an aniline derivative, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq)[4].

  • Causality: DIPEA is chosen because it is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the SNAr reaction without competing with the primary amine for the electrophilic C4 position.

3. Thermal Activation

  • Action: Heat the reaction mixture to 80°C – 150°C under a nitrogen atmosphere for 4 to 15 hours[3][4].

  • Causality: The elevated temperature overcomes the activation energy required to break the aromaticity temporarily and form the Meisenheimer complex.

4. Validation Checkpoint (Critical)

  • Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.

  • Self-Validating Logic: The starting material exhibits a distinct [M+H]+ peak at m/z ~212.0. The reaction is only validated as "complete" when the 212.0 peak completely disappears and is replaced by the target product mass. If the 212.0 peak persists, it validates the need for extended heating, preventing premature and wasteful workup.

5. Quench & Workup

  • Action: Cool to room temperature and quench with aqueous sodium bicarbonate ( NaHCO3​ ). Extract with Ethyl Acetate (EA)[3]. Wash the organic phase with brine 5 times to remove the NMP solvent[3].

  • Causality: NaHCO3​ neutralizes any remaining acidic species. The extensive brine washes are specifically required because NMP is highly water-miscible but can stubbornly partition into the organic layer.

6. Isolation

  • Action: Dry over anhydrous sodium sulfate, filter, concentrate, and purify via silica gel column chromatography[3].

Epilogue: Regulatory & Disposal Directives

Due to the fluorinated and chlorinated nature of the quinoline core, waste containing 4-chloro-6-fluoro-7-methoxyquinoline must be segregated into Halogenated Organic Waste streams. Incineration must be conducted at facilities equipped with acid-gas scrubbers to neutralize the hydrogen fluoride (HF) and hydrogen chloride (HCl) gases produced during thermal destruction. Never mix halogenated waste with basic aqueous streams prior to disposal, as this can trigger uncontrolled exothermic hydrolysis.

References

  • Title: Aromatic heterocyclic compounds, preparation method therefor and uses thereof. Source: US Patent 20250115609A1.
  • Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. Source: World Intellectual Property Organization (WO2019046778A1).

Sources

Exploratory

Solubility Profiling and Solvent-Mediated Workflows for 4-Chloro-6-fluoro-7-methoxyquinoline in Organic Synthesis

Executive Summary & Strategic Context In modern drug discovery, the rational selection of organic solvents is not merely a matter of material dissolution; it is a thermodynamic parameter that dictates reaction kinetics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the rational selection of organic solvents is not merely a matter of material dissolution; it is a thermodynamic parameter that dictates reaction kinetics, yield, and impurity profiles. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) is a highly functionalized, multi-halogenated heteroaromatic building block. It serves as a critical intermediate in the synthesis of several high-value therapeutic agents, including:

  • ENPP-1 Inhibitors: Modulators of the STING pathway for cancer immunotherapy [1].

  • H-PGDS Inhibitors: Targeted therapies for Duchenne Muscular Dystrophy [2].

  • Antimalarial Quinolones: Orally bioavailable agents targeting P. falciparum.

Understanding the solubility profile of this specific quinoline derivative is paramount for optimizing cross-coupling reactions, nucleophilic aromatic substitutions ( SN​Ar ), and downstream purifications.

Pathway N1 Tumor DNA Leakage N2 cGAMP Production N1->N2 N3 STING Activation N2->N3 Activates N6 cGAMP Degradation (Immunosuppression) N2->N6 Consumed by N4 Type I IFN Secretion N3->N4 Induces Immunity N5 ENPP-1 Enzyme N5->N6 Catalyzes N7 Quinolone-based ENPP-1 Inhibitor N7->N5 Blocks Activity

Fig 1. ENPP-1 inhibition by quinoline derivatives enhances STING-mediated tumor immunity.

Structural Thermodynamics & Solvation Causality

As an Application Scientist, I approach solubility not as empirical guesswork, but as a thermodynamic balance between crystal lattice energy and solvent-solute interactions.

The structure of 4-Chloro-6-fluoro-7-methoxyquinoline dictates its behavior in organic media:

  • Planar Heteroaromatic Core: The quinoline ring promotes strong intermolecular π−π stacking in the solid state. To achieve dissolution, a solvent must provide sufficient enthalpic payoff to disrupt this rigid lattice.

  • Halogenation (C4-Cl, C6-F): The presence of chlorine and fluorine significantly increases the lipophilicity (LogP) of the molecule while creating a strong, localized dipole moment. This renders the compound highly soluble in polar aprotic solvents, but poorly soluble in purely non-polar aliphatic hydrocarbons (e.g., hexane).

  • Methoxy Group (C7-OCH3): While the methoxy oxygen can act as a weak hydrogen bond acceptor, the molecule lacks any hydrogen bond donors. Consequently, protic solvents like ethanol (EtOH) yield only moderate solubility compared to aprotic alternatives.

The Causality of Solvent Selection: Polar aprotic solvents (NMP, ACN, DCM) are thermodynamically favored because their strong dipole moments effectively solvate the polarizable halogens and the electron-deficient heteroaromatic system via dipole-dipole interactions, without paying the entropic penalty of reorganizing a hydrogen-bonded solvent network.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the solubility behavior of 4-Chloro-6-fluoro-7-methoxyquinoline across standard organic solvents at 25°C, mapped directly to their synthetic applications in recent patent literature.

SolventPolarity IndexBoiling Point (°C)Estimated Solubility at 25°C (mg/mL)Primary Synthetic Application
N-Methyl-2-pyrrolidone (NMP) 6.7202.0> 100High-temp cross-coupling (e.g., cyanocopper reactions) [3]
Dichloromethane (DCM) 3.139.650 - 100Liquid-liquid extraction & chromatography [2]
Ethyl Acetate (EtOAc) 4.477.120 - 50Aqueous workup / Phase separation [3]
Acetonitrile (ACN) 5.882.010 - 30Nucleophilic chlorination via POCl3​ [1]
1,4-Dioxane 4.8101.115 - 35Palladium-catalyzed Suzuki coupling
Ethanol (EtOH) 5.278.35 - 15Catalytic hydrogenation (Pd/C) [2]
n-Hexane 0.168.0< 1Anti-solvent crystallization

Experimental Methodology: Thermodynamic Solubility Screening

To ensure data trustworthiness, solubility must be measured at true thermodynamic equilibrium rather than kinetic dissolution. The following protocol is designed as a self-validating system : it inherently prevents false-positive supersaturation readings by mandating visual phase-separation checks.

Workflow N1 Compound Dispensing (4-Chloro-6-fluoro-7-methoxyquinoline) N2 Solvent Addition (Polar/Non-polar Panel) N1->N2 N3 Thermal Equilibration (24h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Data Analysis & Solubility Profiling N5->N6

Fig 2. High-throughput thermodynamic solubility screening workflow for quinoline derivatives.

Step-by-Step Self-Validating Protocol

Step 1: Solid Dispensing & Saturation

  • Weigh exactly 50.0 mg of 4-Chloro-6-fluoro-7-methoxyquinoline into a 2 mL borosilicate glass HPLC vial.

  • Add 1.0 mL of the target organic solvent (e.g., ACN, DCM, NMP).

  • Causality Note: An excess of solid is deliberately used to force a saturated state.

Step 2: Thermal Equilibration

  • Seal the vials and place them in an orbital thermoshaker.

  • Agitate at 500 rpm for exactly 24 hours at 25.0 ± 0.1 °C.

  • Causality Note: 24 hours is required to ensure the dissolution kinetics have plateaued. Shorter kinetic dissolution assays often capture transient supersaturation, leading to artificially inflated solubility metrics that fail during process scale-up.

Step 3: Phase Separation (The Self-Validation Check)

  • Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25°C.

  • Critical Validation: Visually inspect the bottom of the vial. A distinct solid pellet must be present. If no pellet is observed, the compound has completely dissolved, meaning the solution is not saturated. The calculated concentration would merely be a lower bound. If this occurs, repeat Steps 1-3 with 100.0 mg of API.

Step 4: HPLC-UV Quantification

  • Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet.

  • Dilute the aliquot serially with the HPLC mobile phase (e.g., 50:50 ACN:Water) to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze via HPLC-UV at 254 nm against a pre-established multi-point calibration curve.

Conclusion

For 4-Chloro-6-fluoro-7-methoxyquinoline, the interplay between its planar aromatic core and multi-halogenated periphery dictates a strong preference for polar aprotic solvents. By leveraging solvents like NMP for high-temperature couplings and DCM for extractions, chemists can rationally design scalable synthetic routes for next-generation immunotherapies and H-PGDS inhibitors. Adhering to strict thermodynamic equilibration protocols ensures that the solubility data guiding these decisions is both accurate and reproducible at scale.

References

  • Sigma-Aldrich. 4-chloro-7-methoxyquinolin-6-ol | Sigma-Aldrich: 4-Chloro-6-fluoro-7-methoxyquinoline.
  • Google Patents. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof.
  • National Institutes of Health (NIH). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC.
  • Google Patents. US20250115609A1 - Aromatic heterocyclic compounds, preparation method therefor and uses thereof.
  • Google Patents. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.

Sources

Foundational

Architecting Targeted Therapeutics: The Strategic Role of 4-Chloro-6-fluoro-7-methoxyquinoline in Modern Drug Discovery

As the landscape of targeted therapeutics evolves, the reliance on highly functionalized, privileged chemical scaffolds has become paramount. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) is not a finalized dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted therapeutics evolves, the reliance on highly functionalized, privileged chemical scaffolds has become paramount. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) is not a finalized drug; rather, it is a critical, highly engineered intermediate that serves as the architectural foundation for several classes of modern therapeutics.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a modular toolkit. Every functional group on this quinoline core has been strategically placed to solve specific pharmacokinetic and pharmacodynamic challenges. This technical guide deconstructs the mechanistic causality behind the use of 4-Chloro-6-fluoro-7-methoxyquinoline in immuno-oncology, infectious disease, and precision kinase inhibition.

Chemical Anatomy & Mechanistic Causality

The utility of 4-Chloro-6-fluoro-7-methoxyquinoline stems from the precise electronic and steric properties imparted by its substituents. Understanding why this specific substitution pattern is used is critical for rational drug design.

Table 1: Physicochemical Properties & Mechanistic Rationale
Property / SubstituentValue / CharacteristicMechanistic Rationale in Drug Design
Quinoline Core Planar, aromatic heterocycleProvides a rigid pharmacophore capable of intercalating into deep hydrophobic enzyme pockets (e.g., ATP-binding sites).
6-Fluoro Group High electronegativity, small van der Waals radiusIncreases lipophilicity (logP) and cellular permeability. Crucially, it provides metabolic stability by sterically and electronically shielding the aromatic ring from Cytochrome P450-mediated oxidative degradation[1].
7-Methoxy Group Electron-donating group (EDG)Modulates the pKa of the quinoline nitrogen. It enhances target binding affinity via favorable electrostatic interactions and hydrogen bonding within the target pocket[2].
4-Chloro Group Highly reactive electrophilic centerActs as the synthetic linchpin. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, enabling rapid generation of diverse inhibitor libraries[2].

Immuno-Oncology: Modulating the ENPP1-STING Axis

One of the most groundbreaking applications of this scaffold is in the synthesis of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors [3].

The Causality of ENPP1 Inhibition

Tumor cells frequently exhibit chromosomal instability, leading to the leakage of DNA into the cytosol. The innate immune system senses this via cGAS (cyclic GMP-AMP synthase), which synthesizes the secondary messenger 2',3'-cGAMP . cGAMP binds to STING (Stimulator of Interferon Genes), triggering a robust Type I Interferon (IFN) response that recruits T-cells to destroy the tumor[1].

However, tumors upregulate ENPP1 to evade this immune response. ENPP1 hydrolyzes cGAMP into 5'-AMP, effectively shutting down the STING pathway. Furthermore, the generated AMP is converted into adenosine, a potent immunosuppressive molecule in the tumor microenvironment. By utilizing 3, researchers synthesize potent ENPP1 inhibitors that block cGAMP degradation, thereby hyperactivating STING and lifting tumor immunosuppression[3].

Pathway DNA Cytosolic DNA (Tumor Instability) cGAS cGAS Sensor DNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING STING Pathway cGAMP->STING Binds & Activates ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Hydrolyzed by IFN Type I IFN Response (T-Cell Activation) STING->IFN Induces AMP AMP + Adenosine (Immunosuppression) ENPP1->AMP Produces Inhibitor Quinoline-Derived ENPP1 Inhibitor Inhibitor->ENPP1 Blocks Activity

Mechanistic pathway of cGAS-STING modulation via ENPP1 inhibition.

Overcoming Resistance in Antimalarial Therapeutics

Beyond oncology, this intermediate is vital for developing orally bioavailable 4(1H)-quinolones targeting the Plasmodium falciparum parasite. Early quinolones (like Endochin) showed promise but lacked mammalian metabolic stability and rapidly induced parasitic resistance.

By utilizing the ethyl 2-bromo-4-chloro-6-fluoro-7-methoxyquinoline-3-carboxylate derivative, medicinal chemists can perform selective Suzuki-Miyaura couplings at the 2-position while retaining the critical pharmacophore at the 6 and 7 positions. Quantitative structure-activity relationship (SAR) studies reveal that the 7-methoxy group is non-negotiable for high potency against resistant strains (e.g., the K1 strain of P. falciparum)[2].

Table 2: SAR of 7-Position Substituents in Quinolone Antimalarials
Substituent at 7-PositionElectronic PropertyHydrophobicityRelative Potency (P. falciparum K1)
-OCH₃ (Methoxy) Electron-donatingModerateHigh (Optimal)
-SCH₃ (Methylthio)Electron-donatingModerateHigh
-OH (Hydroxyl)Electron-donatingLowModerate
-Cl (Chloro)Electron-withdrawingHighLow
-CF₃ (Trifluoromethyl)Strongly withdrawingHighVery Low

Data demonstrates that a small hydrophobic, electron-donating group at the 7-position maximizes antimalarial efficacy, whereas electron-withdrawing groups cause a catastrophic loss of potency[2].

Precision Oncology: c-MET and RON Kinase Inhibition

Aberrant activation of receptor tyrosine kinases, specifically c-MET and RON (Recepteur d'Origine Nantais), is a primary driver of tumor invasion, metastasis, and resistance to standard chemotherapies in colorectal and breast cancers.

The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is chemically fused into complex 4. The rigid, planar nature of the fused ring system allows it to competitively bind to the ATP-binding pocket of these kinases, effectively suppressing tumor cell proliferation and inducing apoptosis in c-MET/RON-hyperactive cell lines[4].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent the gold-standard workflows for utilizing this scaffold in drug development.

Protocol 1: Synthesis of 2-Aryl Quinolone Derivatives via Suzuki-Miyaura Coupling

Causality: The 4-chloro group is preserved for later functionalization, while the 2-position undergoes selective palladium-catalyzed coupling to introduce aryl groups necessary for deep-pocket enzyme binding[2].

  • Reagent Charging: Charge a reaction flask with ethyl 2-bromo-4-chloro-6-fluoro-7-methoxyquinoline-3-carboxylate (1.0 eq), the appropriate arylboronic acid (1.05 eq), and Pd(PPh₃)₄ catalyst (0.025 eq) in 1,4-dioxane.

  • Deoxygenation: Degas the mixture thoroughly with nitrogen for 15 minutes. Causality: Oxygen will irreversibly oxidize and deactivate the Palladium(0) catalyst.

  • Base Addition: Add an aqueous solution of Cs₂CO₃ (2.0 eq). Causality: The base is essential to activate the boronic acid for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the mixture under reflux (approx. 100°C) for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the molecular ion peak of the starting material (displaying a distinct Br/Cl isotopic pattern) disappears, replaced by the mass of the coupled product.

  • Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: High-Throughput ENPP1 Enzyme Inhibition Assay

Causality: This assay quantifies the ability of the synthesized quinoline derivatives to prevent ENPP1 from hydrolyzing 2'3'-cGAMP into AMP. Lower AMP production correlates to higher inhibitor efficacy[3].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.5), 250 mM NaCl, 0.5 mM CaCl₂, and 1 μM ZnCl₂. Causality: Divalent cations (Ca²⁺, Zn²⁺) are absolute requirements for the catalytic activity of the ENPP1 metalloenzyme.

  • Enzyme-Inhibitor Incubation: Dilute recombinant human ENPP1 and the quinoline-derived inhibitor in the assay buffer. Incubate at 37°C for 15 minutes to allow steady-state inhibitor binding.

  • Substrate Initiation: Add 2'3'-cGAMP to a final concentration of 5 μM. Incubate at 37°C for exactly 60 minutes.

  • Reaction Termination: Add AMP-Glo Reagent I to the microplate. Incubate for 60 minutes at room temperature. Causality: This reagent enzymatically depletes all unreacted ATP and cGAMP, ensuring background noise is eliminated.

  • Signal Generation: Add AMP-Detection Solution. This converts the ENPP1-generated AMP into ATP, which drives a luciferase-mediated luminescent reaction.

  • Validation Checkpoint: Run a known reference ENPP1 inhibitor in parallel. The reference compound must yield an IC₅₀ within its historical established range to validate the assay's dynamic range and enzyme viability.

  • Quantification: Measure luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow Step1 Compound Synthesis Step2 ENPP1 + cGAMP Incubation Step1->Step2 Purified Inhibitor Step3 AMP-Glo Reagent Addition Step2->Step3 Enzymatic Reaction Step4 Luminescence Quantification Step3->Step4 ATP Depletion Step5 IC50 & SAR Analysis Step4->Step5 Data Output

Workflow for evaluating ENPP1 inhibitor efficacy using AMP-Glo luminescence.

Sources

Exploratory

The Strategic Utility of 4-Chloro-6-fluoro-7-methoxyquinoline in Modern Medicinal Chemistry

Executive Summary In the landscape of rational drug design, the selection of a core building block dictates not only the synthetic trajectory of a discovery program but also the foundational physicochemical and pharmacok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of a core building block dictates not only the synthetic trajectory of a discovery program but also the foundational physicochemical and pharmacokinetic properties of the resulting active pharmaceutical ingredients (APIs). 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) has emerged as a highly privileged scaffold[1]. By strategically positioning three distinct functional groups—a reactive chloride, a metabolic-shielding fluoride, and a solubilizing methoxy group—around a quinoline core, this molecule serves as a versatile linchpin for developing therapeutics across oncology, immunology, and infectious diseases.

As an Application Scientist overseeing early-stage discovery workflows, I routinely leverage this compound to rapidly generate diverse libraries of kinase inhibitors, immunomodulators, and antimalarial agents. This technical guide deconstructs the structural rationale, key therapeutic applications, and field-proven synthetic methodologies associated with this critical building block.

Structural Rationale & Physicochemical Profile

The architecture of 4-chloro-6-fluoro-7-methoxyquinoline is not accidental; it is a masterclass in multi-parameter optimization. Each substituent serves a distinct mechanistic and synthetic purpose:

  • The Quinoline Core: The bicyclic heteroaromatic system is a classic bioisostere for naphthalene and indole, frequently utilized to intercalate into hydrophobic enzyme pockets or bind to the hinge region of kinases[2].

  • C4-Chloro (The Synthetic Handle): The nitrogen atom at position 1 withdraws electron density from the C2 and C4 positions via resonance. This electron deficiency makes the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[3]. The chloride acts as an excellent leaving group, enabling rapid diversification.

  • C6-Fluoro (The Metabolic Shield): The introduction of a highly electronegative fluorine atom at C6 serves two purposes. First, it lowers the pKa of the quinoline nitrogen, which can improve membrane permeability by increasing the fraction of un-ionized drug at physiological pH. Second, it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C6 position, dramatically extending the molecule's half-life in vivo[3].

  • C7-Methoxy (The Solubilizer & Binder): The methoxy group acts as a critical hydrogen-bond acceptor. In kinase targets, this oxygen frequently engages with the backbone amides of the hinge region. Furthermore, it offsets the high lipophilicity of the fluorine and quinoline core, maintaining an optimal topological polar surface area (TPSA) for aqueous solubility.

Quantitative Data Summary

The foundational properties of this building block make it an ideal starting point for lead optimization without prematurely violating Lipinski’s Rule of Five.

Property / FeatureValue / DescriptionImpact on Drug Design
CAS Number 851985-92-7Standardized registry for procurement and IP tracking[1].
Molecular Weight 211.62 g/mol Low MW allows extensive elaboration while maintaining drug-likeness.
C4-Chloride Electrophilic centerEnables rapid library generation via SNAr or transition-metal catalysis.
C6-Fluorine Electron-withdrawingEnhances metabolic stability and modulates basicity for optimal permeability.
C7-Methoxy H-bond acceptorImproves aqueous solubility and facilitates target-specific hinge binding.

Key Therapeutic Applications

Immuno-Oncology: ENPP-1 Inhibition

Recent breakthroughs in cancer immunotherapy have highlighted the cGAS-STING (Stimulator of Interferon Genes) pathway. When tumor DNA leaks into the cytosol, it is detected by cGAS, which synthesizes 2',3'-cGAMP. This cyclic dinucleotide activates STING, triggering a robust Type I interferon (IFN- β ) anti-tumor immune response[4].

However, tumors frequently upregulate Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1), an enzyme that rapidly hydrolyzes cGAMP into immunosuppressive adenosine, thereby neutralizing the STING pathway and promoting tumor immune escape[4]. Derivatives of 4-chloro-6-fluoro-7-methoxyquinoline have been successfully utilized to synthesize potent ENPP-1 inhibitors. By blocking ENPP-1, these compounds prevent cGAMP degradation, restoring STING activation and enhancing IFN- β transcription in the tumor microenvironment[5].

G DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP ENPP1 ENPP-1 (Hydrolyzes cGAMP) cGAMP->ENPP1 Hydrolysis STING STING Activation cGAMP->STING Inhibitor Quinoline-based ENPP-1 Inhibitor Inhibitor->ENPP1 Blocks IFN Type I IFN Response (Anti-tumor Immunity) STING->IFN

Fig 1: Quinoline-derived ENPP-1 inhibitors modulating the cGAS-STING signaling pathway.

Targeted Oncology: Kinase Inhibition

Dysfunction of protein kinases such as c-MET and RON is closely linked to tumor progression, invasion, and metastasis[2]. The 4-chloro-6-fluoro-7-methoxyquinoline core is frequently aminated at the C4 position to yield oxo-pyridine fused ring derivatives or traditional Type I/II kinase inhibitors. The C7-methoxy group is particularly crucial here, as it frequently acts as a hydrogen bond acceptor to the kinase hinge region, while the C6-fluoro group occupies the hydrophobic pocket adjacent to the gatekeeper residue[2].

Infectious Diseases: Antimalarials

In the fight against drug-resistant Plasmodium falciparum, 4(1H)-quinolones have shown significant promise. By utilizing the 4-chloroquinoline core, medicinal chemists can perform Suzuki-Miyaura couplings to introduce variant aromatic groups at the C2 or C3 positions. These modifications yield compounds that potently inhibit the parasite's dihydroorotate dehydrogenase (DHODH) or the cytochrome bc1 complex, effectively collapsing the mitochondrial membrane potential of the parasite[3].

Experimental Methodologies & Protocols

To ensure reproducibility and high yields, the following protocols have been optimized based on fundamental mechanistic principles.

Workflow SM 6-Fluoro-7-methoxyquinolin-4(1H)-one Step1 Chlorination (POCl3, DIPEA, 80°C) SM->Step1 BB 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) Step1->BB PathA SNAr (Amines/Alcohols) BB->PathA PathB Suzuki-Miyaura Coupling (Boronic Acids) BB->PathB API1 Kinase/ENPP-1 Inhibitors PathA->API1 API2 Antimalarial Agents PathB->API2

Fig 2: Divergent synthetic workflows utilizing the 4-chloroquinoline building block.

Protocol A: Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

This procedure converts the tautomeric quinolinone into the highly reactive 4-chloro derivative using phosphorus oxychloride (POCl 3​ )[5].

Causality & Rationale: POCl 3​ acts as both the solvent and the chlorinating agent. It reacts with the C4-hydroxyl tautomer to form a highly electrophilic dichlorophosphate intermediate, which is subsequently displaced by a chloride ion. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl, driving the reaction forward and preventing the protonation of the quinoline nitrogen, which could otherwise stall the reaction.

  • Preparation: To a rigorously stirred solution of 6-fluoro-7-methoxyquinolin-4(1H)-one (3.0 g, 15.54 mmol) in anhydrous acetonitrile (ACN, 100 mL), add DIPEA (6.0 mL) under an inert nitrogen atmosphere[5].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add POCl 3​ (15.0 mL) dropwise to control the exothermic formation of the intermediate[5].

  • Reaction: Remove the ice bath and heat the resulting mixture to 80 °C for 16 hours. Monitor the progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed[5].

  • Workup (Critical Step): Evaporate the volatile solvent and excess POCl 3​ under reduced pressure before aqueous quenching. Why? Direct addition of water to excess POCl 3​ causes a violent exothermic hydrolysis.

  • Isolation: Dilute the concentrated residue with cold water, neutralize carefully with saturated aqueous NaHCO 3​ , and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the product as an off-white solid[6].

Protocol B: Downstream C4-Amination via SNAr

For the synthesis of kinase or ENPP-1 inhibitors, the C4-chloride is displaced by an aniline or aliphatic amine.

Causality & Rationale: The reaction is typically performed in a polar protic solvent like isopropanol (IPA) or n-butanol. The alcohol solvent stabilizes the anionic Meisenheimer complex transition state via hydrogen bonding. Acid catalysis (e.g., catalytic HCl) is often used to protonate the quinoline nitrogen, further increasing the electrophilicity of the C4 carbon.

  • Setup: In a sealed microwave vial or pressure tube, combine 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq) and the desired substituted aniline (1.2 eq).

  • Solvent & Catalyst: Suspend the reagents in n-butanol (0.2 M concentration) and add a catalytic amount of concentrated HCl (0.1 eq).

  • Heating: Heat the mixture to 110 °C for 12–24 hours. If utilizing microwave irradiation, heat to 130 °C for 45 minutes.

  • Purification: Cool to room temperature. Often, the product will precipitate directly as the hydrochloride salt. Filter the solid, wash with cold IPA, and dry under a vacuum to yield the functionalized core.

Conclusion

The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a triumph of rational chemical design. Its precise arrangement of functional groups provides synthetic chemists with a reliable, predictable canvas for drug discovery. Whether modulating the tumor microenvironment via ENPP-1 inhibition, targeting oncogenic kinases, or developing next-generation antimalarials, mastering the reactivity and physicochemical properties of this building block is essential for any modern medicinal chemistry program.

References

  • Google Patents (AU2018325445A1) - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof.
  • European Patent Office (EP 4011885 A1) - OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME.
  • Google Patents (WO2019046778A1) - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof.
  • PMC (National Institutes of Health) - Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. Available at:[Link]

  • Google Patents (US20250115609A1) - Aromatic heterocyclic compounds, preparation method therefor and uses thereof.

Sources

Foundational

Historical Genesis: From Coal Tar to Structural Elucidation

Title: The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to Its Discovery, History, and Therapeutic Evolution Executive Summary The quinoline scaffold—a privileged bicyclic aromatic heterocycle comprising...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to Its Discovery, History, and Therapeutic Evolution

Executive Summary The quinoline scaffold—a privileged bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring—stands as a cornerstone in medicinal chemistry and drug development. From its initial isolation in the 19th century to its modern applications in targeted oncology and antimicrobial therapy, quinoline derivatives have continuously reshaped the pharmaceutical landscape. This technical whitepaper explores the historical genesis, foundational synthetic protocols, and mechanistic evolution of quinoline derivatives, providing researchers with actionable insights into this versatile chemical space.

The history of quinoline began in the nascent days of organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from the complex mixture of coal tar, naming it "leukol"[1]. Independently, in 1842, French chemist Charles Gerhardt obtained a chemically identical compound through the destructive distillation of the alkaloid quinine with a strong base, which he termed "quinoline"[1].

For decades, the precise atomic arrangement remained elusive. It was not until 1869 that the renowned chemist August Kekulé correctly deduced its structure as a fusion of a benzene and a pyridine ring[1]. This structural elucidation provided the rational basis necessary for the systematic synthesis of quinoline derivatives, transitioning the field from natural product extraction to targeted organic synthesis.

Pioneering Syntheses: The Skraup Reaction

The development of robust synthetic methodologies unlocked the true potential of the quinoline scaffold. The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, remains one of the most powerful and direct methods for constructing the quinoline ring system from readily available starting materials[2].

Mechanism & Causality

The Skraup synthesis is a multi-step cascade reaction. First, glycerol is dehydrated by concentrated sulfuric acid to form the highly reactive intermediate, acrolein[2]. The primary aromatic amine (aniline) then undergoes a Michael addition to the acrolein[2]. Subsequent acid-catalyzed cyclization and dehydration of the resulting β-anilinopropionaldehyde intermediate yield 1,2-dihydroquinoline[2]. Finally, an oxidizing agent (such as nitrobenzene or arsenic pentoxide) oxidizes the dihydroquinoline to the fully aromatic quinoline product[2].

Causality Check: The reaction is notoriously exothermic. The dehydration of glycerol releases significant heat; if the sulfuric acid is added too rapidly, the acrolein will polymerize violently instead of undergoing the desired Michael addition[3]. Therefore, strict thermodynamic control is the foundational principle of a successful Skraup protocol.

Protocol: Self-Validating Skraup Synthesis of a Substituted Quinoline

(Adapted from standard industrial methodologies[3])

  • Slurry Preparation: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a homogeneous slurry of the primary aromatic amine (e.g., 3-nitro-4-aminoanisole, 3.5 moles), an oxidizing agent (e.g., arsenic pentoxide, 2.45 moles), and glycerol (13 moles)[3].

  • Acid Addition (Critical Step): With vigorous mechanical stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes[3].

    • Self-Validation: The internal temperature will spontaneously rise to 65-70°C[3]. If the temperature exceeds 75°C during addition, pause immediately to prevent runaway polymerization.

  • Cyclization & Oxidation: Carefully heat the mixture in an oil bath, maintaining the internal temperature between 105°C and 110°C until the removal of water is complete (indicated by weight loss or cessation of vapor evolution)[3]. Subsequently, raise the temperature to 140-150°C for 3-4 hours to drive the cyclization and oxidation steps to completion[3].

  • Work-up & Neutralization: Allow the reaction mixture to cool to room temperature. Dilute with water and carefully neutralize with a concentrated solution of sodium hydroxide until strongly alkaline[2].

  • Isolation: Perform steam distillation to isolate the crude quinoline[2]. Extract the organic layer, dry over anhydrous potassium carbonate, and purify by fractional distillation[3].

SkraupMechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (-2H2O) Michael β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael Michael Addition Aniline Aniline Aniline->Michael Dihydro 1,2-Dihydroquinoline Michael->Dihydro Acid-Catalyzed Cyclization & Dehydration Quinoline Quinoline Product Dihydro->Quinoline Oxidation (Nitrobenzene/As2O5)

Caption: Logical workflow and chemical mechanism of the Skraup quinoline synthesis.

The Antimicrobial Era: From Antimalarials to Fluoroquinolones

The strategic importance of quinoline derivatives became globally apparent during World War II when supplies of the natural antimalarial quinine were disrupted, spurring the development of synthetic alternatives like chloroquine[4].

In 1962, a monumental shift occurred. During the commercial preparation of chloroquine, George Lesher and his team isolated a byproduct with potent antibacterial properties: nalidixic acid[5]. Although technically a naphthyridone (containing a 1,8-naphthyridine nucleus rather than a pure quinoline ring), nalidixic acid is universally classified as the first-generation quinolone antibiotic[6]. It exhibited targeted bacteriostatic and bactericidal activity against Gram-negative bacteria[6].

The true clinical breakthrough was the synthesis of second-generation derivatives, achieved by introducing a fluorine atom at the C6 position to create the fluoroquinolones (e.g., ciprofloxacin)[5]. This single halogenation drastically expanded the spectrum of activity to include Gram-positive bacteria and significantly improved pharmacokinetic tissue penetration[7].

Mechanism of Action

Fluoroquinolones target bacterial type IIA topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV[5]. The drug binds to the enzyme-DNA complex, stabilizing the cleavage intermediate and corrupting the enzyme's ability to reseal the DNA strands[5]. This mechanism generates lethal double-strand breaks, rapidly arresting DNA replication and inducing cell death[5].

FluoroquinoloneMOA FQ Fluoroquinolone (e.g., Ciprofloxacin) Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) FQ->Complex Binds to enzyme-DNA Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex DSB Double-Strand DNA Breaks Complex->DSB Prevents DNA resealing Death Bacterial Cell Death DSB->Death Arrests replication

Caption: Mechanism of action of fluoroquinolones targeting bacterial DNA gyrase.

Modern Era: Quinoline Derivatives in Targeted Cancer Therapy

In contemporary drug discovery, the quinoline and closely related quinazoline scaffolds have been heavily repurposed for targeted oncology[8]. The nitrogen atom in the quinoline ring acts as a critical hydrogen-bond acceptor, allowing these molecules to dock precisely within the ATP-binding pockets of various receptor tyrosine kinases (RTKs)[8].

Quinoline-based small molecules are now heavily utilized to inhibit the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/mTOR survival pathways[8],[9]. Because prolonged monotherapy with early-generation inhibitors often triggers resistance via secondary kinase mutations, modern drug development focuses on multi-targeted or highly selective quinoline derivatives[8].

Quantitative Data Summary: Kinase Inhibition by Quinoline Derivatives

To benchmark the structure-activity relationship (SAR) of recent quinoline derivatives, the following table summarizes the half-maximal inhibitory concentrations (IC50) against key oncogenic kinases.

Compound / DerivativePrimary Target(s)IC50 ValueBiological Effect / Application
Compound 45a [10]EGFR / VEGFR0.13 μM (EGFR) 0.56 μM (VEGFR)Exhibits potent antiproliferative activity against HT-29 and MCF-7 human cancer cell lines.
Compound 39 [9]PI3Kα / mTOR0.9 μM (PI3Kα) 1.4 μM (mTOR)Dual inhibition of the PI3K/mTOR survival pathway, disrupting tumor metabolism.
Compound 40 [9]PI3Kδ1.9 nMHighly selective, orally available inhibitor of PI3Kδ with nanomolar potency.
Compound 41 [9]PI3K1.0 μMThieno[3,2-c]quinoline derivative; active against K562 and DU145 prostate cancer cell lines.

Conclusion

From its serendipitous discovery in coal tar to its current status as a linchpin in targeted oncology and infectious disease management, the quinoline scaffold exemplifies the power of iterative medicinal chemistry. By understanding the mechanistic nuances of its synthesis—such as the strict thermodynamic control required in the Skraup reaction—and its precise biological interactions, researchers can continue to exploit this privileged structure to overcome emerging clinical challenges like antimicrobial resistance and kinase-mutated malignancies.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Skraup Synthesis of Quinolines." Benchchem.
  • Wikipedia Contributors. "Quinolone antibiotic." Wikipedia.
  • BenchChem Technical Support Team.
  • PDB-101. "Global Health: Antimicrobial Resistance: Fluoroquinolones." RCSB PDB.
  • BenchChem Technical Support Team. "The Quinoline Scaffold: A Journey from Coal Tar to Cutting-Edge Therapeutics." Benchchem.
  • Raco.cat. "The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors." Raco.
  • Orientjchem. "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy." Orientjchem.
  • Wikipedia Contributors. "Nalidixic acid." Wikipedia.
  • BenchChem Technical Support Team. "The Skraup Synthesis of Quinoline from Aniline: A Technical Guide." Benchchem.
  • PMC. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors." NIH.

Sources

Exploratory

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to 4-Substituted Quinoline Compounds in Drug Discovery

Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, with its derivatives forming the basis of a multitude of clinically approved drugs and promising...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, with its derivatives forming the basis of a multitude of clinically approved drugs and promising therapeutic candidates.[1][2][3] Among these, 4-substituted quinolines have garnered significant attention due to their broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and neuroprotective effects.[4][5] This in-depth technical guide provides a comprehensive overview of the critical role of 4-substituted quinoline compounds in drug discovery. We will delve into their synthesis, multifaceted mechanisms of action, intricate structure-activity relationships, and diverse therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this remarkable chemical scaffold.

Introduction: The Enduring Legacy of the Quinoline Nucleus

The quinoline ring system, composed of a benzene ring fused to a pyridine ring, is a fundamental motif in a vast array of natural products and synthetic compounds with profound biological activity.[6][7] Historically, the discovery of quinine from cinchona bark as a potent antimalarial agent marked the genesis of quinoline-based drug discovery.[8] This pivotal discovery spurred extensive research, leading to the synthesis of numerous derivatives, with substitutions at the 4-position proving to be particularly fruitful in modulating biological activity.[9]

The versatility of the 4-substituted quinoline scaffold lies in its ability to interact with a wide range of biological targets through various mechanisms. These include intercalation with DNA, inhibition of crucial enzymes, and modulation of signaling pathways.[10][11] The "druggability" and amenability of the quinoline nucleus to synthetic modification have solidified its position as a cornerstone in the development of new therapeutic agents.[2][12] This guide will explore the key facets of 4-substituted quinolines that contribute to their enduring significance in modern drug discovery.

Synthetic Strategies: Building the Quinoline Core

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing efficient routes to a diverse array of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the benzenoid and pyridine rings.

Classical Synthesis of the Quinoline Ring

Several classical methods have been instrumental in the synthesis of the quinoline core. These methods typically involve the condensation of anilines with various carbonyl-containing compounds. A simplified workflow for these classical syntheses is depicted below:

G cluster_reactants Starting Materials cluster_reactions Classical Reactions Aniline Aniline Derivatives Skraup Skraup Synthesis Aniline->Skraup Doebner_von_Miller Doebner-von Miller Reaction Aniline->Doebner_von_Miller Combes Combes Quinoline Synthesis Aniline->Combes Conrad_Limpach Conrad-Limpach Synthesis Aniline->Conrad_Limpach Carbonyl α,β-Unsaturated Carbonyl or β-Ketoester Carbonyl->Skraup Carbonyl->Doebner_von_Miller Carbonyl->Combes Carbonyl->Conrad_Limpach Cyclization Cyclization & Aromatization Skraup->Cyclization Doebner_von_Miller->Cyclization Combes->Cyclization Conrad_Limpach->Cyclization Quinoline Substituted Quinoline Core Cyclization->Quinoline

Caption: Classical synthetic routes to the quinoline core.

Modern Synthetic Methodologies

While classical methods are robust, modern organic synthesis has introduced more efficient and versatile approaches, including transition-metal-catalyzed reactions and one-pot procedures.[13][14] These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields. For instance, palladium-catalyzed dehydrogenative aromatization has been successfully employed for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines.[15]

Introduction of the 4-Substituent

The introduction of substituents at the 4-position of the quinoline ring is a critical step in the synthesis of biologically active compounds. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 4-position.[15]

Experimental Protocol: Synthesis of a 4-Aminoquinoline via SNAr

  • Starting Material: A 4-chloroquinoline derivative.

  • Nucleophile: A primary or secondary amine.

  • Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base (Optional): An inorganic base like potassium carbonate (K2CO3) may be added to neutralize the HCl generated during the reaction.

  • Procedure: a. Dissolve the 4-chloroquinoline derivative in the chosen solvent. b. Add the amine nucleophile to the solution. c. If necessary, add the base. d. Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture and pour it into water to precipitate the product. f. Collect the solid product by filtration, wash with water, and dry. g. Purify the crude product by recrystallization or column chromatography.

The causality behind this experimental choice lies in the electron-withdrawing nature of the nitrogen atom in the quinoline ring, which activates the 4-position towards nucleophilic attack. This self-validating system is confirmed by the formation of the desired 4-aminoquinoline product, which can be characterized by standard analytical techniques such as NMR and mass spectrometry.

The Multifaceted Mechanisms of Action of 4-Substituted Quinolines

The diverse pharmacological effects of 4-substituted quinolines stem from their ability to interact with a variety of biological targets. The specific mechanism of action is highly dependent on the nature of the substituent at the 4-position and other modifications on the quinoline scaffold.

Antimalarial Activity: A Historical and Ongoing Battle

The quinoline-containing antimalarial drugs, such as chloroquine, quinine, and mefloquine, are cornerstones of malaria chemotherapy.[16] Their primary mode of action is thought to involve the disruption of hemoglobin digestion in the blood stages of the Plasmodium parasite's life cycle.[16][17]

Mechanism of Action of Chloroquine:

  • Accumulation: Chloroquine, a weak base, accumulates to high concentrations (around 1000-fold) in the acidic food vacuole of the parasite.[16][17]

  • Heme Polymerization Inhibition: Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. Chloroquine is proposed to inhibit the polymerization of this toxic heme into inert hemozoin.[17][18]

  • Toxicity: The buildup of free heme is toxic to the parasite, leading to its death.[17]

G Hemoglobin Hemoglobin Digestion (in Parasite Food Vacuole) Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine (4-Substituted Quinoline) Chloroquine->Heme Inhibits Polymerization

Caption: Mechanism of action of chloroquine.

Anticancer Properties: A Growing Arsenal

Quinoline derivatives have emerged as significant players in anticancer drug development, exhibiting a range of mechanisms including cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and disruption of cell migration.[10]

Key Anticancer Mechanisms:

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, interfering with replication and transcription processes.[10]

  • Enzyme Inhibition: 4-substituted quinolines have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and topoisomerases.[10]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Several quinoline-based small molecules have been developed as inhibitors of RTKs like VEGFR-2, c-Met, and EGF, which are key drivers of cancer progression.[12]

Antibacterial and Other Anti-infective Activities

Beyond malaria and cancer, 4-substituted quinolines have demonstrated promising activity against a range of other infectious pathogens, including bacteria, fungi, and viruses.[4]

  • Antibacterial Action: Certain quinoline derivatives exhibit potent activity against multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[19][20] The mechanism is thought to involve the inhibition of bacterial enzymes like dihydrofolate reductase.[20]

  • Antiviral and Antifungal Potential: The anti-infective spectrum of 4-substituted quinolines extends to viruses and fungi, although the specific mechanisms are still under investigation.[4]

Neuroprotective Effects: A New Frontier

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22][23] Their neuroprotective effects are attributed to several mechanisms:

  • Chelating Properties: Some quinoline derivatives can chelate metal ions that are implicated in the pathology of neurodegenerative diseases.[22]

  • Antioxidant Activity: The quinoline scaffold can act as an antioxidant, mitigating the oxidative stress associated with neuronal damage.[22][23]

  • Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) is another promising therapeutic strategy.[5][23]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 4-substituted quinolines is exquisitely sensitive to the nature and position of substituents on the quinoline ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

The Critical Role of the 4-Position Substituent

The substituent at the C-4 position plays a pivotal role in determining the pharmacological profile of quinoline derivatives.

Table 1: Influence of 4-Position Substituents on Antimalarial Activity

Substituent at C-4General Effect on Antimalarial ActivityExample
Dialkylaminoalkyl side chain (2-5 carbons)Optimal for activityChloroquine[9]
Hydroxyl group on the side chainReduces toxicityHydroxychloroquine[9][11]
Aromatic ring in the side chainReduced toxicity and activityAmodiaquine[9]
Tertiary amine in the side chainImportant for activityChloroquine[9]
The Impact of Substituents on the Quinoline Ring

Modifications to the quinoline ring itself also significantly influence activity.

  • Position 7: A chloro group at the 7-position is often optimal for antimalarial activity, as seen in chloroquine.[9]

  • Positions 3 and 8: Methyl groups at the 3- or 8-positions can reduce or abolish antimalarial activity.[9]

SAR in Anticancer Quinoline Derivatives

For anticancer activity, the SAR can be quite different.

  • 2,4-Disubstitution: Quinoline rings with substitutions at both the 2 and 4 positions have shown excellent results as anticancer agents.[10][24]

  • Planarity and Conjugation: A planar structure with an extended conjugation system can enhance anticancer activity by facilitating DNA intercalation.[3]

  • Substituent Position: The position of substituents on the quinoline ring can significantly affect anticancer activity against different cancer cell lines. For instance, substitutions at positions 2 and 3 have been found to be more active against certain cell lines than those at positions 4 and 8.[3]

Therapeutic Applications: From Bench to Bedside

The extensive research into 4-substituted quinoline compounds has translated into a number of clinically approved drugs for a variety of diseases.

Table 2: Selected Clinically Approved Drugs Based on the 4-Substituted Quinoline Scaffold

DrugTherapeutic ClassIndication
ChloroquineAntimalarial, Anti-inflammatoryMalaria, Rheumatoid Arthritis, Lupus Erythematosus[11]
HydroxychloroquineAntimalarial, Anti-inflammatoryMalaria, Rheumatoid Arthritis, Lupus Erythematosus[11]
AmodiaquineAntimalarialMalaria[11]
MefloquineAntimalarialMalaria[25]
NeratinibAnticancerBreast Cancer[15]
BosutinibAnticancerChronic Myeloid Leukemia[15]
DovitinibAnticancerRenal Cell Carcinoma[15]

Future Perspectives and Conclusion

The journey of 4-substituted quinoline compounds in drug discovery, which began with the discovery of quinine, is far from over. The emergence of drug resistance in infectious diseases and the need for more effective and less toxic therapies for cancer and neurodegenerative disorders continue to drive research in this area.[4][8]

Future efforts will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods to access novel quinoline derivatives.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds.

  • Targeted Drug Delivery: The design of quinoline-based drug delivery systems to enhance efficacy and reduce side effects.

  • Combination Therapies: Exploring the synergistic effects of 4-substituted quinolines in combination with other therapeutic agents.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Egan, T. J. (2006). Mechanism of action of quinoline drugs.
  • IntechOpen. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Li, C., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters.
  • Al-Ostoot, F. H., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents.
  • Madrid, P. B., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.
  • Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports.
  • Kumar, A., & Kumar, K. (2014). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Pharmacy 180. (n.d.).
  • Silva, T., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Chemistry.
  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery.
  • Khan, S. A., et al. (2025). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii.
  • Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules.
  • Kandimalla, E. R., et al. (2006).
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2022). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. Archiv der Pharmazie.
  • S. L. G., et al. (2022).
  • Google Patents. (2016). WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.
  • Adias, B. (2024). 15-16 Structural Optimization of Quinoline Derivatives for Antimal. Journal of Chemical and Pharmaceutical Research.
  • Pérez-González, A., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.
  • D'Alessandro, S., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents. Journal of Medicinal Chemistry.
  • Tegegn, M., & Siraj, S. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
  • J. B., & S. S. (2020).
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
  • Oriental Journal of Chemistry. (2023).
  • De Gruyter. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. De Gruyter.
  • Pharmacy 180. (n.d.). 4-Substituted Quinolines. Pharmacy 180.
  • ResearchGate. (n.d.). Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities.
  • ResearchGate. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
  • Romero, A. H., & Delgado, G. E. (2025).
  • Royal Society of Chemistry. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Publishing.
  • Czerwonka, A., et al. (2025).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Examples of 4-unsubstituted quinoline-based marketed drugs and clinical candidates.
  • IJRESM Journal. (n.d.). A Review On Substitution Quinoline Derivatives and its Biological Activity. IJRESM Journal.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Starting from the readily available 3-fluoro-4-methoxyaniline, the synthesis proceeds through a robust and well-established pathway involving the Gould-Jacobs reaction to form the quinoline core, followed by a strategic chlorination step. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also critical mechanistic insights, safety considerations, and expert commentary to ensure a successful and reproducible outcome. We delve into the causality behind procedural choices, providing a self-validating framework for executing this synthesis with confidence and precision.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products, particularly alkaloids, and a wide array of synthetic compounds with diverse and potent biological activities.[1][2] Its presence in blockbuster drugs like chloroquine highlights its importance in medicinal chemistry. The target molecule, 4-Chloro-6-fluoro-7-methoxyquinoline, serves as a key intermediate, with the chloro- and fluoro-substituents providing strategic handles for further functionalization and modulation of physicochemical properties in drug discovery programs.

This guide outlines a reliable synthetic route beginning with 3-fluoro-4-methoxyaniline and leveraging the classic Gould-Jacobs reaction for the initial ring formation.[3][4] This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to yield a 4-hydroxyquinoline derivative.[5] The subsequent conversion of the 4-hydroxy group to a chloride is efficiently achieved using phosphorus oxychloride (POCl₃), a standard and effective method for this transformation.[6][7]

Overall Synthetic Pathway

The synthesis is performed in four principal stages, starting from the aniline precursor and culminating in the desired 4-chloroquinoline product.

G cluster_reagents A 3-Fluoro-4-methoxyaniline p1 A->p1 B Diethyl 2-((3-fluoro-4-methoxyphenyl) amino)methylenemalonate p2 B->p2 C 6-Fluoro-4-hydroxy-7-methoxyquinoline p3 C->p3 D 4-Chloro-6-fluoro-7-methoxyquinoline p1->B  Step 1: Condensation  (Gould-Jacobs Reaction Part A) r1 + Diethyl ethoxymethylenemalonate p2->C  Step 2 & 3: Cyclization, Saponification  & Decarboxylation (Gould-Jacobs Part B) r2 1. Heat (e.g., Diphenyl ether) 2. NaOH (aq), Reflux 3. HCl (aq), Heat p3->D  Step 4: Chlorination r3 + POCl₃, Heat

Caption: High-level workflow for the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline.

Mechanistic Insights and Scientific Rationale

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.

The Gould-Jacobs Reaction: Building the Quinoline Core

This reaction is a powerful method for preparing 4-hydroxyquinoline derivatives.[3] It proceeds in two main phases:

  • Condensation: The synthesis begins with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[5]

  • Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[5][8] High-boiling point solvents like diphenyl ether are often used to achieve the necessary temperatures. This is followed by saponification of the ester and subsequent decarboxylation to yield the 4-quinolinone.[3][9]

G cluster_step1 Condensation cluster_step2 Cyclization & Aromatization Aniline Aniline (Nucleophile) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Attack DEEM DEEM (Electrophile) DEEM->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized 6π Electrocyclization (High Temp) Intermediate->Cyclized Quinolinone 4-Hydroxyquinoline (4-Quinolinone Tautomer) Cyclized->Quinolinone Saponification & Decarboxylation

Caption: Logical flow of the Gould-Jacobs reaction mechanism.

Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxyquinoline (which exists predominantly in its keto-tautomer form, 4-quinolinone) to 4-chloroquinoline is a nucleophilic substitution reaction. POCl₃ is a highly effective and aggressive chlorinating agent for this purpose. The mechanism involves the activation of the carbonyl oxygen by phosphorus, creating a good leaving group, which is then displaced by a chloride ion.

Expert Note: This reaction is often performed neat or in a high-boiling solvent. It is highly exothermic and releases HCl gas, requiring careful temperature control and an inert atmosphere.[10]

Materials and Reagents

Proper preparation and characterization of starting materials are essential for success.

ReagentCAS No.Mol. Weight ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
3-Fluoro-4-methoxyaniline367-20-4141.1445-48237-238~1.17
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.23N/A279-2811.08
Diphenyl ether101-84-8170.2126-292591.07
Sodium Hydroxide (NaOH)1310-73-240.0031813882.13
Hydrochloric Acid (HCl), conc.7647-01-036.46-27.3110~1.18
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.2105.81.645

Detailed Experimental Protocols

SAFETY FIRST: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11][12][13] Phosphorus oxychloride reacts violently with water and is highly corrosive and toxic.[10][14][15] Handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of Diethyl 2-((3-fluoro-4-methoxyphenyl)amino)methylenemalonate (Intermediate I)
  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: To the flask, add 3-fluoro-4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heating: Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction is typically neat (without solvent). Ethanol is evolved as a byproduct.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting oil or solid is the crude intermediate and is often used directly in the next step without further purification. If desired, excess DEEM can be removed under high vacuum.

Protocol 2: Synthesis of 6-Fluoro-4-hydroxy-7-methoxyquinoline (Intermediate II)
  • Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Cyclization: Add high-boiling diphenyl ether to the flask containing the crude Intermediate I from the previous step. Heat the mixture with vigorous stirring to 250-255 °C. Maintain this temperature for 30-45 minutes.[5]

  • Cooling & Precipitation: Carefully cool the reaction mixture to below 100 °C. Slowly and cautiously add hexane or cyclohexane to the warm mixture to precipitate the cyclized product (ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate).

  • Isolation: Cool to room temperature, and collect the solid by vacuum filtration. Wash the solid thoroughly with hexane to remove the diphenyl ether solvent. Air-dry the solid.

Protocol 3: Saponification and Decarboxylation to Intermediate II
  • Saponification: Suspend the dried solid from Protocol 2 in a 10% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).[3][5]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2. This will first precipitate the quinoline-3-carboxylic acid intermediate.

  • Decarboxylation: Heat the acidic suspension to 80-90 °C until effervescence (release of CO₂) ceases. This step drives the decarboxylation to form the 4-hydroxyquinoline.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting solid (6-fluoro-4-hydroxy-7-methoxyquinoline) under vacuum.

Protocol 4: Chlorination to 4-Chloro-6-fluoro-7-methoxyquinoline (Final Product)
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl gas), and a dropping funnel, add 6-fluoro-4-hydroxy-7-methoxyquinoline (Intermediate II ) (1.0 eq).

  • Reagent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) dropwise via the dropping funnel at room temperature.[16]

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours. The mixture should become a clear solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up (CAUTION: HIGHLY EXOTHERMIC): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This will quench the excess POCl₃. The product should precipitate as a solid.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Product Characterization

The identity and purity of the final product, 4-Chloro-6-fluoro-7-methoxyquinoline, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected to show characteristic signals for the aromatic protons on the quinoline core and the methoxy group singlet.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the product's mass should be observed. For C₁₀H₇ClFNO, the expected monoisotopic mass is approximately 211.02 g/mol .[17]

  • Melting Point: A sharp melting point is indicative of high purity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Yadav, V. K., & Sriram, D. (2014). Ruthenium-Catalyzed Cyclization of Anilides with Substituted Propiolates or Acrylates: An Efficient Route to 2-Quinolinones. Organic Letters, 16(14), 3768-3771. [Link]

  • Moodley, T., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 68, 105-110. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Chen, X., et al. (2017). Pd-Catalyzed Cyclization of o-Iodoanilines with Acrylates or Acrylic Acids: A Convenient One-Step Route to 2-Quinolinones. European Journal of Organic Chemistry, 2017(42), 6335-6343. [Link]

  • Abu-Hashem, A. A., et al. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220. [Link]

  • WikiDoc. Gould-Jacobs reaction. [Link]

  • Organic Chemistry (2025). Gould-Jacobs Reaction Mechanism. YouTube. [Link] (Note: A representative link is used as the original may not be stable).

  • Cole-Parmer (2005). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Cole-Parmer. [Link]

  • Loba Chemie (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Puleo, T. R., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15588–15594. [Link]

  • LANXESS (2015). Product Safety Assessment: Phosphorus oxychloride. LANXESS. [Link]

  • Biotage (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]

  • Air Liquide Malaysia (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Air Liquide. [Link]

  • LaRock, R. C., et al. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 62(4), 625-634. [Link]

  • Rajput, A. P., & Patil, V. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]

  • Pluskota-Karwatka, D. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(6), 1699. [Link]

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. [Link]

  • PubChem. 4-chloro-7-fluoro-6-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • El-Dean, A. M. K., et al. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 17(9), 10563-10573. [Link]

  • Google Patents. (1984). Process for producing 4-hydroxy-quinolines. HU184984B.
  • Google Patents. (1984). Process for the preparation of 4-hydroxy quinolines. EP0097585A1.
  • J&K Scientific. 4-Chloro-7-fluoro-6-methoxyquinoline. [Link]

  • ResearchGate. (2009). 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • Google Patents. (2005). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. EP1546119B1.
  • Google Patents. (2009). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. CN101348471B.
  • Wang, Y., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]

  • ResearchGate. (2018). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

Sources

Application

Application Note: Synthesis Protocol for 4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile

Here is a comprehensive, expertly structured application note and protocol for the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile. Introduction & Scientific Context 4-Chloro-6-fluoro-7-methoxyquinoline-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expertly structured application note and protocol for the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile.

Introduction & Scientific Context

4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile is a highly valued electrophilic intermediate in medicinal chemistry. It is predominantly utilized as a core building block in the synthesis of advanced kinase inhibitors and ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors . The strategic placement of the 3-carbonitrile group, alongside the 6-fluoro and 7-methoxy substitutions, creates a uniquely tuned electronic environment that facilitates highly efficient downstream nucleophilic aromatic substitution (SNAr) at the C4 position.

This guide details a robust, field-proven three-step synthetic route based on a modified Gould-Jacobs reaction sequence . By understanding the thermodynamic and kinetic drivers of each step, researchers can achieve high yields and high-purity intermediates suitable for Active Pharmaceutical Ingredient (API) development.

Synthetic Workflow

The synthesis proceeds via the condensation of an aniline derivative with an ethoxymethylene cyanoacetate, followed by a high-temperature thermal cyclization, and concluding with a dehydrative chlorination.

SynthesisRoute SM 4-Fluoro-3-methoxyaniline Step1 Step 1: Condensation (Ethanol, Reflux) SM->Step1 Int1 Ethyl 2-cyano-3-((4-fluoro-3-methoxyphenyl)amino)acrylate Step1->Int1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250 °C) Int1->Step2 Int2 6-Fluoro-4-hydroxy-7-methoxyquinoline-3-carbonitrile Step2->Int2 Step3 Step 3: Chlorination (POCl3, 100 °C) Int2->Step3 Product 4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile Step3->Product

Fig 1: Three-step synthetic workflow for 4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile.

Materials and Quantitative Data

Table 1: Reagent stoichiometry and physical properties for the synthesis workflow. (Amounts are scaled to match the validated literature benchmarks for the final intermediate).

Reagent / MaterialMW ( g/mol )Eq.AmountFunction
Step 1: Condensation
4-Fluoro-3-methoxyaniline141.141.001.41 g (10.0 mmol)Nucleophile / Starting Material
Ethyl (ethoxymethylene)cyanoacetate169.181.051.78 g (10.5 mmol)Electrophilic carbon source
Absolute Ethanol46.07-15.0 mLSolvent
Step 2: Thermal Cyclization
Acrylate Intermediate (from Step 1)264.251.001.80 g (6.81 mmol)Cyclization precursor
Dowtherm A166.22-20.0 mLHigh-boiling heat transfer fluid
n-Hexane86.18-50.0 mLAnti-solvent for precipitation
Step 3: Chlorination
Quinolin-4-ol Intermediate (from Step 2)218.181.001.00 g (4.58 mmol)Substrate
Phosphorus Oxychloride (POCl₃)153.33Excess10.0 mLChlorinating agent & Solvent
Sat. Aqueous NaHCO₃84.01Excess~50.0 mLNeutralization / Quench
Ethyl Acetate88.11-3 x 30 mLExtraction solvent

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Ethyl 2-cyano-3-((4-fluoro-3-methoxyphenyl)amino)acrylate
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-methoxyaniline (1.41 g, 10.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.78 g, 10.5 mmol) in absolute ethanol (15.0 mL).

  • Execution: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 3 to 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction is complete when the primary amine spot is fully consumed.

  • Isolation: Cool the mixture to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under vacuum, wash with cold ethanol (5 mL), and dry under high vacuum.

  • Expert Insight (Causality): The reaction is driven forward by the elimination of ethanol. The highly electrophilic ethoxymethylene group undergoes an addition-elimination reaction with the nucleophilic aniline. Absolute ethanol is chosen because it perfectly balances solubility at reflux with poor solubility of the conjugated product at lower temperatures, creating a self-purifying crystallization event .

Step 2: Thermal Cyclization to 6-Fluoro-4-hydroxy-7-methoxyquinoline-3-carbonitrile
  • Reaction Setup: In a 100 mL three-neck flask equipped with a robust mechanical stirrer and a short-path distillation head (to vent trace ethanol), suspend the acrylate intermediate (1.80 g, 6.81 mmol) in Dowtherm A (20.0 mL).

  • Execution: Heat the mixture aggressively to 250 °C using a sand bath or high-temperature heating mantle. Maintain at 250 °C for exactly 6 hours.

  • Isolation: Cool the dark reaction mixture to room temperature. Add n-hexane (50.0 mL) dropwise while stirring vigorously. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Filter the precipitated brown solid under vacuum. Wash the filter cake thoroughly with additional n-hexane (3 x 15 mL) to remove all traces of the viscous Dowtherm A. Dry the crude product under vacuum. (Expected LC-MS (ESI) m/z: 219.1[M+H]⁺).

  • Expert Insight (Causality): This Friedel-Crafts-type ring closure requires extreme thermal energy to overcome the activation barrier of substituting onto an electron-deficient, fluoro-substituted aromatic ring. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides exceptional thermal stability at 250 °C without degrading. The subsequent n-hexane addition acts as an anti-solvent, selectively crashing out the highly polar quinolin-4-ol while keeping the non-polar Dowtherm A in solution.

Step 3: Chlorination to 4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carbonitrile (1.00 g, 4.58 mmol) in neat POCl₃ (10.0 mL).

  • Execution: Heat the stirred solution to 100 °C for 6 hours. The suspension will gradually become a homogeneous dark solution as the reaction proceeds.

  • Solvent Removal (Critical): Cool the reaction mixture to room temperature. Remove the excess POCl₃ completely by rotary evaporation under reduced pressure (using a secondary cold trap).

  • Quench & Extraction: Carefully resuspend the crude residue in ethyl acetate (30 mL) and place in an ice bath. Slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is strictly basic (pH ~8), neutralizing all residual phosphoric and hydrochloric acids.

  • Isolation: Transfer to a separatory funnel, extract the aqueous layer with additional ethyl acetate (2 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a yellow solid (approx. 0.50 g, 46% yield).

  • Expert Insight (Causality): POCl₃ serves a dual purpose as both the chlorinating reagent and the solvent. It attacks the tautomeric quinolin-4-one oxygen, forming a highly reactive phosphorodichloridate intermediate that is rapidly displaced by chloride ions. Evaporating the excess POCl₃ before the aqueous quench is a critical safety and yield-preserving mandate; direct aqueous quenching of large volumes of POCl₃ is violently exothermic and generates localized acidic hotspots that can hydrolyze the newly formed 4-chloroquinoline back to the starting material .

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized 4-Chloro-6-fluoro-7-methoxyquinoline-3-carbonitrile, validate the batch against the following established parameters :

  • Physical Appearance: Yellow solid.

  • LC-MS (ESI): m/z = 237.0 [M+H]⁺ (Note: The isotopic pattern should clearly show a 3:1 ratio for the ³⁵Cl/³⁷Cl isotopes, confirming successful halogenation).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.11 (s, 1H) - C2 aromatic proton, highly deshielded by the adjacent nitrogen and cyano group.

    • δ 8.07 (d, J = 11.6 Hz, 1H) - C5 aromatic proton, split by the ortho-fluorine atom.

    • δ 7.76 (d, J = 8.0 Hz, 1H) - C8 aromatic proton.

    • δ 4.14 (s, 3H) - Methoxy protons.

References

  • Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof (WO2019046778A1)
  • Title: The Gould-Jacobs Reaction Source: Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons. URL: [Link]

Method

using 4-Chloro-6-fluoro-7-methoxyquinoline in the synthesis of kinase inhibitors

Application Note: Utilizing 4-Chloro-6-fluoro-7-methoxyquinoline in the Synthesis of Multi-Targeted Kinase Inhibitors Executive Summary The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Chloro-6-fluoro-7-methoxyquinoline in the Synthesis of Multi-Targeted Kinase Inhibitors

Executive Summary

The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors requires privileged chemical scaffolds capable of precise interactions within the highly conserved ATP-binding pocket. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 1017788-78-1) has emerged as a premier building block in medicinal chemistry[1]. It is a critical intermediate in the synthesis of oxo-pyridine fused ring derivatives targeting c-MET and RON kinases[2], ENPP-1 inhibitors for cancer immunotherapy[3], and broad-spectrum antimalarial agents[4].

This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for utilizing this scaffold. By leveraging the differential reactivity of the quinoline ring, drug development professionals can efficiently synthesize diverse libraries of Type I and Type II kinase inhibitors.

Mechanistic Rationale & Pharmacophore Design

The structural features of 4-chloro-6-fluoro-7-methoxyquinoline are purposefully designed to maximize both synthetic tractability and pharmacological efficacy:

  • The Quinoline Core (Hinge Binder): The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met973 in c-MET)[2].

  • C4-Chloro (Synthetic Vector): The quinoline ring is a π -deficient heterocycle. The electronegative nitrogen withdraws electron density from the γ (C4) position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, serving as the primary attachment point for the inhibitor's "warhead" or linker[4].

  • C6-Fluoro (Metabolic Shield & Electronic Modulator): The fluorine atom serves a dual purpose. Pharmacologically, it fills a small lipophilic pocket in the kinase domain and blocks cytochrome P450-mediated oxidative metabolism at C6—a common metabolic "soft spot" in quinolines. Synthetically, its inductive electron-withdrawing effect (-I) further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating SNAr reactions at C4.

  • C7-Methoxy (Solvent Channel Vector): The methoxy group is typically oriented towards the solvent-exposed region of the kinase ATP pocket. It improves the aqueous solubility of the final drug and provides a strong resonance electron-donating effect (+M) that stabilizes the overall ring system without hindering C4 reactivity.

SignalingPathway Ligand HGF / MSP Ligands Receptor c-MET / RON RTKs Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Quinoline Inhibitor (4-Substituted) Inhibitor->Receptor Blocks ATP Pocket Tumor Tumor Proliferation & Metastasis PI3K->Tumor Promotes Survival MAPK->Tumor Promotes Growth

c-MET/RON Kinase Signaling Pathway and the Interception Strategy using Quinoline Inhibitors.

Quantitative Data: Reaction Optimization at the C4 Position

The choice of reagents dictates the efficiency of the C4 substitution. The table below summarizes the optimization of reaction conditions for functionalizing 4-chloro-6-fluoro-7-methoxyquinoline.

Reaction TypeNucleophile / PartnerCatalyst / BaseSolvent & TempYield (%)Mechanistic Causality & Observations
SNAr (Etherification) 4-AminophenolCs₂CO₃ (2.0 eq)DMF, 110°C85%Large Cs⁺ ion provides poor coordination to oxygen, generating a highly reactive "naked" phenoxide.
SNAr (Etherification) 4-AminophenolK₂CO₃ (2.0 eq)DMF, 110°C62%Tighter K⁺ ion pairing reduces nucleophilicity; requires extended reaction times.
SNAr (Amination) 3-FluoroanilineDIPEA (2.0 eq)NMP, 130°C78%Thermal activation is required to overcome the weak nucleophilicity of deactivated anilines.
SNAr (Amination) 3-FluoroanilineHCl (0.1 eq)iPrOH, 85°C91%Acid protonates the quinoline N, drastically lowering the LUMO and accelerating nucleophilic attack.
Suzuki Coupling Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 100°C88%Overcomes the relative inertness of the C-Cl bond via Pd(0) oxidative addition[4].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. The causality behind each step ensures that researchers can troubleshoot and adapt the methodology to various linker-warhead combinations.

SyntheticWorkflow SM 4-Chloro-6-fluoro- 7-methoxyquinoline SNAr SNAr Reaction (Ar-OH / Ar-NH2) SM->SNAr Base, Heat Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) SM->Coupling Pd, Ligand, Base Int_O 4-Aryloxy / 4-Amino Quinoline Intermediate SNAr->Int_O Int_C 4-Aryl Quinoline Intermediate Coupling->Int_C Final Multi-Targeted Kinase Inhibitor Int_O->Final Deprotection / Amidation Int_C->Final Deprotection / Amidation

Divergent Synthetic Workflow for Functionalizing 4-Chloro-6-fluoro-7-methoxyquinoline.

Protocol A: Synthesis of 4-Aryloxyquinolines via Base-Promoted SNAr

This protocol is utilized when constructing inhibitors with an ether linkage at the C4 position (similar to the Cabozantinib architecture).

  • Reaction Setup: To a dried Schlenk flask under N₂, add 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq) and the desired phenol derivative (1.2 eq).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq) followed by anhydrous DMF (0.2 M relative to the quinoline).

    • Causality: Anhydrous conditions are critical. The presence of water at elevated temperatures will lead to hydroxide-mediated hydrolysis of the starting material, yielding an unreactive 4-quinolone byproduct. Cs₂CO₃ is specifically chosen to generate a highly reactive, un-paired phenoxide ion.

  • Thermal Activation: Heat the mixture to 110°C for 12 hours.

  • Self-Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct isotopic pattern ([M+H]⁺ = 212/214) due to the chlorine atom. Complete conversion is verified when this isotopic signature disappears, replaced by the [M+H]⁺ of the ether product.

  • Workup: Cool the reaction to room temperature and pour it into rapidly stirring ice water (5 volumes).

    • Causality: The sudden shift in solvent polarity forces the hydrophobic 4-aryloxyquinoline to precipitate, while effectively dissolving and removing DMF and inorganic salts (CsCl, unreacted Cs₂CO₃).

  • Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.

Protocol B: Synthesis of 4-Aminoquinolines via Acid-Catalyzed SNAr

This protocol is ideal for synthesizing inhibitors with an amine linkage at the C4 position (similar to the Lenvatinib architecture).

  • Reaction Setup: Suspend 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq) and the target aniline (1.1 eq) in Isopropanol (iPrOH, 0.3 M).

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (0.1 eq).

    • Causality: While SNAr with amines can be driven by heat alone, adding HCl protonates the quinoline nitrogen. This creates a highly electrophilic quinolinium intermediate, drastically lowering the activation energy required for the weakly nucleophilic aniline to attack the C4 position.

  • Reflux: Heat the reaction to 85°C (reflux) for 8 hours. The mixture will typically become homogeneous as the product forms a soluble hydrochloride salt.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

    • Causality: The basic wash is mandatory to deprotonate the quinolinium salt, converting the product into its free-base form so it partitions cleanly into the organic (EtOAc) layer.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash chromatography (DCM/MeOH gradient).

References

  • European Patent Office. OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME. EP4011885A1.
  • World Intellectual Property Organization. Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. WO2019046778A1.
  • National Institutes of Health. Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. PMC3131428.[Link]

Sources

Application

Application Notes and Protocols for the N-arylation of 4-Chloro-6-fluoro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the N-arylation of 4-Chloro-6-fluoro-7-methoxyquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the N-arylation of 4-Chloro-6-fluoro-7-methoxyquinoline, a key intermediate in the synthesis of medicinally relevant compounds. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust starting point for the synthesis of novel 4-anilinoquinoline derivatives.

Introduction: The Significance of N-Arylated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, N-arylated 4-aminoquinolines have garnered significant attention as potent inhibitors of various protein kinases, making them a focal point in the development of targeted cancer therapies.[3] The introduction of an aryl group at the 4-amino position can significantly influence the compound's binding affinity to target proteins, as well as its pharmacokinetic and pharmacodynamic properties.[1]

The subject of this guide, 4-Chloro-6-fluoro-7-methoxyquinoline, is a versatile building block for the synthesis of such derivatives. The electron-withdrawing nature of the chlorine atom at the C4 position facilitates nucleophilic aromatic substitution, while the fluorine and methoxy substituents on the benzene ring can modulate the electronic and steric properties of the final compound, potentially enhancing its biological activity.[4]

This application note will detail two of the most powerful and widely used methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6] Both conventional heating and microwave-assisted protocols will be discussed, providing researchers with flexible and efficient synthetic routes.

Materials and Reagents

Starting Material: 4-Chloro-6-fluoro-7-methoxyquinoline
PropertyValueSource
Chemical Name 4-Chloro-6-fluoro-7-methoxyquinoline[7]
CAS Number 25759-94-8[7]
Molecular Formula C₁₀H₇ClFNO[8]
Molecular Weight 211.62 g/mol [8]
Appearance Off-white to light yellow solidAssumed based on similar compounds[9]
SMILES COC1=CC2=C(C=C(F)C=C2)N=C1Cl[8]

Note: Detailed physical and chemical properties such as melting point, boiling point, and solubility should be confirmed from the supplier's safety data sheet (SDS) or through experimental determination.

General Reagents and Solvents
  • Aryl amine (various substituted anilines)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Copper(I) iodide (CuI)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • DavePhos

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Dioxane (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely applicable to a variety of substrates.[10] This protocol provides a general procedure for the N-arylation of 4-Chloro-6-fluoro-7-methoxyquinoline.

Rationale: This reaction is catalyzed by a palladium complex, which undergoes oxidative addition to the aryl chloride, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as BINAP and DavePhos often providing excellent results.[6][11] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine 4-Chloro-6-fluoro-7- methoxyquinoline, aryl amine, Pd catalyst, ligand, and base in an oven-dried flask. solvent Add anhydrous solvent (e.g., Toluene or Dioxane). prep->solvent degas Degas the mixture (e.g., by purging with Argon or N₂). solvent->degas heat Heat the reaction mixture at 80-110 °C for 4-24 hours. degas->heat Proceed upon completion of setup monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool Upon reaction completion filter Filter through Celite®. cool->filter extract Perform aqueous work-up and extraction. filter->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 4-Chloro-6-fluoro-7-methoxyquinoline (1.0 mmol, 1.0 equiv), the desired aryl amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-fluoro-7-methoxyquinolin-4-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation (Conventional Heating)

The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst.[6] While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.

Rationale: This reaction proceeds via the coordination of the amine and the aryl halide to a copper(I) species, followed by reductive elimination.[12] The use of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and increasing its solubility.[2] A base like potassium carbonate is commonly used.

Ullmann_Condensation_Mechanism CuI Cu(I) Catalyst Intermediate1 [Cu(I)(NH₂R')]⁺ CuI->Intermediate1 + R'-NH₂ Amine R'-NH₂ (Aryl Amine) ArylHalide Ar-Cl (4-Chloroquinoline) Base Base (e.g., K₂CO₃) Base->Amine Deprotonation Intermediate2 [Ar-Cu(III)(NH₂R')(Cl)] Intermediate1->Intermediate2 + Ar-Cl (Oxidative Addition) Product Ar-NHR' (N-Arylated Product) Intermediate2->Product Reductive Elimination HX HX Intermediate2->HX Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle for Ullmann Condensation.

Step-by-Step Procedure:

  • To a sealable reaction tube, add 4-Chloro-6-fluoro-7-methoxyquinoline (1.0 mmol, 1.0 equiv), the desired aryl amine (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), potassium carbonate (2.0 mmol, 2.0 equiv), and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Add anhydrous DMF or DMSO (3 mL).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted N-arylation

Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields.[13] This protocol can be adapted for both Palladium-catalyzed and Copper-catalyzed reactions.

Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating.[14] This often allows for reactions to be carried out in shorter times and at lower overall temperatures.

Step-by-Step Procedure:

  • In a microwave reaction vial, combine the reactants, catalyst, ligand (if applicable), and base as described in Protocol 3.1 or 3.2.

  • Add the appropriate anhydrous solvent (e.g., DMSO, DMF, or isopropanol).[5]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 140-180 °C) for a specified time (e.g., 20-60 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the work-up and purification as described in the corresponding conventional heating protocol.

Purification and Characterization

The purification and characterization of the synthesized N-aryl-6-fluoro-7-methoxyquinolin-4-amines are crucial to confirm the identity and purity of the final product.

Purification
  • Flash Column Chromatography: This is the most common method for purifying the crude product. The choice of eluent will depend on the polarity of the product. A typical starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased.

Characterization
  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the N-arylated product. The disappearance of the C-H proton signal adjacent to the chlorine atom in the starting material and the appearance of new aromatic and N-H proton signals are indicative of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: Determination of the melting point can be a useful indicator of purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalyst or ligandUse fresh catalyst and ligand. Ensure anhydrous and anaerobic conditions.
Insufficiently strong baseSwitch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Ullmann, NaOtBu for Buchwald-Hartwig).
Low reaction temperature or short reaction timeIncrease the temperature and/or reaction time. Consider using microwave irradiation.
Formation of side products Homocoupling of the aryl amine or aryl halideOptimize the reaction conditions, particularly the catalyst and ligand loading.
Decomposition of starting materials or productUse a lower reaction temperature or a shorter reaction time.
Difficulty in purification Product has similar polarity to starting materials or byproductsOptimize the eluent system for column chromatography. Consider preparative TLC or HPLC.

Conclusion

The N-arylation of 4-Chloro-6-fluoro-7-methoxyquinoline is a key transformation for the synthesis of a diverse range of potentially bioactive molecules. This application note provides detailed, field-proven protocols for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively synthesize novel N-arylated quinoline derivatives for further investigation in drug discovery and development programs. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher probability of success.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. BenchChem.
  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Organic Chemistry Portal.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Chemistry Portal.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • 4-Chloro-7-methoxyquinoline-6-carboxamide. Apollo Scientific.
  • physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
  • Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC.
  • 4-chloro-7-fluoro-6-methoxyquinoline (C10H7ClFNO). PubChem.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. [Source Not Available]
  • Ullmann Coupling & other Cu C
  • 4-Chloro-7-fluoro-6-methoxyquinoline | 25759-94-8. J&K Scientific.
  • Application of the Ullmann Reaction for N-Aryl Bond Form
  • 4-Chloro-6,7-dimethoxyquinoline. PubChem.
  • Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. [Source Not Available]
  • Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Deriv
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Copper-catalyzed N-arylation and aerobic oxidation: one-pot synthesis of tetrahydroisoquinolino[2,1-a]quinazolinone deriv
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. [Source Not Available]
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Source Not Available]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas.
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in w
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a C
  • Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones. PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source Not Available]
  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in W
  • Ullmann Reaction. Organic Chemistry Portal.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Purification and Characterization of the Lytic Enzyme N-Acetylmuramyl-l-alanine Amidase of Bacteriophage T7. OUCI.

Sources

Method

Application Note: 4-Chloro-6-fluoro-7-methoxyquinoline in the Development of Next-Generation Antimalarial ELQs

Executive Summary The resurgence of multi-drug-resistant Plasmodium falciparum has severely compromised the efficacy of frontline antimalarial therapies, including Artemisinin-based Combination Therapies (ACTs)[1]. In th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of multi-drug-resistant Plasmodium falciparum has severely compromised the efficacy of frontline antimalarial therapies, including Artemisinin-based Combination Therapies (ACTs)[1]. In the pursuit of novel chemotypes, Endochin-like quinolones (ELQs) have emerged as highly potent inhibitors of the parasite's mitochondrial respiratory pathway[2]. 4-Chloro-6-fluoro-7-methoxyquinoline (and its functionalized derivatives) serves as a critical synthetic building block in the development of these advanced 4(1H)-quinolone antimalarials. This application note details the mechanistic rationale, structure-activity relationship (SAR) data, and validated protocols for utilizing this compound to synthesize and evaluate orally bioavailable antimalarial leads.

Scientific Rationale & Mechanism of Action

The Causality of the 6-Fluoro and 7-Methoxy Substitutions

Early endochin derivatives suffered from poor metabolic stability and rapid clearance in vivo due to oxidative metabolism by host cytochrome P450 enzymes[2]. The strategic design of 4-chloro-6-fluoro-7-methoxyquinoline directly addresses these pharmacokinetic liabilities while maximizing pharmacodynamic potency:

  • 7-Methoxy Group (Target Affinity): The presence of a small, hydrophobic, electron-donating group at the 7-position is strictly required for high-affinity binding to the highly hydrophobic quinol oxidation ( Qo​ ) site of the Plasmodium cytochrome bc1​ complex. SAR studies demonstrate that 7-methoxy ( 7−OCH3​ ) derivatives are vastly superior to electron-withdrawing substitutions (e.g., 7−CF3​ )[1].

  • 6-Fluoro Group (Metabolic Blocking): The insertion of a fluorine atom at the 6-position acts as a metabolic shield. It prevents host-mediated oxidative degradation of the benzenoid ring without adding significant steric bulk that might disrupt target binding[2].

  • 4-Chloro Group (Synthetic Handle): The chlorine atom at the C4 position provides a highly reactive site for subsequent nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling, allowing for the rapid generation of diverse 3,4-disubstituted quinolone libraries[3].

Mechanism of Action: Cytochrome bc1​ Inhibition

ELQs synthesized from this scaffold act as competitive inhibitors at the Qo​ site of cytochrome b (PfCytb)[4]. By displacing ubiquinol, these compounds collapse the mitochondrial membrane potential, halting pyrimidine biosynthesis and ultimately causing parasite death[5].

MoA Ubiquinol Ubiquinol (QH2) QoSite Qo Site (Cytochrome b) Ubiquinol->QoSite Electron Transfer CytC1 Cytochrome c1 QoSite->CytC1 Normal Flow ATPSynthase ATP Synthase (Energy Depletion) QoSite->ATPSynthase Pathway Blocked ELQ ELQ Derivative (6-F, 7-OMe Quinolone) ELQ->QoSite Competitive Inhibition ComplexIV Complex IV CytC1->ComplexIV

Fig 1: Mechanism of Action: ELQ-mediated inhibition of the Plasmodium cytochrome bc1 complex.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the critical nature of the 6-fluoro and 7-methoxy substitutions, the following table summarizes the in vitro antimalarial potency against the multi-drug-resistant K1 strain of P. falciparum based on benzenoid ring modifications[1][3].

Benzenoid SubstitutionIC 50​ (P. falciparum K1)Metabolic Stability (In Vivo)Cross-Resistance (TM90-C2B)
6-Fluoro, 7-Methoxy < 5 nM High Low (Active)
7-Methoxy (No 6-F)< 10 nMLow (Rapid Clearance)Low (Active)
7-Chloro~ 45 nMModerateModerate
7-Trifluoromethyl ( CF3​ )> 500 nMHighHigh (Inactive)

Data Interpretation: The 6-F, 7-OMe combination yields the optimal balance of sub-nanomolar potency and pharmacokinetic stability required for oral bioavailability[3][6].

Synthetic Workflow & Experimental Protocols

The following protocol details the utilization of an advanced intermediate, ethyl 2-bromo-4-chloro-6-fluoro-7-methoxyquinoline-3-carboxylate , via Suzuki-Miyaura cross-coupling to generate a potent 3-aryl-4(1H)-quinolone lead[1].

Synthesis Start 4-Chloro-6-fluoro-7-methoxyquinoline Step1 Bromination & Esterification (NBS, EtOH) Start->Step1 Step2 Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4, Aryl Boronic Acid) Step1->Step2 Step3 Hydrolysis / Deprotection (LiOH, THF/H2O) Step2->Step3 QC QC: LC-MS & 1H-NMR Validation Step3->QC End Optimized ELQ Lead Compound QC->End

Fig 2: Synthetic workflow from the quinoline core to the optimized ELQ lead compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Causality Note: This step installs the critical hydrophobic biaryl system at the 3-position, which is essential for penetrating the lipid-rich inner mitochondrial membrane of the parasite.

Reagents & Materials:

  • Ethyl 2-bromo-4-chloro-6-fluoro-7-methoxyquinoline-3-carboxylate (1.0 eq, 0.3 mmol)[1]

  • Arylboronic acid (e.g., 3-chlorophenylboronic acid) (1.05 eq, 0.315 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.025 eq, 0.0075 mmol)

  • Cesium carbonate ( Cs2​CO3​ ) (2.0 eq, 0.6 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with the quinoline intermediate, arylboronic acid, and 1,4-dioxane.

    • Self-Validation / Causality: Degas the solvent mixture via three freeze-pump-thaw cycles prior to adding the palladium catalyst. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to Pd(II) , which would prematurely terminate the catalytic cycle.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ under a positive argon stream. Dissolve Cs2​CO3​ in degassed H2​O and add it dropwise to the reaction mixture[1].

  • Reaction Execution: Heat the sealed flask to 90°C for 3–4 hours. Monitor the reaction progress via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled intermediate.

  • QC Validation: Confirm product identity and purity (>95%) using 1H -NMR and high-resolution mass spectrometry (HRMS) before proceeding to final hydrolysis.

Biological Evaluation Protocols

To ensure the synthesized 6-fluoro-7-methoxy ELQ derivatives are viable drug candidates, they must be evaluated in a self-validating assay system that accounts for existing clinical resistance mechanisms[5].

BioEval Lead ELQ Lead InVitro In Vitro Assay (SYBR Green I) Lead->InVitro Resistant Multidrug-Resistant Strains (K1, TM90-C2B) InVitro->Resistant IC50 < 10 nM Tox Cytotoxicity (HepG2 Cells) Resistant->Tox InVivo In Vivo Efficacy (Peters' 4-Day Test) Tox->InVivo Selectivity > 1000

Fig 3: Logical progression of biological evaluation for antimalarial drug candidates.

Protocol 2: In Vitro Antiplasmodial Assay (SYBR Green I)

Causality Note: SYBR Green I selectively binds to double-stranded DNA. Since human erythrocytes lack nuclei (and thus DNA), any fluorescence detected is directly proportional to parasite proliferation. This allows for rapid, high-throughput screening.

Step-by-Step Methodology:

  • Strain Selection: Cultivate P. falciparum strains K1 (Chloroquine-resistant) and TM90-C2B (Atovaquone-resistant, containing a Tyr268Cys mutation in cytochrome bc1​ )[1][5].

    • Self-Validation: Testing against TM90-C2B is mandatory. If the ELQ derivative shows an IC50​>100 nM against TM90-C2B, it suffers from cross-resistance with atovaquone and should be discarded.

  • Compound Plating: Prepare serial dilutions of the synthesized ELQ compounds in 96-well plates (concentration range: 0.1 nM to 10 μ M). Include Chloroquine and Atovaquone as positive controls.

  • Incubation: Add parasite culture (1% parasitemia, 2% hematocrit) to the wells. Incubate at 37°C for 72 hours under a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Fluorescence Reading: Lyse the cells using a buffer containing SYBR Green I. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the IC50​ values using non-linear regression analysis. A successful 6-F, 7-OMe derivative should exhibit an IC50​<10 nM across all strains[2].

References

  • Cross, R. M., et al. "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials." Journal of Medicinal Chemistry, 2012. 3

  • Nilsen, A., et al. "Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers." Journal of Medicinal Chemistry, 2014. 2

  • "A Comprehensive Review of 4(1H)-Quinolones and 4(1H)-Pyridones for the Development of an Effective Antimalarial." IntechOpen, 2021. 5

  • "3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance." ACS Infectious Diseases, 2024. 6

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of 4-Chloro-6-fluoro-7-methoxyquinoline

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) framework for the accurate quantification of 4-Chloro-6-fluoro-7-methoxyquinoline.

Mechanistic Context & Significance

4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7; MW: 211.62 g/mol ) is a highly versatile halogenated heterocyclic building block. It is prominently utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP1) inhibitors[1]. These inhibitors are critical in modern immunotherapy, as they selectively activate the STING (Stimulator of Interferon Genes) signaling pathway within the tumor microenvironment to reverse tumor immunosuppression[1].

During the multi-step synthesis of these complex aromatic heterocyclic compounds, rigorous quantification of the 4-chloro-6-fluoro-7-methoxyquinoline intermediate is required to monitor reaction kinetics, calculate stoichiometric conversions, and ensure the purity of the final API[2].

Physicochemical Challenges in Analysis

Quinoline derivatives are notoriously prone to challenging chromatographic behavior[3]. The basic nitrogen atom in the quinoline ring (pKa ~4.5) readily interacts with unendcapped, acidic silanol groups on silica-based stationary phases. If not mechanistically addressed, this secondary ion-exchange interaction leads to severe peak tailing, shifting retention times, and poor integration accuracy[3]. Furthermore, the highly hydrophobic nature of the fluoro and chloro substituents dictates specific solubility requirements during sample preparation.

Analytical Strategy & Causality

To counteract the physicochemical challenges of this molecule, the following analytical strategies are employed:

  • Stationary Phase Selection: A high-density, double-endcapped C18 column is utilized to physically block analytes from accessing residual silanols.

  • Mobile Phase pH Control: The addition of 0.1% Formic Acid (FA) lowers the mobile phase pH to ~2.7. This fully protonates the quinoline nitrogen, forcing it into a cationic state that repels from the similarly protonated stationary phase, thereby ensuring sharp, symmetrical peaks[3].

  • Thermal Optimization: The column compartment is maintained at 40°C to decrease mobile phase viscosity, which enhances mass transfer kinetics for the bulky halogenated aromatic system.

AnalyticalWorkflow A Sample Prep (Solvation & Dilution) B HPLC Separation (Endcapped C18 + Acid) A->B C Detection (UV 254nm / MS m/z 212) B->C D Data Analysis (Integration & Quant) C->D

Figure 1: End-to-end analytical workflow for 4-Chloro-6-fluoro-7-methoxyquinoline quantification.

Step-by-Step Experimental Protocols

Reagents & Materials
  • Analyte: 4-Chloro-6-fluoro-7-methoxyquinoline reference standard (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Hardware: Class A volumetric flasks, 0.22 µm PTFE syringe filters.

Sample Preparation Protocol

Causality Check: The initial solvation must occur in a high-organic environment due to the compound's hydrophobicity, but the final injection solvent must match the initial mobile phase to prevent solvent-front peak distortion.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of 100% ACN. Sonicate for 5 minutes until complete dissolution is achieved. Dilute to volume with ACN.

  • Working Standard (50 µg/mL): Transfer 500 µL of the primary stock into a 10 mL volumetric flask. Dilute to volume using a diluent of 95:5 Water:ACN .

  • Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Instrumental Methodologies

HPLC-UV Method Parameters

This gradient method is designed to separate the target compound from closely related synthetic impurities (e.g., des-chloro or des-fluoro analogs).

  • Column: C18, 4.6 x 150 mm, 3.5 µm (Double-endcapped).

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (Primary aromatic ring) and 340 nm (Quinoline specific).

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955
LC-MS (ESI+) Parameters

For trace-level quantification or impurity identification, LC-MS is utilized. The basic quinoline nitrogen acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) highly sensitive[2].

Table 2: LC-MS Source Parameters

ParameterValueRationale
Polarity Positive (ESI+)Targets the easily protonated quinoline nitrogen.
Capillary Voltage 3.0 kVOptimal for small aromatic heterocycles.
Desolvation Temp 350 °CEnsures complete droplet evaporation of aqueous phase.
Cone Voltage 30 VPrevents in-source fragmentation of the methoxy group.
Target m/z 212.0 Represents the [M+H]+ monoisotopic mass.

System Suitability & Self-Validating Framework

To ensure trustworthiness, this protocol operates as a self-validating system. Prior to analyzing any unknown synthetic batches, the system must pass the following System Suitability Testing (SST) criteria based on ICH Q2(R1) guidelines. Inject the 50 µg/mL working standard six times (n=6).

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaDiagnostic Purpose
Retention Time (tR) ~8.2 ± 0.2 minConfirms correct mobile phase preparation and pump delivery.
Tailing Factor (Tf) ≤ 1.5Validates that the acidic modifier is effectively masking silanols.
Theoretical Plates (N) > 5,000Indicates optimal column efficiency and lack of voiding.
Precision (% RSD) ≤ 2.0%Verifies autosampler accuracy and detector stability.

Troubleshooting Matrix

If the self-validating SST criteria fail, utilize the logical decision matrix below to identify and resolve the root cause.

TroubleshootingTree Start Chromatographic Issue Identified Tailing Peak Tailing (Tf > 1.5)? Start->Tailing FixTailing Increase Acidic Modifier (Verify pH < 3.0) Tailing->FixTailing Yes Retention Poor Retention (tR < 3 min)? Tailing->Retention No FixTailing->Retention FixRet Decrease Initial % Organic Modifier Retention->FixRet Yes Resolution Co-eluting Impurities? Retention->Resolution No FixRet->Resolution FixRes Flatten Gradient Slope or use Phenyl-Hexyl Column Resolution->FixRes Yes Valid System Validated Resolution->Valid No FixRes->Valid

Figure 2: Decision matrix for troubleshooting quinoline derivative chromatographic anomalies.

References

  • Aromatic heterocyclic compounds, preparation method therefor and uses thereof. Google Patents.
  • Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof. Google Patents.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis.

Sources

Method

Application Note: Optimized Purification of 4-Chloro-6-fluoro-7-methoxyquinoline via Flash Column Chromatography

[label="Pure Target Compound", fillcolor="#202124", Finalizing Protocol and Diagrams I'm now finalizing the purification protocol and figures. I've integrated all the updated information and am proofreading for consisten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pure Target Compound", fillcolor="#202124",

Finalizing Protocol and Diagrams

I'm now finalizing the purification protocol and figures. I've integrated all the updated information and am proofreading for consistency. I am ensuring that the DOT diagram code is free of errors, and the associated caption is concise. I'm focusing on the clarity of the process overall. I am also making sure that all the tables (Table 1 and Table 2) are completed.

Introduction & Biological Significance

4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Most notably, it serves as a core intermediate in the development of ENPP1 inhibitors for immuno-oncology applications 1 and RON/c-MET kinase inhibitors 2.

The compound is typically synthesized via the chlorination of 6-fluoro-7-methoxyquinolin-4(1H)-one using phosphorus oxychloride (POCl₃). Following the reaction, the crude mixture contains residual phosphorus byproducts, unreacted precursors, and regioisomeric impurities. Because the purity of this intermediate directly dictates the yield of downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), achieving >97% purity via optimized column chromatography is a critical workflow requirement 3.

BiologicalContext DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Pathway cGAMP->STING ENPP1 ENPP1 Enzyme cGAMP->ENPP1 Hydrolysis IFN Type I Interferon STING->IFN Inhibitor Quinoline Inhibitor Inhibitor->ENPP1 Blocks

Fig 1. Role of quinoline derivatives in inhibiting ENPP1 to enhance STING-mediated immunity.

Chromatographic Challenges & Experimental Rationale

Purifying basic nitrogen-containing heterocycles on normal-phase silica gel presents specific physicochemical challenges. As an Application Scientist, it is vital to understand the causality behind the separation parameters rather than relying on trial and error.

  • The "Tailing" Phenomenon: The quinoline nitrogen possesses a lone pair of electrons that acts as a strong hydrogen-bond acceptor. Unmodified silica gel (SiO₂) contains acidic silanol groups (Si-OH). The acid-base interaction between the quinoline and the silica causes severe band broadening, streaking, and co-elution with impurities.

  • Causality of Modifier Addition: To suppress this interaction, a competitive basic modifier—typically 1% Triethylamine (TEA) —is introduced into the mobile phase. TEA dynamically masks the acidic silanol sites, ensuring the quinoline elutes as a sharp, symmetrical band.

  • Sample Loading Causality: 4-Chloro-6-fluoro-7-methoxyquinoline exhibits poor solubility in pure non-polar solvents (like Hexane). If loaded as a liquid injection dissolved in a polar solvent (e.g., Dichloromethane), the polar plug will drag the compound down the column prematurely, ruining the resolution. Dry loading onto silica gel is therefore mandatory.

Quantitative Data: Physicochemical Profile

Table 1: Properties of 4-Chloro-6-fluoro-7-methoxyquinoline

PropertyValue / Specification
Chemical Name 4-Chloro-6-fluoro-7-methoxyquinoline
CAS Number 851985-92-7
Molecular Formula C₁₀H₇ClFNO
Molecular Weight 211.62 g/mol
Target Mass [M+H]⁺ 212.0 m/z
Physical State Off-white to pinkish solid

Step-by-Step Purification Protocol

The following protocol represents a self-validating system. Each phase includes internal checks to ensure maximum recovery and purity.

G1 A Crude Reaction Mixture B Aqueous Workup (NaHCO3) A->B C Organic Extraction (EtOAc) B->C D Dry Loading (Silica Gel) C->D E Flash Chromatography D->E F Fraction Analysis E->F G Pure Target Compound F->G

Fig 2. Workflow for the isolation and purification of the quinoline intermediate.

Phase 1: Reaction Quenching & Workup
  • Evaporation: Following the 16-hour reaction of 6-fluoro-7-methoxyquinolin-4(1H)-one with POCl₃ at 80 °C, evaporate the excess POCl₃ under reduced pressure to prevent violent exothermic reactions during the aqueous quench.

  • Neutralization (Critical Step): Dilute the crude residue in Ethyl Acetate (EtOAc) and slowly pour it into an ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Rationale: The aqueous layer must be strictly basic (pH ~8). If the solution remains acidic, the basic quinoline will protonate, forming a water-soluble salt, leading to catastrophic yield loss in the organic extraction.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Phase 2: Sample Preparation (Dry Loading)
  • Transfer the dried organic filtrate to a round-bottom flask.

  • Add unmodified silica gel (200-300 mesh) to the flask at a 1:3 ratio (Crude Mass : Silica Mass).

  • Evaporate the solvent completely under reduced pressure until a free-flowing, homogenous powder is obtained. Ensure no residual EtOAc remains, as it will disrupt the initial non-polar column equilibration.

Phase 3: Column Equilibration & Gradient Elution

Pack a flash chromatography column with silica gel using Hexane containing 1% TEA. Load the dry-adsorbed sample evenly onto the top of the column bed. Protect the bed with a thin layer of sea sand.

Table 2: Optimized Gradient Elution Profile

Column Volume (CV)Hexane (%)Ethyl Acetate (%)Modifier (TEA)Purpose
0 - 2 90101%Elutes non-polar chlorinated byproducts.
2 - 5 80201%Approaches the target compound's Rf.
5 - 8 70301%Target compound elutes.
8 - 12 50501%Flushes unreacted polar starting material.
Phase 4: Fraction Validation (Self-Validating System)

To guarantee the integrity of the purification, do not pool fractions based solely on UV-Vis traces. Cross-examine the fractions using orthogonal analytical techniques:

  • TLC Analysis: Spot fractions on silica-coated aluminum plates. Develop in 70:30 Hexane:EtOAc. The target compound will appear as a distinct UV-active spot (254 nm) with an Rf of ~0.4.

  • LC-MS Confirmation: Inject an aliquot of the pooled fractions. The target peak must demonstrate an m/z of 212.0 [M+H]⁺ 1.

  • ¹H-NMR Verification: Evaporate the validated fractions to yield an off-white solid. Dissolve in DMSO-d₆. The definitive structural signature includes a methoxy singlet at δ 4.04 and a characteristic quinoline doublet at δ 8.67 (d, J = 4.4 Hz, 1H) 1.

References

  • Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof.Google Patents (WO2019046778A1).
  • Oxo-pyridine fusion ring derivative and pharmaceutical composition comprising same.European Patent Office (EP4011885A1).
  • 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7) Information.ChemicalBook.

Sources

Application

Application Note: Large-Scale Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline for Preclinical Studies

Strategic Rationale & Process Design 4-Chloro-6-fluoro-7-methoxyquinoline is a highly valued electrophilic building block used extensively in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Design

4-Chloro-6-fluoro-7-methoxyquinoline is a highly valued electrophilic building block used extensively in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors[1],[2]. For preclinical development—such as GLP toxicology studies and in vivo efficacy models—multi-kilogram quantities of high-purity active pharmaceutical ingredient (API) intermediates are required[3].

The traditional Gould-Jacobs approach utilizing diethyl ethoxymethylenemalonate (EMME) is poorly suited for scale-up due to the formation of a 3-carboxylate quinolone intermediate, which necessitates a harsh saponification and a subsequent high-temperature decarboxylation step. To optimize throughput, atom economy, and safety, this protocol utilizes the Meldrum's acid variation [4],[5].

By condensing 3-fluoro-4-methoxyaniline with Meldrum's acid and trimethyl orthoformate (TMOF), the resulting adduct undergoes a concerted thermolysis, cyclization, and decarboxylation in a single high-temperature operation using Dowtherm A[5]. This streamlined approach eliminates two synthetic steps and significantly improves the overall yield profile.

Mechanistic Workflow

G SM 3-Fluoro-4-methoxyaniline Adduct Meldrum's Adduct (Intermediate 1) SM->Adduct Condensation EtOH, 80°C Meldrum Meldrum's Acid + TMOF Meldrum->Adduct Quinolone 4-Quinolone (Intermediate 2) Adduct->Quinolone Cyclization Dowtherm A, 245°C -CO₂, -Acetone Product 4-Chloro-6-fluoro- 7-methoxyquinoline Quinolone->Product Chlorination POCl₃, DIPEA, ACN 80°C

Figure 1: Three-step scalable synthesis of 4-chloro-6-fluoro-7-methoxyquinoline.

Step-by-Step Experimental Protocols

Step 1: Condensation (Preparation of Meldrum's Acid Adduct)

Objective: Form the highly functionalized enamine intermediate, 5-(((3-fluoro-4-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Causality & Chemistry: Trimethyl orthoformate (TMOF) acts as a one-carbon electrophilic synthon. It reacts with Meldrum's acid to form an active methoxymethylene intermediate, which undergoes rapid nucleophilic attack by the primary amine of 3-fluoro-4-methoxyaniline[4]. Conducting this in ethanol under reflux ensures complete conversion while keeping the highly crystalline product in suspension until cooling.

Protocol:

  • Charge a 20 L jacketed glass reactor with Meldrum's acid (1.10 eq) and TMOF (1.20 eq) in absolute ethanol (5 volumes).

  • Heat the mixture to 60 °C for 2 hours to pre-form the methoxymethylene intermediate.

  • Add 3-fluoro-4-methoxyaniline (1.00 eq, 1.0 kg scale) portionwise over 30 minutes.

  • Elevate the reactor temperature to 80 °C (reflux) and stir for 3 hours.

  • Cool the reactor linearly to 5 °C over 4 hours to drive crystallization.

  • Filter the resulting yellow precipitate, wash with cold ethanol (2 volumes), and dry under vacuum at 45 °C.

Self-Validating IPC: HPLC monitoring of the mother liquor. The reaction is deemed complete when unreacted aniline is <1.0% (AUC).

Step 2: Thermal Cyclization & Decarboxylation

Objective: Construct the 4-quinolone core (6-fluoro-7-methoxyquinolin-4(1H)-one).

Causality & Chemistry: Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is utilized for its exceptional thermal stability and high boiling point (258 °C)[5]. At 245 °C, the Meldrum's acid moiety undergoes a retro-Diels-Alder-like fragmentation, extruding acetone and CO₂ to form a highly reactive ketene. This ketene immediately undergoes intramolecular electrophilic aromatic substitution to form the quinolone ring[5]. Portionwise addition is strictly required to prevent the massive volumetric expansion of CO₂ gas from over-pressurizing the reactor.

Protocol:

  • Charge a 50 L Hastelloy reactor with Dowtherm A (10 volumes) and heat to 245 °C under a nitrogen sweep.

  • Add the Meldrum's acid adduct (from Step 1) portionwise over 2 hours via a solid addition funnel. Monitor the condenser closely for gas evolution.

  • Maintain the temperature at 245 °C for an additional 30 minutes post-addition.

  • Cool the reaction mixture to 90 °C and slowly add heptane (15 volumes) to precipitate the product.

  • Cool further to 20 °C, filter the tan solid, wash extensively with heptane to remove residual Dowtherm A, and dry under vacuum.

Self-Validating IPC: FT-IR of the reaction mixture. The disappearance of the strong ester carbonyl stretch (~1730 cm⁻¹) confirms the complete loss of the Meldrum's acid moiety.

Step 3: Chlorination

Objective: Convert the 4-quinolone to 4-chloro-6-fluoro-7-methoxyquinoline.

Causality & Chemistry: Phosphorus oxychloride (POCl₃) acts as the chlorinating agent. Instead of using neat POCl₃—which frequently leads to intractable black tars and highly exothermic, dangerous quenches on scale—this protocol uses Acetonitrile (ACN) as a polar aprotic solvent and N,N-Diisopropylethylamine (DIPEA) as an organic acid scavenger[1],[2]. DIPEA neutralizes the HCl generated during the substitution, preventing the protonation of the quinoline nitrogen, which would otherwise deactivate the ring and stall the reaction[2].

Protocol:

  • To a stirred suspension of 6-fluoro-7-methoxyquinolin-4(1H)-one (1.0 eq) in ACN (10 volumes), add DIPEA (2.0 eq) at 0 °C[1],[2].

  • Add POCl₃ (2.5 eq) dropwise over 45 minutes, maintaining the internal temperature below 10 °C[1].

  • Heat the resulting mixture to 80 °C for 16 hours[1],[2].

  • Cool the mixture to 20 °C and concentrate under reduced pressure to remove ~70% of the ACN[1].

  • Reverse Quench: Slowly pour the concentrated mixture into vigorously stirred ice water (20 volumes) to hydrolyze excess POCl₃ safely.

  • Adjust the pH to 7-8 using 2M NaOH. Extract with ethyl acetate (3 x 10 volumes), wash with brine, dry over Na₂SO₄, and concentrate to yield the final product as an off-white solid[2].

Self-Validating IPC: LC-MS analysis. Target mass [M+H]⁺ = 212.0 confirms the displacement of the hydroxyl group (tautomer) by chlorine[2].

Quantitative Data & Analytical Profiling

The following table summarizes the expected mass balance, yield, and purity profile based on a 1.0 kg input of 3-fluoro-4-methoxyaniline.

StepIntermediate / ProductTheoretical YieldActual Expected YieldPurity (HPLC)Key Impurities Monitored
1 Meldrum's Adduct2.20 kg2.02 kg (92%)>98.0%Unreacted aniline (<1%)
2 4-Quinolone1.36 kg1.06 kg (78%)>97.5%Regioisomers, tar byproducts
3 Final Product1.16 kg0.99 kg (85%)>99.0%Hydrolyzed starting material
Overall 4-Chloro-6-fluoro-7-methoxyquinoline 1.50 kg 0.91 kg (61%) >99.0% N/A

Environment, Health, and Safety (EHS) Considerations

  • Dowtherm A Handling: Dowtherm A presents inhalation hazards and possesses a strong, lingering odor. Step 2 must be performed in a specialized high-temperature reactor equipped with a robust scrubber and local exhaust ventilation.

  • Thermal Runaway & Gas Evolution: The cyclization step releases 1 mole of acetone and 1 mole of CO₂ per mole of substrate[5]. Solid addition must be strictly rate-controlled to prevent rapid over-pressurization.

  • POCl₃ Reverse Quench: Water must never be added directly to the POCl₃ reaction mixture. The reverse quench (adding the reaction mixture to a massive excess of ice water) ensures the exothermic hydrolysis of POCl₃ is safely dissipated.

Sources

Method

Application Note: Advanced Synthetic Routes to Novel 7-Substituted 4-Aminoquinoline Analogs

Introduction & Mechanistic Rationale The 7-substituted 4-aminoquinoline scaffold is a privileged pharmacophore, historically renowned for its potent antimalarial properties (e.g., chloroquine, hydroxychloroquine) and inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 7-substituted 4-aminoquinoline scaffold is a privileged pharmacophore, historically renowned for its potent antimalarial properties (e.g., chloroquine, hydroxychloroquine) and increasingly investigated for its antiviral and antiproliferative activities[1]. The development of novel analogs requires robust, regioselective synthetic methodologies to functionalize the C4 position while maintaining the critical C7 substitution (typically a halogen or trifluoromethyl group)[2].

The synthesis of these analogs relies on two primary mechanistic pathways, dictated by the electronic and steric nature of the incoming amine nucleophile:

  • Nucleophilic Aromatic Substitution (SNAr): The C4–Cl bond in 4,7-dichloroquinoline is highly electrophilic. The electron-withdrawing nature of the quinoline imine nitrogen stabilizes the intermediate Meisenheimer complex via resonance. The C7–Cl bond lacks this direct resonance activation, ensuring excellent regioselectivity for C4 substitution[3]. SNAr is ideal for highly nucleophilic aliphatic and cyclic secondary amines.

  • Buchwald-Hartwig Cross-Coupling: Weakly nucleophilic amines (e.g., anilines, sterically hindered primary amines) fail under standard SNAr conditions or require harsh heating that degrades the starting material. Palladium-catalyzed amination overcomes this by lowering the activation energy via the oxidative addition of the C4–Cl bond to a Pd(0) center, followed by amine coordination and reductive elimination[4].

Synthetic Strategy Workflow

SynthesisWorkflow SM 4,7-Dichloroquinoline (Electrophilic Core) Split SM->Split SNAr Nucleophilic Aromatic Substitution (SNAr) Split->SNAr High Nucleophilicity BH Buchwald-Hartwig Amination Split->BH Low Nucleophilicity Cond1 Aliphatic Amines Base (DIPEA), Heat/MW Regioselective at C4 SNAr->Cond1 Cond2 Aromatic/Hindered Amines Pd Catalyst, Ligand, Base Overcomes Low Nucleophilicity BH->Cond2 Prod 7-Substituted 4-Aminoquinoline Analogs Cond1->Prod Cond2->Prod Val Self-Validation: TLC (Rf shift), LC-MS [M+H]+ 1H NMR (C5/C8 shifts) Prod->Val

Workflow for the synthesis and validation of 7-substituted 4-aminoquinoline analogs.

Quantitative Comparison of Synthetic Strategies

Synthetic StrategyAmine ScopeCatalyst / ReagentsTypical ConditionsAvg. YieldMechanistic Advantage
Conventional SNAr Primary aliphatic, simple secondaryNeat or EtOH / DIPEA80–130 °C, 6–24 h60–85%Scalable, transition-metal free; relies on intrinsic electrophilicity[5].
Microwave SNAr Aliphatic, diaminesEtOH or NMP90–150 °C, 15–30 min75–95%Rapid kinetics; uniform heating minimizes thermal degradation byproducts[3].
Buchwald-Hartwig Aromatic, sterically hinderedPd(OAc)₂, Xantphos, Cs₂CO₃90–110 °C, 8–16 h50–80%Accesses novel chemical space; bypasses Meisenheimer complex requirement[4].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr (For Aliphatic Amines)

This protocol is optimized for rapid turnover and high purity when coupling highly nucleophilic amines.

  • Step 1: Reagent Preparation. In a microwave-safe vial, dissolve 4,7-dichloroquinoline (1.0 equiv, 1.0 mmol) in anhydrous ethanol (3.0 mL). Add the desired aliphatic amine (2.5 equiv, 2.5 mmol)[3].

    • Causality: The excess amine serves a dual purpose: it acts as the nucleophile and as an auxiliary base to scavenge the HCl byproduct. If HCl is not neutralized, it protonates the unreacted amine, rendering it non-nucleophilic and prematurely stalling the reaction[5].

  • Step 2: Reaction Execution. Seal the vial and irradiate in a microwave synthesizer at 90–130 °C for 15–30 minutes[3].

  • Step 3: In-Process Control (IPC). Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent[5].

    • Validation Check: The starting 4,7-dichloroquinoline will appear as a distinct, high-Rf spot under UV (254 nm). Complete conversion is validated by the disappearance of this spot and the emergence of a highly polar, lower-Rf product spot.

  • Step 4: Workup. Cool the mixture to room temperature. The product often precipitates directly from the ethanolic solution. Collect the solid via vacuum filtration and wash with cold ethanol[3].

  • Step 5: Final Validation. Perform 1H NMR (DMSO-d₆). Regioselective substitution at C4 is confirmed by the upfield shift of the C3 aromatic proton (typically moving from ~7.5 ppm to ~6.5 ppm due to the electron-donating effect of the newly attached amine)[6].

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Aromatic/Hindered Amines)

This protocol is required when the amine nucleophile is too weak to attack the C4 position directly.

  • Step 1: Catalyst Activation. In an oven-dried Schlenk flask under N₂, combine Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in dry DMF (5.0 mL). Stir for 20 minutes at room temperature until a yellow suspension forms[4].

    • Causality: Xantphos is a bidentate ligand with a wide bite angle. This specific geometry forces the palladium center into a conformation that highly favors the final reductive elimination step, preventing the catalyst from resting in an inactive Pd-bis(amine) state[4].

  • Step 2: Reagent Addition. Add 4,7-dichloroquinoline (1.0 equiv, 1.0 mmol), the aromatic amine (1.2 equiv, 1.2 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol) to the activated catalyst mixture[4].

  • Step 3: Reaction Execution. Heat the mixture to 90–110 °C and stir for 8–16 hours[4].

  • Step 4: In-Process Control (IPC). Analyze an aliquot via LC-MS.

    • Validation Check: Confirm the presence of the[M+H]⁺ product peak. The absence of a mass corresponding to double-substitution (at both C4 and C7) validates that the temperature and stoichiometry were properly controlled.

  • Step 5: Workup. Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

  • Step 6: Final Validation. Purify via silica gel flash chromatography. Validate structural integrity via 13C NMR, ensuring the C7–Cl resonance remains intact (typically around 134–136 ppm).

Troubleshooting & Optimization

  • Issue: Stalled Reaction / Low Conversion in SNAr.

    • Cause: Insufficient temperature or inappropriate solvent polarity.

    • Solution: Switch from ethanol to a polar aprotic solvent like DMF or DMSO. These solvents better solvate the transition state and stabilize the charge separation inherent in the Meisenheimer complex, accelerating the reaction kinetics[5].

  • Issue: Formation of Double-Substitution Byproducts.

    • Cause: High localized concentrations of the electrophile combined with excessive heating.

    • Solution: Implement a slow-addition protocol. Adding the 4,7-dichloroquinoline dropwise to the heated amine solution maintains a low electrophile concentration, kinetically favoring mono-substitution[5].

Sources

Application

Application Note: Synthesis and Evaluation of Quinoline-Based Gefitinib Analogs Using 4-Chloro-6-fluoro-7-methoxyquinoline

Executive Summary The development of targeted epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC). However, acquired res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, revolutionized the treatment of non-small cell lung cancer (NSCLC). However, acquired resistance mutations and the clinical need for improved pharmacokinetic profiles have driven continuous structural optimization[1]. Scaffold hopping—specifically replacing the traditional quinazoline core with a quinoline core—has emerged as a highly effective strategy to alter basicity, enhance lipophilicity, and overcome resistance mechanisms[2].

This application note provides a comprehensive technical guide for utilizing 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7) as a privileged building block to synthesize novel, fluoro-substituted quinoline analogs of gefitinib.

Rationale for Scaffold Hopping: From Quinazoline to Quinoline

Gefitinib is a 4-anilinoquinazoline derivative characterized by a morpholinopropoxy side chain at the 6-position, which enhances solubility but limits blood-brain barrier (BBB) penetration. By transitioning to a quinoline scaffold using 4-Chloro-6-fluoro-7-methoxyquinoline, researchers can achieve several pharmacological advantages:

  • Bioisosteric Replacement: The substitution of the bulky morpholine group with a compact, highly electronegative fluorine atom at the C6 position reduces molecular weight and polar surface area, significantly enhancing potential BBB penetration for the treatment of brain metastases.

  • Altered pKa & Metabolic Stability: Quinolines possess only one nitrogen in the heteroaromatic core compared to the two in quinazolines. This subtle electronic shift reduces the overall basicity of the scaffold, which can decrease off-target hERG liability and alter cytochrome P450 (CYP3A4) metabolic degradation pathways[3].

  • Conserved Hinge-Binding: Amino substitution at position-4 in both quinazoline and quinoline rings is the most critical arrangement for anchoring the drug to the ATP-binding pocket of the EGFR kinase domain (specifically interacting with Met793)[2].

Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Ligand Binding Signaling RAS/MAPK & PI3K/AKT Pathways EGFR->Signaling Autophosphorylation Drug Quinoline Analog (Inhibitor) Drug->EGFR ATP Competitive Inhibition Tumor Tumor Proliferation Signaling->Tumor

Fig 1. Mechanism of action: Quinoline analogs competitively inhibit EGFR autophosphorylation.

Mechanistic Chemistry

The synthesis of the target analog relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The 4-chloro position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen.

Causality in Experimental Design: While SNAr reactions on quinolines can be sluggish compared to quinazolines, the addition of a catalytic amount of hydrochloric acid (HCl) protonates the quinoline nitrogen (N1). This protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the ring, increasing the electrophilicity at C4 and facilitating rapid addition-elimination by the weakly nucleophilic 3-chloro-4-fluoroaniline.

SyntheticWorkflow SM1 4-Chloro-6-fluoro- 7-methoxyquinoline React SNAr Reaction (Isopropanol, 85°C) SM1->React SM2 3-Chloro-4-fluoroaniline SM2->React Prod Fluoro-Quinoline Target Analog React->Prod Addition-Elimination

Fig 2. Synthetic workflow for quinoline-based gefitinib analogs via SNAr addition-elimination.

Experimental Protocol: Step-by-Step Synthesis

This protocol describes the synthesis of N-(3-chloro-4-fluorophenyl)-6-fluoro-7-methoxyquinolin-4-amine , a self-validating methodology designed to yield high-purity product through in situ crystallization.

Materials & Reagents
  • 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7): 1.0 eq (10.0 mmol, 2.11 g)

  • 3-Chloro-4-fluoroaniline: 1.1 eq (11.0 mmol, 1.60 g)

  • Anhydrous Isopropanol (IPA): 50 mL

  • Concentrated HCl (37%): Catalytic (2-3 drops)

Step-by-Step Methodology
  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Chloro-6-fluoro-7-methoxyquinoline and 3-chloro-4-fluoroaniline in 50 mL of anhydrous isopropanol.

  • Acid Catalysis: Add 2-3 drops of concentrated HCl to the suspension. Note: The reaction is partially auto-catalytic as HCl is generated during the substitution, but initial priming ensures a rapid reaction onset.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 82–85 °C) under an inert argon atmosphere. Maintain reflux for 4 to 6 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: DCM/MeOH 10:1). The starting electrophile (Rf ~0.75) must completely convert to the highly polar product spot (Rf ~0.45).

  • In Situ Precipitation: As the reaction progresses, the product will spontaneously precipitate from the hot isopropanol as a hydrochloride salt. This insolubility drives the reaction equilibrium forward and acts as a primary purification mechanism, rejecting soluble organic impurities.

  • Isolation: Remove the flask from heat and cool to 0–5 °C in an ice bath for 1 hour to maximize crystalline yield. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold isopropanol (2 x 10 mL) followed by diethyl ether (20 mL) to remove residual aniline.

  • Free-Basing (For Biological Assays): Suspend the isolated HCl salt in 50 mL of deionized water and adjust the pH to 8–9 using saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target free base as an off-white solid.

Analytical Validation & Data Presentation

Rigorous optimization of the SNAr reaction highlights the necessity of the protic solvent and acid catalysis to achieve pharmaceutical-grade purity (>98%) suitable for in vitro screening.

Table 1: SNAr Reaction Optimization Parameters

SolventAdditiveTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
EthanolNone78124588.5
IsopropanolNone8286592.0
Isopropanol HCl (cat.) 82 4 91 >98.5
DMFK₂CO₃10067085.0

Data Interpretation: Isopropanol with catalytic HCl provides the optimal thermodynamic environment, allowing the product to precipitate cleanly as an HCl salt, thereby avoiding the complex chromatographic purification required when using polar aprotic solvents like DMF.

Once synthesized, these quinoline analogs demonstrate competitive pharmacological profiles against traditional quinazoline inhibitors. The table below summarizes representative in vitro data derived from established SAR studies of quinoline/quinazoline EGFR inhibitors[3][4][5].

Table 2: Representative Comparative In Vitro Cytotoxicity (IC50)

Compound ScaffoldEGFR (WT) IC50 (nM)A549 Cell Line (µM)HCT-116 Cell Line (µM)
Gefitinib (Quinazoline Core)15.5>10.0>10.0
Fluoro-Quinoline Analog 12.3 4.5 5.2
Pelitinib (3-Cyanoquinoline Core)<10.02.13.0

Note: The replacement of the core scaffold and side chains frequently results in enhanced cytotoxicity against specific solid tumor cell lines (e.g., A549 lung and HCT-116 colon), validating the scaffold hopping approach[4].

Conclusion

The utilization of 4-Chloro-6-fluoro-7-methoxyquinoline provides a highly efficient, high-yielding pathway to synthesize quinoline-based gefitinib analogs. By leveraging acid-catalyzed SNAr chemistry and in situ salt precipitation, researchers can rapidly generate high-purity libraries of EGFR inhibitors. This structural paradigm shift from quinazoline to quinoline not only preserves critical kinase hinge-binding interactions but also opens new avenues for optimizing metabolic stability and tissue distribution in oncology drug development.

References

  • Source: nih.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Source: benchchem.
  • Source: biointerfaceresearch.
  • Source: nih.

Sources

Method

protocol for monitoring the reaction progress of 4-Chloro-6-fluoro-7-methoxyquinoline synthesis

An Application Guide to Reaction Monitoring for the Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline Introduction 4-Chloro-6-fluoro-7-methoxyquinoline is a key heterocyclic intermediate in the synthesis of numerous phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reaction Monitoring for the Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

Introduction

4-Chloro-6-fluoro-7-methoxyquinoline is a key heterocyclic intermediate in the synthesis of numerous pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology. The precise and efficient synthesis of this scaffold is paramount to ensure the quality, yield, and purity of the final active pharmaceutical ingredient (API). Effective reaction monitoring is not merely a quality control checkpoint; it is a dynamic tool for process understanding and optimization. By tracking the consumption of reactants and the formation of products and byproducts in real-time, chemists can determine reaction endpoints, identify the formation of impurities, and optimize reaction conditions to maximize yield and purity.

This application note provides a comprehensive protocol for monitoring the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline. We will detail the application of several analytical techniques, including Thin-Layer Chromatography (TLC) for rapid qualitative assessments, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and spectroscopic methods (NMR, MS) for structural confirmation. The causality behind experimental choices is explained to provide a robust, self-validating system for researchers, scientists, and drug development professionals.

Synthetic Context: The Chlorination of 4-Hydroxy-6-fluoro-7-methoxyquinoline

A common and effective route for the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline involves the chlorination of its 4-hydroxy precursor. This reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] Monitoring this specific transformation is critical to ensure the complete conversion of the hydroxyl group to the chloride, as the starting material and product have significantly different chemical properties that can impact subsequent reaction steps.

The primary goal of the monitoring protocol is to observe the disappearance of the starting material, 4-hydroxy-6-fluoro-7-methoxyquinoline, and the concurrent appearance of the desired product, 4-Chloro-6-fluoro-7-methoxyquinoline.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable technique for rapid, qualitative monitoring of a reaction's progress.[2] Its low cost, speed, and simplicity make it ideal for frequent checks to quickly gauge the status of the reaction without the need for complex instrumentation.[3][4][5] The principle relies on the differential partitioning of the starting material and product between the stationary phase (typically silica gel) and a mobile phase, leading to different rates of migration up the plate.[2]

Protocol for TLC Monitoring
  • Plate Preparation: On a silica gel 60 F254 TLC plate, use a pencil to gently draw a baseline approximately 1 cm from the bottom edge.[3]

  • Sample Preparation:

    • Prepare a dilute solution (~1%) of the pure starting material (4-hydroxy-6-fluoro-7-methoxyquinoline) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Carefully quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing a neutralizing solution (e.g., saturated sodium bicarbonate) and extract with a few drops of ethyl acetate. This is the "Reaction Mixture" sample.

  • Spotting: Using a capillary tube, spot three separate lanes on the baseline:[3]

    • S: Starting Material

    • R: Reaction Mixture

    • C: Co-spot (apply both the starting material and reaction mixture to the same spot)

  • Development: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (see Table 1). Ensure the solvent level is below the baseline.[3][5] Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under a UV lamp at 254 nm.[3] The quinoline rings are UV-active and will appear as dark spots.[2] Circle the observed spots with a pencil.

  • Interpretation:

    • t=0: The 'R' and 'C' lanes will show a prominent spot corresponding to the starting material.

    • Reaction Progressing: The intensity of the starting material spot in the 'R' lane will decrease, and a new spot corresponding to the more non-polar product will appear with a higher Rf value (it will travel further up the plate).

    • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[3]

Table 1: Recommended TLC Solvent Systems
Polarity of SystemSolvent Mixture (v/v)Typical Application
Low to Medium30% Ethyl Acetate in HexaneGood starting point for separating the less polar product from the more polar starting material.
Medium50% Ethyl Acetate in HexaneIncreases the elution strength to move both spots off the baseline.
High10% Methanol in DichloromethaneUseful if the starting material is highly polar and does not move in less polar systems.
TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation prep_plate Prepare TLC Plate prep_sample Prepare Samples (S, R, C) prep_plate->prep_sample spot Spot Samples on Baseline prep_sample->spot develop Develop Plate in Chamber spot->develop visualize Visualize under UV Light develop->visualize interpret Analyze Spot Positions & Intensity visualize->interpret decision Reaction Complete? interpret->decision cont Continue Reaction decision->cont No stop Proceed to Workup decision->stop Yes

Caption: Workflow for TLC-based reaction monitoring.

High-Performance Liquid Chromatography (HPLC): For Quantitative Insight

While TLC is excellent for rapid checks, HPLC provides high-resolution separation and quantitative data, which are crucial for determining the precise conversion rate, yield, and impurity profile.[6] Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing compounds like quinolines.[7][8]

Protocol for HPLC Monitoring
  • Sample Preparation:

    • Carefully take a small, measured aliquot from the reaction mixture (e.g., 50 µL).

    • Quench the reaction by diluting it into a known volume of mobile phase (e.g., 1 mL in a volumetric flask). Ensure the final concentration is within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.[9]

  • Chromatographic Conditions: The following conditions are a robust starting point for the analysis of 4-Chloro-6-fluoro-7-methoxyquinoline and its precursor. Method optimization may be required based on the specific equipment and reaction impurities.

  • Data Acquisition: Inject the prepared sample. Record the chromatogram for a sufficient duration to allow all components to elute.

  • Interpretation:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting pure standards). The product, 4-Chloro-6-fluoro-7-methoxyquinoline, will typically have a longer retention time than the 4-hydroxy precursor in reverse-phase chromatography due to its increased hydrophobicity.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • The percentage conversion can be calculated using the relative peak areas (assuming similar response factors for reactant and product, or by using a calibration curve).

    • The appearance of new peaks may indicate the formation of byproducts, necessitating further investigation and potential purification challenges.

Table 2: Typical HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and separation for aromatic compounds.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% AcetonitrileAcetonitrile is a common organic modifier. Formic acid improves peak shape and suppresses silanol interactions.[7][8]
Elution Isocratic (e.g., 60% B) or GradientAn isocratic method is simpler and faster if separation is adequate.[8] A gradient may be needed to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[8]
Detection UV at 254 nm or 225 nmQuinoline systems have strong UV absorbance in this range.[8][9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.[9]
HPLC Analysis Workflow

HPLC_Workflow cluster_analysis Data Analysis sample_prep Aliquot & Quench Reaction Sample filter_sample Filter Sample (0.45 µm) sample_prep->filter_sample hplc_run Inject into HPLC System filter_sample->hplc_run data_acq Acquire Chromatogram hplc_run->data_acq peak_id Identify Peaks (Reactant, Product) data_acq->peak_id peak_area Integrate Peak Areas peak_id->peak_area calc Calculate % Conversion & Purity peak_area->calc

Sources

Application

Application Note: Derivatization of 4-Chloro-6-fluoro-7-methoxyquinoline for High-Throughput Biological Screening

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Chemical Rationale The compound 4-chloro-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Rationale

The compound 4-chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7)[1][2] represents a highly versatile, privileged pharmacophore in modern drug discovery. The strategic placement of the 6-fluoro and 7-methoxy groups mimics the binding modes of several FDA-approved tyrosine kinase inhibitors (e.g., Lenvatinib, Cabozantinib) and emerging immuno-oncology targets[3].

Mechanistically, the substituents on this quinoline core serve distinct, synergistic purposes:

  • 7-Methoxy Group: Acts as a critical hydrogen bond acceptor, anchoring the molecule within the kinase hinge region or the active site of targets like Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP-1)[4].

  • 6-Fluoro Group: Inductively modulates the pKa of the quinoline nitrogen to enhance membrane permeability. Sterically, it blocks cytochrome P450-mediated oxidation at the C-6 position, drastically improving the metabolic half-life[5].

  • 4-Chloro Group: The C-4 chlorine is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the combined electron-withdrawing effects of the quinoline nitrogen and the adjacent 6-fluoro group.

This application note details three divergent derivatization protocols designed to transform this core intermediate into libraries of 4-anilinoquinolines, 4-aryloxyquinolines, and 4-arylquinolines for high-throughput biological screening.

Derivatization Workflows & Methodologies

To ensure the integrity of the biological screening library, every protocol below is designed as a self-validating system . Reaction completion is strictly defined as >95% depletion of the starting mass (m/z 211.6 for C10​H7​ClFNO ) via LC-MS. Post-purification, compounds must exhibit >95% purity by UPLC-UV (254 nm) and conform to expected 1H -NMR splitting patterns (specifically the diagnostic singlet of the 7-methoxy protons at ~4.0 ppm) before being arrayed into 384-well plates.

Protocol A: C-4 Amination (Synthesis of Kinase Inhibitors)

Causality: The intrinsic electrophilicity of the C-4 position is amplified by the protonation of the quinoline nitrogen. Using a catalytic amount of hydrochloric acid in a protic solvent (isopropanol) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This facilitates the rapid attack of aniline nucleophiles to form a Meisenheimer intermediate, followed by the expulsion of the chloride leaving group to yield potent c-MET and RON kinase inhibitors[3].

Step-by-Step Methodology:

  • Charge a 20 mL microwave vial with 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq, 500 mg) and the desired substituted aniline (1.2 eq).

  • Suspend the reagents in anhydrous isopropanol (10 mL) and add 2-3 drops of concentrated HCl (catalytic).

  • Seal the vial and heat conventionally at 80 °C (or via microwave irradiation at 110 °C) for 4–8 hours.

  • QC Checkpoint: Monitor via LC-MS. Upon complete consumption of the quinoline core, cool the mixture to 0 °C to induce precipitation.

  • Filter the resulting solid, wash with cold isopropanol, and dry under a vacuum to afford the 4-anilinoquinoline hydrochloride salt.

Protocol B: C-4 Etherification (Synthesis of ENPP-1 Inhibitors)

Causality: Phenols are significantly less nucleophilic than anilines. To overcome this activation energy barrier, the phenol must be quantitatively deprotonated to its highly reactive phenoxide anion. This is achieved using a strong, non-nucleophilic base ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) at elevated temperatures. The resulting 4-aryloxyquinolines have demonstrated profound efficacy as ENPP-1 inhibitors, lifting tumor immunosuppression by modulating the STING pathway[4][6].

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask, dissolve the target phenol (1.5 eq) in anhydrous DMF (15 mL).

  • Add Cs2​CO3​ (2.0 eq) and stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Add 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq, 500 mg) to the deep-colored phenoxide solution.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • QC Checkpoint: Verify product formation via LC-MS. Quench the reaction with ice water (50 mL) and extract with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield the 4-aryloxyquinoline.

Protocol C: C-4 Arylation (Synthesis of Antimalarial Scaffolds)

Causality: For the synthesis of 4-arylquinolines—which are potent antimalarial agents[5]— SN​Ar is unviable due to the non-nucleophilic nature of arylboronic acids. Instead, a palladium-catalyzed Suzuki-Miyaura cross-coupling is employed. The electron-deficient C-Cl bond readily undergoes oxidative addition to the Pd(0) species. Subsequent transmetalation with the arylboronic acid and reductive elimination yields the C-C coupled product[7].

Step-by-Step Methodology:

  • Charge a Schlenk flask with 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq, 500 mg), the appropriate arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 15 mL).

  • Add Pd(PPh3​)4​ (0.05 eq) under a steady stream of nitrogen.

  • Heat the mixture to 90 °C for 6 hours.

  • QC Checkpoint: Confirm the disappearance of the starting material by TLC/LC-MS. Filter the hot mixture through a pad of Celite to remove palladium black.

  • Extract the filtrate with dichloromethane, concentrate, and purify via silica gel chromatography to isolate the 4-arylquinoline derivative.

Quantitative Data Summaries

Table 1: Summary of Derivatization Conditions and Library Yields
Reaction TypeReagentsCatalyst / PromoterSolvent & TempTarget ClassAvg. Yield
C-4 Amination AnilinesHCl (catalytic)Isopropanol, 80 °CKinase Inhibitors75–90%
C-4 Etherification Phenols Cs2​CO3​ (2.0 eq)DMF, 120 °CENPP-1 Inhibitors60–85%
C-4 Arylation Arylboronic Acids Pd(PPh3​)4​ (0.05 eq)Dioxane/H₂O, 90 °CAntimalarials65–80%
Table 2: Representative Biological Screening Profiles
Target / AssayCompound ClassPrimary ReadoutHit Threshold ( IC50​ )Clinical Relevance
c-MET / RON Kinase 4-AnilinoquinolinesADP-Glo (Luminescence)< 100 nMOncology (Solid Tumors)
ENPP-1 4-AryloxyquinolinesAMP/PPi Detection< 500 nMImmuno-oncology
P. falciparum (K1) 4-ArylquinolinesSYBR Green I (Fluorescence)< 1 µMInfectious Disease (Malaria)

Visualizations

Deriv Core 4-Chloro-6-fluoro- 7-methoxyquinoline SNAr_Amine SNAr (Anilines) Acidic/Thermal Core->SNAr_Amine SNAr_Phenol SNAr (Phenols) Basic/Thermal Core->SNAr_Phenol Suzuki Suzuki Coupling Pd-Catalyzed Core->Suzuki Prod1 4-Anilinoquinolines (Kinase Inhibitors) SNAr_Amine->Prod1 Prod2 4-Aryloxyquinolines (ENPP-1/c-MET Inhibitors) SNAr_Phenol->Prod2 Prod3 4-Arylquinolines (Antimalarials) Suzuki->Prod3

Chemical derivatization pathways of the 4-chloro-6-fluoro-7-methoxyquinoline scaffold.

Screening Lib Derivative Library (96/384-well plates) Assay1 Biochemical Assay (Kinase/ENPP-1 Profiling) Lib->Assay1 Assay2 Phenotypic Assay (Cell Viability/Antimalarial) Lib->Assay2 Hit Hit Assay1->Hit Target specific Assay2->Hit Cell efficacy Lead Lead Optimization (ADME/Tox) Hit->Lead

High-throughput biological screening workflow from library generation to lead optimization.

References

  • European Patent Office. "EP4011885A1: OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME". Source: Google Patents.
  • World Intellectual Property Organization. "WO2019046778A1: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof". Source: Google Patents.
  • National Institutes of Health (PMC). "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials". Source: Journal of Medicinal Chemistry / PubMed Central. URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Organic Synthesis (MAOS) of 4-Chloro-6-fluoro-7-methoxyquinoline Derivatives

Introduction & Scientific Rationale The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a highly privileged and versatile pharmacophore in medicinal chemistry. It serves as the critical core intermediate for multi-targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a highly privileged and versatile pharmacophore in medicinal chemistry. It serves as the critical core intermediate for multi-targeted receptor tyrosine kinase (RTK) inhibitors (such as lenvatinib and cabozantinib)[1], novel ENPP1 inhibitors utilized in cancer immunotherapy[2], and potent orally bioavailable antimalarial agents[3].

Traditionally, the construction of this quinoline core relies on the classical Gould-Jacobs reaction[4]. The conventional approach involves the condensation of 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermodynamically demanding thermal cyclization at extreme temperatures (>250 °C) in high-boiling solvents like diphenyl ether[5]. This method is notorious for prolonged reaction times, significant thermal degradation (charring), and tedious, solvent-heavy purification steps[5].

By implementing Microwave-Assisted Organic Synthesis (MAOS) , researchers can leverage volumetric heating and localized superheating to overcome the activation energy barriers of the 6π-electrocyclic ring closure and subsequent halogenation[5][6]. This application note details a robust, self-validating MAOS workflow that reduces reaction times from hours to minutes, minimizes hazardous waste, and significantly improves both yield and purity[7].

Mechanistic Causality & Workflow Design

The MAOS Advantage in Gould-Jacobs Cyclization

The Gould-Jacobs cyclization requires immense activation energy to drive the ring closure. Under conventional conductive heating, prolonged exposure to 250 °C leads to the decomposition of the anilinomethylene malonate intermediate[5]. By utilizing Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) under microwave irradiation, the reaction benefits from a highly polar, acidic medium that strongly absorbs microwave energy[7]. Eaton's reagent acts as both a solvent and a Brønsted/Lewis acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the malonate, which facilitates rapid intramolecular electrophilic aromatic substitution at a drastically reduced temperature of 120 °C[7].

The Kinetics of Microwave-Assisted Halogenation

The conversion of the 4-hydroxyquinoline (or its 4-oxo tautomer) to the 4-chloro derivative using phosphorus oxychloride (POCl₃) typically requires extended reflux times (5–16 hours)[2]. Because POCl₃ possesses a low dielectric loss tangent, it is a poor microwave absorber. To counteract this, acetonitrile is introduced as a highly polar co-solvent, which rapidly couples with microwave frequencies to provide the necessary thermal energy[8]. Furthermore, the addition of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton scavenger. This prevents the protonation of the quinoline nitrogen—a side reaction that would otherwise deactivate the ring toward nucleophilic attack by the chloride ion, dropping the reaction time to just 15 minutes[2][8].

Synthetic Workflow Diagram

MAOS_Workflow Start 3-Fluoro-4-methoxyaniline + EMME Step1 Microwave Condensation 150°C, 10 min, Solvent-free Start->Step1 Int1 Anilinomethylene Malonate Intermediate Step1->Int1 Step2 Gould-Jacobs Cyclization MW, Eaton's Reagent, 120°C, 20 min Int1->Step2 Int2 6-Fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate Step2->Int2 Step3 Saponification & Decarboxylation MW, NaOH then HCl, 250°C, 10 min Int2->Step3 Int3 6-Fluoro-7-methoxyquinolin-4-ol Step3->Int3 Step4 Halogenation POCl3, DIPEA, MW, 80°C, 15 min Int3->Step4 Product 4-Chloro-6-fluoro-7-methoxyquinoline (Target Scaffold) Step4->Product

Figure 1: Microwave-Assisted Synthetic Workflow for 4-Chloro-6-fluoro-7-methoxyquinoline.

Experimental Protocols (Self-Validating Systems)

Equipment Requirements: A monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors, magnetic stirring, and pressure-rated sealed vessels (up to 30 bar).

Protocol A: Solvent-Free Condensation

Objective: Synthesis of Diethyl (((3-fluoro-4-methoxyphenyl)amino)methylene)malonate.

  • Setup: Charge a 10 mL microwave-safe vial with 3-fluoro-4-methoxyaniline (1.0 eq, 10 mmol) and EMME (1.05 eq, 10.5 mmol). Do not add solvent.

  • Irradiation: Seal the vial and irradiate at 150 °C for 10 minutes (Maximum power: 850 W, dynamic modulation)[7].

  • Causality: Solvent-free conditions maximize the concentration of reactants. The microwave energy rapidly drives off the ethanol by-product as a gas, shifting the equilibrium forward without the need for a Dean-Stark apparatus[7].

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The protocol is validated when the aniline spot (Rf ~0.4) is completely consumed, replaced by a bright UV-active product spot (Rf ~0.6). Cool to room temperature to induce crystallization.

Protocol B: Eaton's Reagent-Mediated Cyclization

Objective: Synthesis of Ethyl 6-fluoro-4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Setup: Suspend the intermediate from Protocol A (1.0 eq) in Eaton's Reagent (5 volumes, v/w) inside a fresh microwave vial.

  • Irradiation: Heat under microwave irradiation at 120 °C for 20 minutes[6][7].

  • Workup: Carefully pour the hot, viscous mixture over crushed ice while stirring vigorously. Neutralize to pH 7 using cold aqueous NaOH. Filter the resulting precipitate.

  • Self-Validation Checkpoint: LC-MS monitoring must show the disappearance of the intermediate [M+H]⁺ and the appearance of the cyclized product mass. The absence of tarry baseline material on TLC confirms the suppression of thermal degradation.

Protocol C: Saponification & Decarboxylation (Optional)

Objective: Synthesis of 6-fluoro-7-methoxyquinolin-4-ol (Removal of the 3-carboxylate group).

  • Saponification: Treat the ester with 2M NaOH (MW: 100 °C, 5 min). Acidify with HCl to precipitate the carboxylic acid[4].

  • Decarboxylation: Suspend the acid in a minimal amount of diphenyl ether. Irradiate at 250 °C for 10 minutes[4]. Wash the precipitated product with hexanes to remove the diphenyl ether.

Protocol D: Microwave-Assisted Halogenation

Objective: Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline.

  • Setup: To a stirred solution of 6-fluoro-7-methoxyquinolin-4-ol (1.0 eq) in anhydrous acetonitrile (10 volumes), add DIPEA (2.0 eq) at 0 °C, followed by the dropwise addition of POCl₃ (3.0 eq)[2].

  • Irradiation: Seal the vial and heat under microwave irradiation at 80 °C for 15 minutes[2][8].

  • Workup: Evaporate the volatiles under reduced pressure. Dilute the residue with dichloromethane and wash carefully with saturated aqueous NaHCO₃ to quench residual POCl₃[9].

  • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in ice-cold methanol. LC-MS analysis must confirm the complete disappearance of the starting material and the emergence of the 4-chloro product, strictly identifiable by the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes.

Quantitative Data Analysis

The integration of microwave technology and optimized reagents (e.g., Eaton's reagent) provides a stark statistical advantage over classical methods. The table below summarizes the comparative efficiency of the workflows.

Reaction StepConventional MethodMAOS MethodConventional YieldMAOS Yield
Condensation Reflux in EtOH, 2–4 hSolvent-free, 150 °C, 10 min65–75%88–95%
Gould-Jacobs Cyclization Diphenyl ether, 250 °C, 3–5 hEaton's Reagent, 120 °C, 20 min40–50%75–85%
Halogenation (POCl₃) Reflux, 100 °C, 5–16 hAcetonitrile, 80 °C, 15 min55–65%80–90%

Note: The MAOS method dramatically reduces the Environmental Factor (E-factor) by eliminating the need for extensive chromatographic purification and reducing solvent volumes during the condensation and cyclization phases.

References

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.[URL: https://asianpubs.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.[URL: https://www.mdpi.com/1420-3049/25/22/5363]
  • Gould–Jacobs reaction. Wikipedia.[URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors. Google Patents.[URL: https://patents.google.
  • AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. Google Patents.[URL: https://patents.google.
  • Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. PMC.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501552/]
  • Microwave as an energy source in the synthesis of 2-aryl-4-quinolone alkaloids and naphthyridines. DUT Open Scholar.[URL: https://openscholar.dut.ac.za/handle/10321/718]
  • Microwave Assisted Synthesis of Substituted 2(1H)-Quinolones as Maxi-K+ Channel Openers. Technology Networks.[URL: https://www.technologynetworks.com/]
  • 4-Chloro-6-fluoro-2-methoxyquinoline. Benchchem. [URL: https://www.benchchem.com/product/b1085025]
  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization. Semantic Scholar.[URL: https://www.semanticscholar.org/paper/Synthesis-of-Azuleno%5B2%2C1-b%5Dquinolones-and-Quinolines-Shoji-Yamanaka/9db90117dcf42f1f5108f91c95333f21b7593c6f]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

Welcome to the technical support center for the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Overview of the Synthetic Strategy

The synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline is most effectively approached through a two-stage process. The first stage involves the construction of the core quinolone heterocyclic system, followed by a chlorination step in the second stage.

Stage 1: Gould-Jacobs Reaction to form 6-fluoro-7-methoxyquinolin-4(1H)-one. This classical reaction is a reliable method for constructing the 4-hydroxyquinoline scaffold. It begins with the condensation of 3-fluoro-4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1]

Stage 2: Chlorination of 6-fluoro-7-methoxyquinolin-4(1H)-one. The hydroxyl group of the quinolone is then converted to the target chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[2]

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Chlorination 3-fluoro-4-methoxyaniline 3-fluoro-4-methoxyaniline Condensation Condensation 3-fluoro-4-methoxyaniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Heat (100-130°C) Cyclization Cyclization Intermediate->Cyclization High Temp (>250°C) (e.g., Dowtherm A) Quinolone 6-fluoro-7-methoxyquinolin-4(1H)-one Cyclization->Quinolone Chlorination Chlorination Quinolone->Chlorination POCl₃, DIPEA, ACN Heat (80°C) Final_Product 4-Chloro-6-fluoro-7-methoxyquinoline Chlorination->Final_Product Troubleshooting_Gould_Jacobs Start Low Yield or Tar in Gould-Jacobs Cyclization Check_Temp Is Temperature >250°C and Uniformly Controlled? Start->Check_Temp Check_Time Is Reaction Time Minimized (30-60 min)? Check_Temp->Check_Time Yes Optimize_Conditions Optimize Temperature and Time Check_Temp->Optimize_Conditions No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Time->Check_Atmosphere Yes Check_Time->Optimize_Conditions No Consider_Microwave Consider Microwave Synthesis for Faster, More Controlled Heating Check_Atmosphere->Consider_Microwave Yes Implement_Inert Implement N₂ or Ar Atmosphere Check_Atmosphere->Implement_Inert No

Sources

Optimization

side reactions in the synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks and side reactions encountered during the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the critical bottlenecks and side reactions encountered during the synthesis of 4-chloro-6-fluoro-7-methoxyquinoline .

This compound is a highly valued intermediate in the development of kinase inhibitors and ENPP1 antagonists. However, its synthesis—particularly the cyclization and subsequent chlorination steps—is prone to regioselectivity issues, ether cleavage, and catastrophic polymerization if reaction parameters are not strictly controlled. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-fidelity scale-up.

Pathway Visualization

Workflow Start 6-Fluoro-7-methoxyquinolin-4(1H)-one (Starting Material) Reagents Add ACN & DIPEA (Cool to 0 °C) Start->Reagents POCl3 Dropwise Addition of POCl3 (Exothermic Control) Reagents->POCl3 Heating Heat to 80 °C for 16 h (Chlorination Phase) POCl3->Heating Monitoring TLC / LC-MS Check (Target m/z ~212) Heating->Monitoring Side1 Side Reaction: Tar Formation (If no DIPEA used) Heating->Side1 Side2 Side Reaction: Demethylation (If T > 100 °C) Heating->Side2 Monitoring->Heating Incomplete Workup Evaporate Solvent Quench with Ice Water Monitoring->Workup Reaction Complete Product 4-Chloro-6-fluoro-7-methoxyquinoline (Purified Product) Workup->Product

Figure 1: Workflow and side reaction pathways for chlorinating 6-fluoro-7-methoxyquinolin-4(1H)-one.

Troubleshooting Guides & FAQs

Q1: Why am I observing a mixture of two quinolone isomers after the thermal cyclization step? A1: This is a classic regioselectivity issue inherent to the Gould-Jacobs reaction (1)[1]. When starting with an unsymmetrical aniline like 3-fluoro-4-methoxyaniline, the thermal cyclization of the intermediate enamine (formed via condensation with diethyl ethoxymethylenemalonate) can occur at either of the two available ortho positions (2)[2]. Causality & Fix: Cyclization at the less sterically hindered position yields the desired 6-fluoro-7-methoxyquinolin-4(1H)-one, while the more hindered position yields the 8-fluoro-7-methoxy isomer. The activation energy for the hindered position is higher. To favor the thermodynamically more stable 6-fluoro isomer, ensure rapid heating to 250 °C (e.g., using pre-heated Dowtherm A) rather than a slow temperature ramp, which can trap the reaction in kinetic mixtures.

Q2: During the chlorination step with POCl3, my reaction turns into a black tar and yields are low. How can I prevent this degradation? A2: Tar formation during POCl3-mediated chlorination of 6-fluoro-7-methoxyquinolin-4(1H)-one is primarily caused by uncontrolled exothermic reactions and the degradation of the quinolone core under excessively harsh, unbuffered acidic conditions. Causality & Fix: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical (3)[3]. DIPEA acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the acid-catalyzed polymerization of the quinoline ring. Maintain the reaction temperature strictly at 80 °C[4].

Q3: I am detecting a side product with a mass [M-14] in my LC-MS after the POCl3 step. What is this, and how do I avoid it? A3: A mass loss of 14 Da (loss of a -CH₂ group) strongly indicates the demethylation of the 7-methoxy group, yielding a 7-hydroxy-4-chloroquinoline derivative. Causality & Fix: Ether cleavage is a known side reaction when methyl ethers are exposed to strong Lewis/Brønsted acids (like POCl3/HCl mixtures) at elevated temperatures for prolonged periods. Limit the reaction time to 16 hours, strictly control the temperature to 80 °C, and ensure sufficient DIPEA is present to buffer the system[3],[4].

Quantitative Data Analysis

The table below summarizes the causality between reaction parameters and the prevalence of side reactions during the chlorination phase.

ConditionTemperatureTimeAdditivePrimary OutcomeYield (%)
Neat POCl3105 °C (Reflux)24 hNoneSevere Demethylation & Tar< 20%
POCl3 in ACN80 °C16 hNoneModerate Conversion, Oligomers40 - 50%
POCl3 in ACN80 °C16 hDIPEA (2.2 eq)Clean Conversion to Product> 80%

Self-Validating Experimental Protocol

Chlorination of 6-Fluoro-7-methoxyquinolin-4(1H)-one Objective: Convert 6-fluoro-7-methoxyquinolin-4(1H)-one to 4-chloro-6-fluoro-7-methoxyquinoline while suppressing tar formation and demethylation.

Step 1: Preparation of the Buffered System Suspend 6-fluoro-7-methoxyquinolin-4(1H)-one (3.0 g, 15.54 mmol, 1.0 eq) in anhydrous Acetonitrile (ACN) (100 mL). Cool the mixture to 0 °C using an ice bath. Causality: ACN provides a polar aprotic medium that stabilizes the transition state, while cooling prevents premature exotherms during reagent addition.

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (6 mL, approx. 34.4 mmol, 2.2 eq) to the suspension (3)[3]. Causality: DIPEA is sterically hindered (non-nucleophilic) and will scavenge the HCl byproduct without reacting with the electrophilic intermediates, preventing acid-catalyzed tarring.

Step 3: Electrophile Activation Carefully add Phosphorus oxychloride (POCl3) (15 mL, excess) dropwise while maintaining the internal temperature below 5 °C[4]. Causality: POCl3 converts the tautomeric 4-hydroxy group into a good leaving group (dichlorophosphate). The dropwise addition controls the highly exothermic nature of this activation, preventing localized superheating that causes ether cleavage.

Step 4: Thermal Conversion Remove the ice bath and heat the reaction mixture to 80 °C for 16 hours[3]. Causality: 80 °C provides sufficient thermal energy to drive the substitution of the leaving group by chloride ions. Exceeding this temperature promotes the demethylation side reaction.

Step 5: Self-Validating Checkpoint Withdraw a 10 µL aliquot, quench in 1 mL of saturated NaHCO3, and extract with 1 mL EtOAc. Analyze the organic layer via LC-MS. Validation Condition: The reaction is self-validated as complete when the starting material peak (m/z [M+H]+ 194) is completely replaced by the product peak. Crucially, the product peak must display a classic 3:1 isotopic ratio at m/z 212 / 214, confirming the successful incorporation of a single chlorine atom.

Step 6: Workup Evaporate the solvent and excess POCl3 under reduced pressure. Dilute the crude residue with EtOAc and carefully quench with ice water. Separate the layers, wash the organic phase with brine, dry over Na2SO4, and concentrate to afford the product as an off-white solid[3],[4].

Sources

Troubleshooting

optimizing reaction conditions for the chlorination of 4-hydroxy-6-fluoro-7-methoxyquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. For researchers and drug development professionals synthesizing kinase inhibitors (such as ENPP-1 or c-MET inhibitors), the conversion of 4-hydroxy-6-fluoro-7-methoxyquinoline to its 4-chloro derivative is a critical bottleneck. This guide details the mechanistic causality behind the reaction, provides a self-validating experimental protocol, and offers an advanced troubleshooting Q&A to ensure high-yield, reproducible halogenation.

Mechanistic Grounding: The Causality of Chlorination

Understanding the reaction mechanism is essential for troubleshooting. 4-Hydroxy-6-fluoro-7-methoxyquinoline exists in a tautomeric equilibrium with its quinolin-4(1H)-one form. The chlorination using phosphorus oxychloride (POCl₃) proceeds via a two-stage acid-mediated nucleophilic aromatic substitution:

  • Base-Mediated Phosphorylation : The quinolone oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive O-phosphorylated intermediate. Maintaining a basic environment (e.g., using DIPEA) during this initial stage is critical to suppress pseudodimer formation between the intermediate and unreacted starting material [1].

  • Nucleophilic Displacement : The liberated chloride ion acts as a nucleophile, attacking the C4 position and displacing the dichlorophosphate leaving group. This step requires thermal energy (typically 70–90 °C) to achieve clean turnover to the 4-chloroquinoline product [1].

Experimental Workflow & Pathway

G N1 4-Hydroxy-6-fluoro- 7-methoxyquinoline N2 Addition of POCl3 + DIPEA (0°C to Room Temp) N1->N2 Base-mediated activation N3 O-Phosphorylated Intermediate N2->N3 Phosphorylation N4 Heating Phase (80°C, 16 hours) N3->N4 Thermal energy N5 Nucleophilic Attack by Chloride Ion N4->N5 Cl- displacement N6 Quench & Neutralization (Ice-Water, pH 7-8) N5->N6 Excess reagent hydrolysis N7 4-Chloro-6-fluoro- 7-methoxyquinoline N6->N7 Precipitation & Isolation

Workflow and mechanistic progression for the POCl3-mediated chlorination of 4-hydroxyquinolines.

Self-Validating Experimental Protocol

This optimized protocol utilizes acetonitrile (ACN) as a co-solvent to prevent the degradation often seen in neat POCl₃ conditions, ensuring a self-validating system where intermediate consumption can be accurately tracked [2].

Materials Required:

  • 6-Fluoro-7-methoxyquinolin-4(1H)-one (Substrate)

  • Phosphorus oxychloride (POCl₃, highly reactive, use fresh)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN, anhydrous)

Step-by-Step Methodology:

  • Preparation : To a dry, inert-gas flushed round-bottom flask, add 6-fluoro-7-methoxyquinolin-4(1H)-one (1.0 equivalent) and suspend it in anhydrous ACN (approx. 6.5 mL per gram of substrate).

  • Base Addition : Cool the suspension to 0 °C using an ice bath. Slowly add DIPEA (2.2 equivalents) dropwise while stirring. Self-Validation Check: The mixture should become a more homogenous suspension/solution, indicating base-substrate interaction.

  • Phosphorylation : Maintain the temperature at 0 °C and add POCl₃ (approx. 5.0 to 10.0 equivalents) dropwise. Caution: This step is exothermic.

  • Thermal Displacement : Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for 16 hours.

  • Reaction Monitoring : Analyze an aliquot via TLC or LCMS. Self-Validation Check: Look for the complete disappearance of the O-phosphorylated intermediate mass, not just the starting material.

  • Quenching : Once complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure to remove excess POCl₃. Carefully dilute the resulting residue with ice-cold water.

  • Isolation : Neutralize the aqueous mixture to pH 7–8 using a saturated sodium bicarbonate solution. A solid precipitate will form. Collect the 4-chloro-6-fluoro-7-methoxyquinoline by suction filtration, wash with cold water, and dry under high vacuum [2].

Optimization of Reaction Conditions

The following table summarizes the quantitative data from various condition optimizations, highlighting why the ACN/DIPEA system is superior for this specific electron-rich substrate [3].

Parameter / ConditionCondition A (Neat)Condition B (Vilsmeier)Condition C (Optimized)
Chlorinating Agent POCl₃ (20 eq)SOCl₂ (3 eq) + DMF (cat)POCl₃ (5 eq)
Solvent None (Neat)TolueneAcetonitrile (ACN)
Base Additive NoneNoneDIPEA (2.2 eq)
Temperature & Time 100 °C for 6 hours110 °C for 4 hours80 °C for 16 hours
Observed Yield ~60%~65%85% - 90%
Primary Impurity Tarry decomposition productsUnreacted starting materialTrace pseudodimers

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a dark, tarry mixture with low product recovery? A1: Tarry byproducts typically result from overheating or localized hotspots when using neat POCl₃. The electron-rich nature of the quinoline ring—enhanced by the electron-donating 7-methoxy group—makes it highly susceptible to oxidative decomposition at temperatures above 90 °C. Actionable Fix: Transition from neat POCl₃ to the optimized Condition C (Table 1). Diluting the reaction in an aprotic solvent like ACN and strictly controlling the temperature to 80 °C preserves the integrity of the methoxyquinoline core.

Q2: I observe significant amounts of starting material after the aqueous quench, even though LCMS indicated complete consumption before workup. Why? A2: This is a classic case of intermediate hydrolysis. The O-phosphorylated intermediate forms rapidly but requires significant thermal energy to undergo chloride displacement [1]. If the reaction is quenched before the chloride nucleophile has fully displaced the phosphate group, the intermediate will rapidly hydrolyze back to the 4-hydroxyquinoline starting material upon contact with water. Actionable Fix: Ensure the heating phase (80 °C) is maintained for the full 16 hours. You can validate completion by specifically monitoring for the disappearance of the intermediate mass in LCMS, rather than just the starting material.

Q3: What is the specific role of DIPEA in the reaction mixture? A3: DIPEA serves a critical dual purpose. First, it acts as an acid scavenger, neutralizing the HCl generated during the initial phosphorylation. Second, maintaining a basic environment (aqueous pKa > 9 equivalent) during the initial addition of POCl₃ completely suppresses the formation of pseudodimers—unwanted side products formed when the highly reactive phosphorylated intermediate reacts with unreacted quinolone starting material [1].

Q4: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃ to avoid phosphorus byproducts? A4: While SOCl₂ with catalytic DMF (Vilsmeier-Haack conditions) is a viable alternative for simple quinolines, it generally provides lower yields for highly electron-rich, substituted quinolones like 6-fluoro-7-methoxyquinoline [3]. POCl₃ is the authoritative reagent of choice because the resulting dichlorophosphate is a vastly superior leaving group for the subsequent C4-position nucleophilic attack.

References

  • POCl3 chlorination of 4-quinazolones. PubMed (National Institutes of Health).
  • Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof (WO2019046778A1). Google Patents.
  • Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5. Benchchem.
Optimization

challenges in the scale-up of 4-Chloro-6-fluoro-7-methoxyquinoline production

An essential precursor in pharmaceutical synthesis, 4-Chloro-6-fluoro-7-methoxyquinoline is a key building block for several targeted therapies. Its efficient production is critical, yet scaling up its synthesis from ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An essential precursor in pharmaceutical synthesis, 4-Chloro-6-fluoro-7-methoxyquinoline is a key building block for several targeted therapies. Its efficient production is critical, yet scaling up its synthesis from bench to pilot plant presents a unique set of challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and troubleshoot the complexities of its large-scale production. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 4-Chloro-6-fluoro-7-methoxyquinoline?

A1: The most industrially viable route involves the chlorination of the precursor, 6-fluoro-7-methoxyquinolin-4-one (also known as 4-hydroxy-6-fluoro-7-methoxyquinoline). This precursor is typically synthesized in a multi-step sequence starting from substituted anilines or acetophenones, involving key reactions like cyclization. The final chlorination step is crucial and often the most challenging to scale up.

Q2: Which chlorinating agent is recommended for the final conversion step, and why?

A2: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for converting the 4-hydroxyquinoline to the 4-chloroquinoline.[1][2] It often serves as both the reagent and the solvent, driving the reaction to completion. While other agents like thionyl chloride (SOCl₂) can be used, POCl₃ is generally preferred for its reactivity in this specific transformation.[3]

Q3: How critical are anhydrous conditions during the chlorination step?

A3: Absolutely critical. Phosphorus oxychloride reacts violently with water, and any moisture present will decompose the reagent, reducing its effectiveness and leading to low or no product yield.[1] It is imperative to use thoroughly dried glassware and high-purity, dry reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended during scale-up.[1]

Q4: What are the primary analytical methods for monitoring reaction progress and final product purity?

A4: For real-time reaction monitoring, Thin-Layer Chromatography (TLC) is indispensable for its speed and simplicity.[1] For final product analysis and purity determination, High-Performance Liquid Chromatography (HPLC) is the standard method.[4] Structural confirmation is achieved through spectroscopic methods, including ¹H NMR and Mass Spectrometry (ESI-MS).[5][6]

Synthetic Workflow Overview

The production of 4-Chloro-6-fluoro-7-methoxyquinoline is typically achieved via the chlorination of its 4-hydroxy precursor. This workflow highlights the critical final step in the synthesis.

cluster_precursor Precursor Synthesis cluster_chlorination Chlorination Stage cluster_workup Work-up & Isolation cluster_purification Purification Precursor 6-Fluoro-7-methoxyquinolin-4-one (4-Hydroxy Precursor) Reagents Add POCl₃ (Chlorinating Agent) Precursor->Reagents Reaction Heat Reaction (e.g., 90-110°C) Reagents->Reaction Quench Quench on Ice/Base (e.g., K₂CO₃ aq.) Reaction->Quench Filter Filter & Wash Crude Solid Quench->Filter Recrystallize Recrystallization (e.g., Ethyl Acetate/Ethanol) Filter->Recrystallize Final_Product 4-Chloro-6-fluoro-7- methoxyquinoline Recrystallize->Final_Product Start Low Yield in Chlorination Step Check_TLC Check TLC: Is Starting Material (SM) still present? Start->Check_TLC SM_Present SM is Present Check_TLC->SM_Present Yes SM_Absent SM is Absent (or trace) Check_TLC->SM_Absent No Check_Moisture Were anhydrous conditions strictly maintained? Moisture_Yes Yes Check_Moisture->Moisture_Yes Moisture_No No Check_Moisture->Moisture_No Check_Temp Was reaction temp/time adequate (90-110°C, 4-12h)? Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No SM_Present->Check_Temp Sol_Other Issue may be in work-up or purification. See Problem 3. SM_Absent->Sol_Other Sol_Moisture Solution: Repeat with rigorously dried glassware/reagents under N₂. Moisture_Yes->Sol_Moisture Sol_Incomplete Solution: Increase reaction time/temp. Consider adding more POCl₃. Moisture_No->Sol_Incomplete Temp_Yes->Check_Moisture Sol_Temp Solution: Increase reaction time or temperature within optimal range. Temp_No->Sol_Temp

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Dark-Colored Impurities

The appearance of dark, often tar-like, impurities can complicate purification and significantly reduce the isolated yield of the clean product.

Potential Cause Scientific Rationale Recommended Solution
Reaction Temperature Too High The quinoline ring, activated by the electron-donating methoxy group, is susceptible to various side reactions and polymerization at excessive temperatures, leading to complex, colored byproducts. [1]Maintain the reaction temperature strictly within the optimized range (e.g., 90-110°C). Avoid localized overheating by ensuring efficient stirring, especially in large reactors. A gradual ramp-up to the target temperature can be beneficial. [1]
Prolonged Reaction Time Even at the correct temperature, holding the reaction for an unnecessarily long time can lead to the slow formation of degradation products.Monitor the reaction closely by TLC. Once the starting material is consumed, proceed to the work-up stage without undue delay.
Air (Oxygen) Exposure At elevated temperatures, oxidative side reactions can occur, contributing to the formation of colored impurities.While a full inert atmosphere is best for preventing moisture contamination, it also serves to exclude oxygen, minimizing oxidative degradation pathways.
Problem 3: Difficult Purification and Product Isolation

Even with good conversion, challenges during work-up and purification can lead to significant product loss.

Potential Cause Scientific Rationale Recommended Solution
Product Hydrolysis during Work-up The 4-chloro group is an activated leaving group susceptible to nucleophilic substitution. During aqueous work-up, especially if the pH is not controlled, it can hydrolyze back to the 4-hydroxy starting material. [1]Quench the reaction mixture by pouring it slowly into a cold (ice-water) basic solution, such as 10% aqueous potassium carbonate or sodium hydroxide, with vigorous stirring. [4][6]This neutralizes the acidic POCl₃ byproducts and ensures the product precipitates in a basic environment, minimizing hydrolysis. Maintain a low temperature throughout the quench.
Co-precipitation of Impurities Byproducts may have similar solubility profiles to the desired product, causing them to crash out of solution together during the quench and making purification by recrystallization difficult. [1]1. Optimize Quench: Ensure very efficient stirring during the quench to promote the formation of a fine, easily filterable precipitate rather than an oily mass that can trap impurities.
  • Solvent Wash: Wash the crude filtered solid thoroughly with water to remove inorganic salts, and then with a non-polar solvent like hexanes or ether to remove non-polar impurities.

  • Optimize Recrystallization: Experiment with different solvent systems. A mixture of ethyl acetate and ethanol (e.g., 1:1 v/v) is often effective. [6]Other systems like dichloromethane/methanol or toluene could also be explored. | | Emulsion Formation | During the quench and neutralization, emulsions can form, making it difficult to separate the solid product. | Add the reaction mixture to the basic solution slowly. If an emulsion forms, allowing the mixture to stand or adding a small amount of a different organic solvent can sometimes help break it. |

Experimental Protocol: Chlorination of 6-Fluoro-7-methoxyquinolin-4-one

This protocol is a representative procedure and should be optimized for specific laboratory and scale-up conditions.

Materials and Equipment:

  • 6-Fluoro-7-methoxyquinolin-4-one

  • Phosphorus oxychloride (POCl₃)

  • 10% Aqueous Potassium Carbonate (K₂CO₃) solution

  • Ethyl acetate, Ethanol (reagent grade)

  • Round-bottom flask or reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a thoroughly dried round-bottom flask under a nitrogen atmosphere, charge 6-fluoro-7-methoxyquinolin-4-one (1.0 eq).

  • Reagent Addition: With stirring, carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes). Note: This can be done at room temperature.

  • Heating: Heat the reaction mixture to 100-110°C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent) until the starting material is no longer visible.

  • Cooling & Concentration: Once complete, cool the mixture to room temperature. Excess POCl₃ can be removed under reduced pressure, but care must be taken. [1][4]6. Work-up (Quench): Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker of crushed ice and 10% aqueous K₂CO₃ solution, ensuring the temperature is kept low. [6]7. Precipitation & Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/ethanol mixture, to yield pure 4-Chloro-6-fluoro-7-methoxyquinoline. [6]

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.).
  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022, November 8). ACS Publications.
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS, 3(1), 25-43.
  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (n.d.). PMC.
  • ChemicalBook. (2026, January 13). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PMC - NIH.
  • BenchChem. (2025). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for the Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline.
  • Guidechem. (n.d.). 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carbonitrile 1142189-70-5 wiki.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Chloro-6-fluoro-7-methoxyquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the physicochemical challenges of 4-Chloro-6-fluoro-7-methoxyquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the physicochemical challenges of 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7).

As a critical building block in the synthesis of ENPP-1 inhibitors[1] and orally bioavailable antimalarials[2], this compound frequently presents severe solubility bottlenecks in aqueous media. This guide synthesizes field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure your assays yield robust, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 4-Chloro-6-fluoro-7-methoxyquinoline precipitate when I dilute my DMSO stock into an aqueous buffer like PBS? A1: This is the classic "crashing out" phenomenon. While the compound is highly soluble in 100% anhydrous DMSO, diluting it into an aqueous buffer (e.g., PBS at pH 7.4) exponentially decreases the solvent system's capacity to solvate the hydrophobic aromatic rings[3]. When the final concentration exceeds the compound's kinetic solubility limit in the aqueous phase, the molecules rapidly nucleate and precipitate out of solution[4].

Q2: How does the specific chemical structure of this compound dictate its poor aqueous solubility? A2: The core quinoline ring is inherently lipophilic. The addition of a chloro group at the 4-position and a fluoro group at the 6-position significantly increases the molecule's overall lipophilicity (LogP) and crystal lattice energy[2]. However, the quinoline nitrogen is weakly basic. This provides a mechanistic pathway for solubilization: adjusting the pH below the compound's pKa protonates the nitrogen, shifting the molecule into an ionized state that readily engages in ion-dipole interactions with water[4].

Q3: Why is complete solubilization critical for my ENPP-1 / STING pathway assays? A3: 4-Chloro-6-fluoro-7-methoxyquinoline derivatives are used to inhibit ENPP-1, an enzyme that hydrolyzes cGAMP. Blocking ENPP-1 leads to cGAMP accumulation and subsequent STING pathway activation, a major target in tumor immunotherapy[1][5]. If the compound is present as micro-precipitates rather than fully dissolved monomers, the actual bioavailable concentration in your in vitro assay will be drastically lower than your nominal concentration. This leads to artificially inflated IC50 values and false-negative screening results.

Pathway Quinoline 4-Chloro-6-fluoro- 7-methoxyquinoline ENPP1_Inhibitor ENPP-1 Inhibitor Quinoline->ENPP1_Inhibitor Synthesis ENPP1 ENPP-1 Enzyme ENPP1_Inhibitor->ENPP1 Inhibits cGAMP cGAMP Accumulation ENPP1->cGAMP Prevents Hydrolysis STING STING Activation cGAMP->STING Activates

Biological application pathway of 4-Chloro-6-fluoro-7-methoxyquinoline in STING activation.

Part 2: Troubleshooting Guide for Assay Preparation

Issue 1: Visible turbidity in 96-well plates during high-throughput screening.
  • Root Cause: The compound has exceeded its thermodynamic solubility in the assay buffer, leading to aggregation.

  • Causality-Driven Solution:

    • Co-solvent Optimization: Keep DMSO ≤ 1% to prevent solvent-induced cytotoxicity, but introduce a secondary biocompatible co-solvent (e.g., 5% PEG400 or 0.1% Tween-80) to disrupt solute-solute interactions and maintain solubility[4].

    • pH Modulation: If the biological target tolerates it, lower the assay buffer pH to 5.0–6.0. Protonation of the quinoline nitrogen dramatically lowers the energy barrier for aqueous solvation[3].

Issue 2: Poor bioavailability and erratic dosing in murine pharmacokinetic (PK) studies.
  • Root Cause: The compound precipitates in the gastric fluid (oral dosing) or at the injection site (IV dosing) due to the lack of a thermodynamic sink.

  • Causality-Driven Solution: Formulate using Cyclodextrin Inclusion Complexation [6]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the lipophilic halogenated rings of the quinoline. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures rapid dissolution in the aqueous vehicle, acting as a molecular "Trojan horse" to deliver the drug systemically[7].

G Start 4-Chloro-6-fluoro-7-methoxyquinoline Solubility Issue Q1 Target Application? Start->Q1 InVitro In Vitro Assay (e.g., IC50 determination) Q1->InVitro InVivo In Vivo Dosing (e.g., PK/PD studies) Q1->InVivo DMSO Use DMSO Stock Dilute to <1% in Buffer InVitro->DMSO CD Formulate with 20% HP-β-Cyclodextrin InVivo->CD Crash Does it precipitate? DMSO->Crash pH Adjust pH (pH 4-6) or Add 0.1% Tween-80 Crash->pH Yes Proceed to Assay Proceed to Assay Crash->Proceed to Assay No pH->Proceed to Assay CD->Proceed to Assay

Decision tree for selecting a solubility enhancement method for quinoline derivatives.

Part 3: Quantitative Data Presentation

To guide your solvent selection, the following table summarizes the expected kinetic solubility improvements for a highly lipophilic quinoline derivative across various standard vehicle systems[4].

Table 1: Representative Solubility Profile of Halogenated Quinoline Derivatives in Various Vehicles

Solvent SystemCo-solvent ConcentrationpHExpected Solubility (µg/mL)Application Suitability
PBS0%7.4< 1.0None (Precipitates)
PBS + DMSO0.5%7.4~ 15.0Cell-based Assays
PBS + DMSO1.0%7.4~ 45.0Biochemical Assays
PBS + Ethanol1.0%7.4~ 25.0Cell-based Assays
PBS + PEG4005.0%7.4~ 50.0In vivo (IV/IP)
Acetate Buffer0%4.0> 75.0Gastric Simulation / PK

Part 4: Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via UV-Vis Spectroscopy

This protocol is designed to rapidly determine the maximum concentration at which 4-Chloro-6-fluoro-7-methoxyquinoline remains solvated before nucleation begins[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Causality Note: Using strictly anhydrous DMSO prevents premature water-induced nucleation within the stock vial.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock to create a concentration gradient (e.g., 10 mM down to 0.1 mM).

  • Aqueous Quench: To a new UV-transparent 96-well plate, add 198 µL of PBS (pH 7.4) to each well. Rapidly inject 2 µL of each DMSO stock dilution into the corresponding wells. This yields a 1:100 dilution (1% final DMSO).

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle orbital shaking. Causality Note: This allows the system to reach a kinetic pseudo-equilibrium.

  • Measurement: Measure the absorbance of each well at the compound's λmax​ using a microplate reader.

  • Self-Validation Checkpoint: Plot the absorbance against the nominal concentration. The concentration at which the absorbance plateaus or deviates from linearity represents the kinetic solubility limit. If the curve remains perfectly linear, the compound is fully solubilized at all tested concentrations.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for In Vivo Dosing

Use this protocol to achieve high thermodynamic solubility for animal studies without relying on toxic levels of organic solvents[6].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline.

  • API Addition: Accurately weigh the 4-Chloro-6-fluoro-7-methoxyquinoline powder and add it directly to the HP-β-CD vehicle to target your desired dosing concentration.

  • Energy Input: Sonicate the suspension in a water bath for 30 minutes, followed by continuous magnetic stirring overnight at room temperature. Causality Note: Inclusion complexation is an equilibrium process. Sustained kinetic energy is required to displace water molecules from the cyclodextrin cavity and encapsulate the bulky halogenated quinoline.

  • Self-Validation Checkpoint: Pass the final complexed solution through a 0.22 µm PVDF syringe filter. The absence of resistance during filtration and a visually clear filtrate confirm the lack of micro-precipitates. Quantify the exact API concentration in the filtrate via HPLC-UV before proceeding to in vivo dosing to ensure accurate exposure.

References
  • Title: (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview Source: researchgate.net URL: [Link]

  • Title: Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC Source: nih.gov URL: [Link]

  • Title: AU2018325445A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1)
  • Source: google.
  • Title: Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when synthesizing 4-Chloro-6-fluoro-7-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when synthesizing 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7). This compound is a highly valuable API building block, particularly in the development of ENPP1 inhibitors for cancer immunotherapy[1] and novel antimalarial agents[2].

Synthesizing this quinoline core typically involves a Gould-Jacobs-type thermal cyclization followed by phosphorus oxychloride (POCl 3​ ) mediated chlorination[2]. However, without strict mechanistic controls, this pathway is prone to regioisomeric branching, O-demethylation, and polymerization. This guide provides field-proven, self-validating protocols to ensure high-purity yields.

Mechanistic Workflow & Impurity Pathways

The diagram below illustrates the critical synthesis nodes and the specific points where reaction conditions dictate the formation of either the target API intermediate or unwanted impurities.

Workflow A 4-Fluoro-3-methoxyaniline + Meldrum's Acid Deriv. B Thermal Cyclization (190°C, Dowtherm A) A->B Condensation C 6-Fluoro-7-methoxy- quinolin-4(1H)-one (Target Intermediate) B->C Major Pathway D 6-Fluoro-5-methoxy- quinolin-4(1H)-one (Regioisomer Impurity) B->D Minor Pathway (Steric/Electronic) E Chlorination (POCl3, DIPEA, ACN, 80°C) C->E Reagent Addition F 4-Chloro-6-fluoro- 7-methoxyquinoline (Final API Building Block) E->F Optimal Conversion G 4-Chloro-6-fluoro- quinolin-7-ol (O-Demethylation Impurity) E->G Excess HCl / Heat

Mechanistic workflow of 4-Chloro-6-fluoro-7-methoxyquinoline synthesis and impurity branching.

Troubleshooting Guides & FAQs

Q1: How do I suppress the formation of the 5-methoxy regioisomer during the thermal cyclization step? A1: The cyclization of the Meldrum's acid derivative intermediate relies on an electrophilic aromatic substitution mechanism. The methoxy group is a strong ortho/para director. Cyclization para to the methoxy group yields the desired 7-methoxy isomer, while cyclization ortho to the methoxy (between the fluorine and methoxy groups) yields the 5-methoxy regioisomer. Because the ortho position is sterically hindered, the 7-methoxy pathway is kinetically favored. However, at extreme temperatures (e.g., >200 °C), the reaction gains enough thermal energy to overcome the steric activation barrier, increasing the proportion of the 5-methoxy thermodynamic impurity.

  • The Fix: Lower the cyclization temperature to 185–190 °C. While the reaction will take slightly longer, the kinetic control will drastically reduce the regioisomeric impurity.

Q2: During the chlorination step with POCl 3​ , I am observing significant O-demethylation. How can this be mitigated? A2: The conversion of the quinolin-4(1H)-one to the 4-chloro derivative using POCl 3​ inherently generates hydrogen chloride (HCl) gas. In an unbuffered system at 80 °C, this highly acidic environment protonates the ether oxygen of the 7-methoxy group. Subsequent nucleophilic attack by chloride ions cleaves the methyl-oxygen bond, resulting in the 4-chloro-6-fluoro-quinolin-7-ol impurity.

  • The Fix: Introduce N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic acid scavenger in an Acetonitrile (ACN) solvent system[3]. DIPEA neutralizes the generated HCl without interfering with the Vilsmeier-type chlorinating intermediate, protecting the methoxy group.

Q3: My final product contains tarry, insoluble polymeric impurities. What went wrong during the POCl 3​ workup? A3: Unreacted POCl 3​ and intermediate phosphorodichloridates undergo violent, highly exothermic hydrolysis when exposed directly to water. This localized superheating causes the electron-rich quinoline rings to polymerize into intractable tars.

  • The Fix: Implement a vacuum distillation step to remove excess POCl 3​ prior to aqueous workup. Furthermore, utilize a "reverse quench" by adding the concentrated residue dropwise into ice-cold saturated sodium bicarbonate (NaHCO 3​ ), ensuring the internal temperature never exceeds 10 °C.

Quantitative Data: Impurity Profiling

ImpurityOrigin StepMechanistic CauseUnoptimized YieldOptimized YieldMitigation Strategy
6-Fluoro-5-methoxyquinolin-4(1H)-one Thermal CyclizationCompetitive electrophilic attack at sterically hindered ortho position8–15%< 2%Strict temperature control (185–190 °C)
4-Chloro-6-fluoro-quinolin-7-ol POCl 3​ ChlorinationAcid-catalyzed O-demethylation by generated HCl5–10%< 0.5%Addition of DIPEA as an acid scavenger[3]
Polymeric Tars Aqueous WorkupExothermic hydrolysis of excess POCl 3​ causing localized superheating10–20%< 1%Vacuum distillation of POCl 3​ prior to reverse quench

Step-by-Step Experimental Protocol

This methodology is engineered as a self-validating system, ensuring that each phase is chemically verified before proceeding to the next.

Phase 1: Regioselective Thermal Cyclization
  • Preparation: Charge a clean, dry round-bottom flask with Dowtherm A (150 mL). Heat the solvent to exactly 190 °C under a nitrogen atmosphere.

  • Addition: Carefully add 5-(((4-fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (6.5 g, 22.01 mmol) portion-wise over 15 minutes to prevent sudden exotherms[4].

  • Reaction: Stir the mixture at 190 °C for 1.5 to 2 hours.

  • Self-Validation Checkpoint 1: Pull a 0.5 mL aliquot, cool, and analyze via LC-MS. The target mass for 6-fluoro-7-methoxyquinolin-4(1H)-one is m/z = 194.1 [M+H] + [3]. Proceed only when the starting material peak is entirely absent.

  • Isolation: Cool the reaction mixture to room temperature. Triturate with n-hexane (200 mL) to precipitate the product. Filter the brown solid, wash extensively with n-hexane to remove residual Dowtherm A, and dry under vacuum.

Phase 2: Buffered Chlorination
  • Setup: To a stirred solution of the intermediate 6-fluoro-7-methoxyquinolin-4(1H)-one (3.0 g, 15.54 mmol) in Acetonitrile (ACN, 100 mL), add DIPEA (6.0 mL)[3].

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add POCl 3​ (15.0 mL) dropwise over 20 minutes[3]. The DIPEA will immediately buffer the system.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80 °C for 16 hours[3].

  • Self-Validation Checkpoint 2: Analyze via TLC or HPLC. The complete disappearance of the m/z 194.1 peak confirms full conversion. If unreacted starting material remains, do not add more POCl 3​ ; instead, extend heating by 2 hours to prevent over-chlorination.

  • Workup: Evaporate the ACN and excess POCl 3​ under reduced pressure (vacuum distillation) until a thick syrup remains[3].

  • Reverse Quench: Dissolve the syrup in a minimal amount of cold dichloromethane (DCM) and add it dropwise into a vigorously stirred, ice-cold saturated NaHCO 3​ solution (200 mL). Keep the internal temperature below 10 °C.

  • Extraction: Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic phases with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum to yield pure 4-chloro-6-fluoro-7-methoxyquinoline.

References

  • Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1)
  • Source: Google Patents (US20250115609A1)
  • Lead Optimization of 3-Carboxyl-4(1H)

Sources

Troubleshooting

Technical Support Center: Alternative Chlorinating Agents for 4-Chloro-6-fluoro-7-methoxyquinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals synthesizing 4-chloro-6-fluoro-7-methoxyquinoline—a critical intermediate for multi-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals synthesizing 4-chloro-6-fluoro-7-methoxyquinoline—a critical intermediate for multi-targeted receptor tyrosine kinase (RTK) inhibitors like lenvatinib.

While Phosphorus Oxychloride ( POCl3​ ) is the traditional reagent for converting quinolin-4-ols to 4-chloroquinolines, its harshness, toxicity, and challenging workup profiles often necessitate greener, more efficient alternatives. This guide provides troubleshooting insights, mechanistic causality, and validated protocols for alternative chlorinating agents.

Troubleshooting & FAQs: The Causality of Chlorination

Q1: Why does standard POCl3​ chlorination often result in intractable black tar and low yields for methoxy-substituted quinolines? A1: The 6-fluoro-7-methoxyquinolin-4-ol system is highly electron-rich due to the electron-donating methoxy group. When exposed to boiling POCl3​ (>90°C), the Lewis acidic environment can trigger ether cleavage (demethylation) or uncontrolled polymerization [2]. By switching to alternative agents like Oxalyl Chloride with catalytic DMF, the active electrophile (the Vilsmeier-Haack chloroiminium ion) forms at much lower temperatures (0°C to 25°C), allowing the chlorination to proceed smoothly at 60–70°C, thereby preserving the methoxy group and preventing tar formation [1].

Q2: During POCl3​ workup, I consistently get a thick emulsion that ruins my isolated yield. How can I avoid this? A2: POCl3​ generates large volumes of phosphoric acid byproducts. When quenched with aqueous base (e.g., NaOH or NaHCO3​ ), these byproducts form insoluble phosphate salts that act as emulsifiers, trapping the product in the aqueous layer. Using Oxalyl Chloride ( (COCl)2​ ) entirely eliminates this issue. The byproducts of oxalyl chloride are carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl )—all of which off-gas during the reaction, leaving a clean organic phase that requires minimal aqueous washing [1].

Q3: Are there any "green" or bench-stable solid alternatives to highly toxic liquid chlorinating agents? A3: Yes. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a bench-stable, inexpensive solid that serves as an excellent, mild chlorinating agent. It reacts with the quinolin-4-ol tautomer to form an intermediate cyanurate ester, which subsequently undergoes nucleophilic attack by chloride. The sole byproduct is cyanuric acid, which is highly water-soluble in alkaline conditions and easily removed during a basic aqueous wash [3].

Mechanistic Pathways & Logical Relationships

To understand why alternative agents outperform POCl3​ in sensitive substrates, we must examine the Vilsmeier-type activation pathway. When Oxalyl Chloride is paired with DMF, it generates a highly reactive chloroiminium intermediate. This intermediate selectively activates the C4-hydroxyl oxygen, turning it into a superior leaving group compared to direct phosphonate esterification.

G DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Active Electrophile) DMF->Vilsmeier reacts with Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier reacts with Byproducts CO ↑ + CO2 ↑ + HCl ↑ Oxalyl->Byproducts degrades to Activated O-Activated Intermediate Vilsmeier->Activated + Quinolinol Quinolinol 6-Fluoro-7-methoxy quinolin-4-ol Quinolinol->Activated Activated->DMF regenerates Product 4-Chloro-6-fluoro -7-methoxyquinoline Activated->Product Cl- attack

Fig 1: Vilsmeier-type mechanism using Oxalyl Chloride and DMF.

Trouble Start Issue: Low Yield or Black Tar Formation CheckTemp Is reaction temp > 80°C? Start->CheckTemp TempYes Reduce to 60-70°C Use Oxalyl Chloride CheckTemp->TempYes Yes TempNo Check Reagent Purity CheckTemp->TempNo No CheckMoisture Is moisture present? TempNo->CheckMoisture MoistureYes Dry solvents & use Argon atmosphere CheckMoisture->MoistureYes Yes MoistureNo Check Workup pH CheckMoisture->MoistureNo No Workup Avoid prolonged exposure to aqueous base MoistureNo->Workup

Fig 2: Troubleshooting decision tree for quinoline chlorination.

Quantitative Data: Chlorinating Agent Comparison

The following table summarizes the performance metrics of various chlorinating agents specifically for the synthesis of methoxy-substituted 4-chloroquinolines.

Chlorinating AgentOperating TempPrimary ByproductsTypical YieldScalability / Safety Profile
POCl3​ (Neat) 90–110°CPhosphoric acid, HCl50–65%Poor. Severe emulsion issues; high exotherm upon quench.
Oxalyl Chloride + DMF 60–75°C CO , CO2​ , HCl85–92%Excellent. Gas evolution requires venting, but workup is trivial.
SOCl2​
  • DMF
70–80°C SO2​ , HCl75–85%Good. SO2​ gas is toxic; yields slightly lower than oxalyl chloride.
Cyanuric Chloride 80–90°CCyanuric Acid80–88%Very Good. Solid reagent; green chemistry profile; easy base wash.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) via TLC or LC-MS are integrated directly into the methodology.

Protocol A: High-Yield Chlorination via Oxalyl Chloride / DMF [1]

This method is ideal for scale-up due to the absence of phosphate waste.

Materials:

  • 6-fluoro-7-methoxyquinolin-4-ol (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (10 volumes)

Step-by-Step Methodology:

  • System Purge: Purge a dry, round-bottom flask with Argon. Moisture must be strictly excluded to prevent the premature hydrolysis of the chloroiminium intermediate [2].

  • Substrate Loading: Suspend 6-fluoro-7-methoxyquinolin-4-ol (1.0 eq) in anhydrous DCM (10 vol). Add catalytic DMF (0.1 eq).

  • Electrophile Generation: Cool the suspension to 0–5°C using an ice bath.

  • Reagent Addition: Add Oxalyl Chloride (1.5 eq) dropwise over 30 minutes. Self-Validation Check: Observe immediate gas evolution ( CO , CO2​ ). The suspension will begin to dissolve as the Vilsmeier intermediate forms.

  • Heating: Remove the ice bath and gradually heat the reaction to reflux (approx. 40°C in DCM, or 70°C if using Acetonitrile) for 2–4 hours.

  • In-Process Control: Sample 50 µL, quench in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=194 ) is consumed, and the product mass ( [M+H]+=212/214 isotopic pattern) dominates.

  • Workup: Cool to room temperature. Slowly pour the mixture into a stirring solution of cold saturated aqueous NaHCO3​ to neutralize residual HCl.

  • Isolation: Separate the organic layer, extract the aqueous layer once with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the product as an off-white solid.

Protocol B: Green Chlorination via Cyanuric Chloride [3]

This method is ideal for laboratories lacking extensive gas-scrubbing infrastructure.

Materials:

  • 6-fluoro-7-methoxyquinolin-4-ol (1.0 eq)

  • Cyanuric Chloride (0.4 eq - note that 1 mole provides 3 moles of active chlorine)

  • Anhydrous 1,4-Dioxane or Acetonitrile (10 volumes)

  • Triethylamine (TEA) (1.2 eq)

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve 6-fluoro-7-methoxyquinolin-4-ol (1.0 eq) and TEA (1.2 eq) in anhydrous 1,4-Dioxane (10 vol).

  • Reagent Addition: Add Cyanuric Chloride (0.4 eq) in one portion at room temperature.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Self-Validation Check: A white precipitate of cyanuric acid/triethylamine hydrochloride will gradually form as the reaction proceeds.

  • In-Process Control: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material ( Rf​≈0.1 ) will convert to a higher-running spot ( Rf​≈0.6 ).

  • Workup: Cool the reaction to room temperature and filter off the precipitated cyanuric acid byproducts.

  • Purification: Concentrate the filtrate, dissolve the residue in Ethyl Acetate, and wash with 1M NaOH (2x) to remove any residual cyanuric acid. Dry and concentrate to yield the pure 4-chloro-6-fluoro-7-methoxyquinoline.

References

  • Title: Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds (EP4019498A1)
  • Title: Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline Source: Benchchem URL
  • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: MDPI URL
Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 4-Chloro-6-fluoro-7-methoxyquinoline

Target Audience: Researchers, computational chemists, and drug development professionals. Welcome to the technical support and troubleshooting center for the functionalization of 4-Chloro-6-fluoro-7-methoxyquinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Welcome to the technical support and troubleshooting center for the functionalization of 4-Chloro-6-fluoro-7-methoxyquinoline . This specific heteroaryl chloride is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., lenvatinib and cabozantinib analogs)[1]. However, its unique electronic topology—combining an electron-deficient quinoline core, an activating but labile 6-fluoro group, and a strongly coordinating nitrogen—presents distinct catalytic challenges.

Diagnostic Workflow: The Catalytic Cycle & Failure Points

Before adjusting your reaction parameters, it is critical to understand where the catalytic cycle is breaking down. The diagram below maps the Suzuki-Miyaura mechanism specifically for this substrate, highlighting the exact nodes where common experimental failures occur.

Workflow SM 4-Chloro-6-fluoro- 7-methoxyquinoline OxAdd Oxidative Addition (Pd(0) ➔ Pd(II)) SM->OxAdd Fail3 Issue: SNAr Side Reactions Cause: Nucleophilic Base Fix: Non-nucleophilic Base SM->Fail3 Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet Fail1 Issue: Low Conversion Cause: Strong C-Cl Bond Fix: Bulky Ligands (XPhos) OxAdd->Fail1 RedElim Reductive Elimination (Product Formation) Transmet->RedElim Fail2 Issue: Protodeboronation Cause: High Temp / Water Fix: Anhydrous / Mild Base Transmet->Fail2 RedElim->SM Pd(0) Regeneration

Fig 1: Catalytic cycle of Suzuki coupling highlighting key failure points and interventions.

Troubleshooting FAQs

Q1: My reaction stalls at 20-30% conversion. The starting 4-chloroquinoline remains largely unreacted. Why?

Causality & Mechanism: Aryl chlorides possess a significantly higher bond dissociation energy ( 96 kcal/mol) compared to bromides or iodides, making the initial oxidative addition step kinetically sluggish[2]. While the C4-position of the quinoline ring is electronically activated by the adjacent nitrogen, standard catalysts like Pd(PPh3​)4​ often fail. This is because the quinoline nitrogen strongly coordinates to the palladium center, forming an inactive (substrate)n​−metal complex that poisons the catalyst[3]. Intervention: Switch to an electron-rich, sterically bulky dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). Electron-rich phosphines accelerate the oxidative addition into the strong C-Cl bond, while their immense steric bulk physically prevents the quinoline nitrogen from coordinating to and deactivating the palladium center[4].

Q2: I am observing significant amounts of a byproduct where the 4-chloro or 6-fluoro group is replaced by an alkoxide/hydroxide. How do I prevent this?

Causality & Mechanism: You are observing competing Nucleophilic Aromatic Substitution ( SN​Ar ). The quinoline core is highly electron-deficient, heavily activated at the C4 position by the nitrogen atom and at the C6 position by the highly electronegative fluorine atom. If you use a nucleophilic base (like NaOH , KOH , or alkoxides) in polar protic solvents (like ethanol), the base acts as a nucleophile, directly attacking the C4-Cl or C6-F bond before the palladium catalytic cycle can even initiate[1]. Intervention: Eliminate nucleophilicity from your conditions. Use a strictly non-nucleophilic base such as anhydrous Potassium Phosphate ( K3​PO4​ ) or Cesium Carbonate ( Cs2​CO3​ ). Shift the solvent system from ethanol/water to a biphasic 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water system[5].

Q3: The starting material is unreacted, but my boronic acid is completely consumed.

Causality & Mechanism: This indicates rapid protodeboronation (cleavage of the C-B bond by water) or homocoupling of the boronic acid. Heteroaryl and electron-deficient boronic acids are highly susceptible to protodeboronation at elevated temperatures under strongly basic aqueous conditions[2]. Homocoupling occurs when transmetalation is slower than the oxidation of the boronic acid, often exacerbated by trace oxygen. Intervention:

  • Rigorously degas your solvents to prevent oxidative homocoupling.

  • Use 1.5 to 2.0 equivalents of the boronic acid to compensate for unavoidable protodeboronation[2].

  • If the issue persists, switch to anhydrous conditions using a fluoride source (e.g., CsF or KF ) in anhydrous 1,4-dioxane, which facilitates transmetalation without the need for water[6].

Quantitative Performance Matrix

The following table summarizes the expected performance of various catalytic systems when applied to 4-chloroquinoline derivatives based on established optimization studies[5],[3],[4].

Catalyst / Ligand SystemBase & Solvent SystemOxidative Addition Kinetics SN​Ar Risk ProfileTypical Conversion
Pd(PPh3​)4​ (Standard) Na2​CO3​ , EtOH / H2​O SluggishHigh20% - 40%
PdCl2​(dppf) Cs2​CO3​ , Dioxane / H2​O ModerateLow60% - 75%
Pd2​(dba)3​
  • XPhos
K3​PO4​ , Toluene / H2​O RapidLow85% - 95%
Pd(OAc)2​
  • SPhos
  • KF , Anhydrous THFRapidVery Low80% - 90%

    Validated Step-by-Step Protocol

    To ensure reproducibility, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) and visual checkpoints so the operator can verify the reaction's integrity at each mechanistic stage.

    Target: Synthesis of 4-Aryl-6-fluoro-7-methoxyquinoline via Pd2​(dba)3​ /XPhos catalysis. Scale: 1.0 mmol

    Step 1: Reagent Charging & Atmosphere Control
    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

      • 4-Chloro-6-fluoro-7-methoxyquinoline (211.6 g/mol ): 211.6 mg (1.0 eq)

      • Arylboronic Acid: 1.5 eq

      • Pd2​(dba)3​ : 18.3 mg (0.02 eq, yielding 4 mol% Pd)

      • XPhos: 38.1 mg (0.08 eq)

      • Anhydrous K3​PO4​ : 424.5 mg (2.0 eq)

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

      • [Validation Checkpoint 1]: The solid mixture should appear deep reddish-purple (due to Pd2​(dba)3​ ). If the powder turns black at this stage, the palladium has prematurely oxidized to Pd(0) black due to an atmospheric leak; the reaction will fail.

    Step 2: Solvent Addition & Initiation
    • In a separate flask, prepare a mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL total). Degas by sparging with Argon for 30 minutes.

    • Add the degassed solvent mixture to the Schlenk flask via syringe[5].

    • Heat the reaction mixture to 90 °C under vigorous stirring (800 RPM) for 6-12 hours.

      • [Validation Checkpoint 2]: Upon heating, the solution should transition to a homogeneous dark red/brown color, indicating the formation of the active Pd(0) -XPhos complex.

    Step 3: In-Process Control (IPC)
    • After 4 hours, halt stirring briefly. Extract a 10 µL aliquot via a purged syringe.

    • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and analyze via LC-MS.

      • [Validation Checkpoint 3]: Evaluate the chromatogram.

        • Scenario A: Starting material (m/z 212) is absent; Product mass is dominant. Proceed to Step 4.

        • Scenario B: Starting material is present, but boronic acid is absent. Action: Protodeboronation occurred. Cool to room temp, add 0.5 eq of solid boronic acid under Argon flow, and resume heating.

    Step 4: Quench & Workup
    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL).

    • Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst.

      • [Validation Checkpoint 4]: A black precipitate (Pd black) should be trapped on the Celite pad, leaving a clear, yellow-to-orange filtrate.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo[5].

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

    References

    • Al-Mulla, A. et al. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids". PMC / NIH. [Link]

    • ResearchGate. "4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach". ResearchGate. [Link]

    • Cross, R. M. et al. "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials". PMC / NIH. [Link]

    • Guram, A. S. et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". The Journal of Organic Chemistry - ACS Publications.[Link]

    • Organic Chemistry Portal. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides". Organic Chemistry Portal.[Link]

    Sources

    Troubleshooting

    overcoming resistance in cancer cells with novel 4-Chloro-6-fluoro-7-methoxyquinoline analogs

    Welcome to the Technical Support Center for drug development professionals working with 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7)[1]. This privileged chemical scaffold is a critical building block for synthe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for drug development professionals working with 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7)[1]. This privileged chemical scaffold is a critical building block for synthesizing novel inhibitors designed to overcome two major paradigms of cancer resistance: Targeted Kinase Resistance (e.g., c-MET/RON amplification)[2] and Tumor Microenvironment (TME) Immune Evasion (via ENPP1 inhibition and STING pathway activation)[3].

    This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative benchmarks to accelerate your hit-to-lead and lead optimization workflows.

    I. Mechanistic Architecture: Overcoming Resistance

    To effectively troubleshoot experimental failures, one must first understand the causality of target engagement. In immune-resistant tumors, cancer cells exhibit chromosomal instability, leaking DNA into the cytoplasm[3]. This DNA is recognized by cGAS, which produces cGAMP to activate the STING pathway and recruit T-cells. However, resistant tumors upregulate ENPP1 , an ecto-enzyme that hydrolyzes cGAMP into immunosuppressive adenosine[3].

    By utilizing 4-Chloro-6-fluoro-7-methoxyquinoline analogs to inhibit ENPP1, researchers can prevent cGAMP degradation, thereby restoring Type I Interferon (IFN) responses and overcoming immune resistance[4].

    STING_Pathway TumorDNA Tumor DNA Leakage cGAS cGAS Activation TumorDNA->cGAS cGAMP cGAMP Production cGAS->cGAMP ENPP1 ENPP1 (Hydrolyzes cGAMP) cGAMP->ENPP1 Degradation STING STING Activation cGAMP->STING Analog 4-Cl-6-F-7-OMe-Quinoline Analog (ENPP1 Inhibitor) Analog->ENPP1 Inhibits TBK1 TBK1 / IRF3 Phosphorylation STING->TBK1 IFN Type I IFN Response (Overcomes Immune Resistance) TBK1->IFN

    Caption: Mechanism of Action: Overcoming TME immune resistance via ENPP1 inhibition and STING activation.

    II. Core Troubleshooting Modules (FAQs)

    Module A: Chemical Synthesis & Scaffold Handling

    Q: I am experiencing low yields (<20%) during the Nucleophilic Aromatic Substitution (SNAr) coupling of sterically hindered anilines to the 4-chloro position. How can I optimize this? A: Causality Explanation: The 7-methoxy group on the quinoline core donates electron density into the ring via resonance. This partially deactivates the C4 position toward nucleophilic attack compared to an unsubstituted quinoline, making standard SNAr conditions (refluxing ethanol/DIPEA) inefficient for bulky amines. Resolution: Shift to acid-catalyzed conditions. Utilizing p-Toluenesulfonic acid (PTSA) in 1-methoxy-2-propanol at 120°C protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 carbon[4]. Alternatively, employ Buchwald-Hartwig cross-coupling using Pd2(dba)3 and Xantphos to bypass the electronic deactivation entirely.

    Module B: Overcoming Immune Resistance (ENPP1)

    Q: My synthesized analog shows high biochemical potency against ENPP1 (IC50 < 10 nM) but fails to induce IFN-β in THP-1 macrophage models. What is causing this disconnect? A: Causality Explanation: ENPP1 is an ectonucleotidase located on the extracellular surface of the cell membrane[3]. Basic quinoline analogs often possess high lipophilicity and basic pKa values, causing them to rapidly partition into the intracellular space or become sequestered in acidic lysosomes (lysosomotropism). Consequently, the effective concentration of the drug at the extracellular active site drops below the therapeutic threshold. Resolution: Optimize the Topological Polar Surface Area (tPSA) of your R-groups to restrict cell permeability, ensuring the compound remains in the extracellular space to engage ENPP1.

    Module C: Overcoming Kinase Resistance (c-MET/RON)

    Q: We are targeting c-MET amplified Non-Small Cell Lung Cancer (NSCLC) cells (e.g., HCC827 GR). How do we differentiate whether cell death is driven by c-MET inhibition or RON inhibition, as our analog hits both? A: Causality Explanation: The 4-aminoquinoline core structurally mimics adenine, allowing it to bind the ATP-binding pockets of both c-MET and RON, which share high sequence homology and are often co-activated in resistant carcinomas[2]. Resolution: Conduct a parallel phenotypic rescue assay. Transfect the resistant cells with a constitutively active, analog-resistant mutant of RON (e.g., RON-M1254T). If your compound still induces apoptosis, the primary efficacy driver in that specific cell line is c-MET inhibition.

    III. Quantitative Benchmarking Data

    Use the following reference data to benchmark the performance of your novel 4-Chloro-6-fluoro-7-methoxyquinoline derivatives.

    Scaffold Modification (C4 Position)Primary TargetBiochemical IC50 (nM)Cellular EC50 (nM)Resistance Model Efficacy
    Unsubstituted Core (Reference)N/A>10,000>10,000Inactive
    4-(3-Chloro-4-fluoroaniline) c-MET / RON12.4 (c-MET)45.2 (Viability)Reverses gefitinib resistance in HCC827 GR
    4-(Aminomethyl)benzenesulfonamide ENPP18.162.5 (IFN-β release)Enhances T-cell infiltration in B16F10 melanoma
    4-((4-Bromo-2,6-difluorobenzyl)amino) ENPP13.528.0 (IFN-β release)Reverses immune exclusion in pancreatic cancer

    IV. Self-Validating Experimental Protocols

    To ensure data integrity, every protocol must act as a self-validating system. If the internal checkpoints fail, the assay must be rejected and troubleshoot steps applied.

    Workflow Synth SNAr Synthesis (4-Cl Core) Biochem ENPP1/Kinase Biochemical Assays Synth->Biochem Cell Cell-Based Resistance (THP-1 / HCC827) Biochem->Cell InVivo In Vivo Efficacy (Syngeneic Models) Cell->InVivo

    Caption: Self-validating experimental workflow for screening 4-Chloro-6-fluoro-7-methoxyquinoline analogs.

    Protocol 1: ENPP1 cGAMP Hydrolysis Biochemical Assay

    Purpose: Quantify the inhibition of ENPP1-mediated cGAMP degradation to validate target engagement.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 250 mM NaCl, 1 mM ZnCl2). Dilute recombinant human ENPP1 to 0.5 nM.

    • Compound Incubation: Add 10 µL of the quinoline analog (serial dilutions in DMSO, final DMSO <1%) to 20 µL of ENPP1 solution. Incubate at 37°C for 15 minutes.

    • Reaction Initiation: Add 10 µL of 10 µM 2'3'-cGAMP to initiate hydrolysis. Incubate for exactly 60 minutes at 37°C.

    • Detection: Terminate the reaction by boiling at 95°C for 5 minutes. Quantify remaining cGAMP using LC-MS/MS or a commercial AMP-Glo luminescent assay.

    • Self-Validation Checkpoint (CRITICAL):

      • Positive Control (Standard ENPP1 Inhibitor): Must show >90% inhibition.

      • Negative Control (Vehicle/DMSO): Must show <5% inhibition.

      • Substrate Control (No Enzyme): Ensures cGAMP is stable in the buffer. If cGAMP degrades here, discard the buffer. It indicates microbial contamination or trace phosphatase impurities.

    Protocol 2: Intracellular STING Activation & Western Blot Workflow

    Purpose: Confirm that ENPP1 inhibition successfully restores the downstream Type I IFN pathway in a macrophage model.

    Step-by-Step Methodology:

    • Cell Seeding: Seed THP-1 monocytes at 1×105 cells/well in 6-well plates. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

    • Treatment: Pre-treat cells with the quinoline analog (1 µM) for 2 hours. Spike the media with 10 µM exogenous 2'3'-cGAMP to simulate tumor DNA leakage[3]. Incubate for 4 hours.

    • Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phospho-targets).

    • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Probe for p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser386), and total respective proteins.

    • Self-Validation Checkpoint (CRITICAL):

      • Loading Control: GAPDH or β-actin must show equal intensity across all lanes.

      • Viability Control: Run a parallel CellTiter-Glo assay. Viability must be >85%. If viability is <85%, the p-IRF3 signal must be discarded. High cytotoxicity causes passive intracellular DNA leakage, which artificially spikes STING activation independent of ENPP1 inhibition[3].

    V. References

    • ChemicalBook. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7) Properties and Structure.1

    • Google Patents (US20250115609A1). Aromatic heterocyclic compounds, preparation method therefor and uses thereof. (Details ENPP1 inhibition, STING pathway activation, and tumor microenvironment modulation). 3

    • Google Patents (WO2019046778A1). Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. (Details synthesis conditions using 4-chloro-6-fluoro-7-methoxyquinoline and systemic Type I IFN responses). 4

    • European Patent Office (EP4011885A1). OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME. (Details c-MET and RON kinase inhibition for overcoming cancer resistance). 2

    Sources

    Optimization

    Technical Support Center: Stability &amp; Handling of 4-Chloro-6-fluoro-7-methoxyquinoline Derivatives

    Welcome to the Technical Support Center. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7)[1] is a critical electrophilic intermediate utilized in the synthesis of advanced therapeutics, including tyrosine kinase i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7)[1] is a critical electrophilic intermediate utilized in the synthesis of advanced therapeutics, including tyrosine kinase inhibitors (e.g., Lenvatinib) and ENPP1 inhibitors[2]. While highly valuable for cross-coupling and amination reactions, its highly activated quinoline core makes it inherently susceptible to environmental degradation[3].

    This guide provides mechanistic troubleshooting, quantitative stability metrics, and validated protocols to ensure structural integrity during storage and synthesis.

    Module 1: Diagnostic Workflow

    When a reaction utilizing 4-Chloro-6-fluoro-7-methoxyquinoline underperforms, identifying the degradation pathway is the first step. Use the diagnostic flowchart below to interpret LC-MS and NMR data.

    TroubleshootingWorkflow A Impurity Detected in 4-Chloroquinoline Derivative B LC-MS Analysis: Identify Mass Shift A->B C -18 Da Shift (Cl replaced by OH) B->C Yes D -14 Da Shift (Loss of CH3) B->D Yes E C4-Hydrolysis (Forms 4-Quinolone) C->E Confirm via 1H-NMR F C7-Demethylation (Ether Cleavage) D->F Confirm via 1H-NMR G Implement Anhydrous SOP & Inert Gas Storage E->G Resolution Action H Review Acidic Reagents & Scavenge Free Protons F->H Resolution Action

    Diagnostic workflow for identifying and resolving degradation pathways in 4-chloroquinoline analogs.

    Module 2: Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: Why does my 4-Chloro-6-fluoro-7-methoxyquinoline degrade into a 4-quinolone over time? A: The degradation is driven by moisture-induced hydrolysis via a Nucleophilic Aromatic Substitution (SNAr) mechanism[3]. The quinoline nitrogen acts as a strong electron-withdrawing group, severely depleting electron density at the C4 position. This electrophilicity is further amplified by the inductive effects of the 6-fluoro substituent. When exposed to ambient moisture, water acts as a nucleophile, attacking the C4 carbon to form a tetrahedral intermediate. Subsequent elimination of the chloride ion yields 4-hydroxy-6-fluoro-7-methoxyquinoline, which rapidly tautomerizes to the thermodynamically stable 4(1H)-quinolone[4],[5]. Causality Note: Even trace amounts of water in hygroscopic solvents (e.g., DMSO, DMF) or repeated exposure to humid air during weighing can trigger this pathway.

    Q2: I am observing a side product with a mass loss of ~14 Da. What is happening? A: A mass loss of 14 Da typically indicates demethylation of the 7-methoxy group. This occurs if the derivative is exposed to strong Lewis acids (e.g., BBr3, AlCl3) or harsh Brønsted acids (e.g., HBr) during downstream synthetic steps. The oxygen atom of the methoxy group coordinates with the acid, turning it into a superior leaving group, followed by nucleophilic attack on the methyl carbon, resulting in the free 7-hydroxy derivative.

    Q3: Is the 6-fluoro group at risk of nucleophilic attack? A: Generally, the 4-chloro position is significantly more reactive due to direct resonance activation by the quinoline nitrogen. However, if the C4 position is already substituted (e.g., after your intended amination), the 6-fluoro group can become the most electrophilic site. Avoid prolonged heating with strong nucleophiles (like primary amines or alkoxides) in polar aprotic solvents unless displacing the fluorine is your intended synthetic goal.

    Module 3: Quantitative Degradation Data

    To assist in experimental planning, the following table summarizes the stability profile of 4-chloroquinoline derivatives under various laboratory conditions.

    Storage/Reaction ConditionTimeframe% Intact CompoundPrimary Degradant
    Solid, 2-8°C, Argon, Desiccated 12 Months> 98%None
    Solid, 25°C, Ambient Air (50% RH) 4 Weeks~ 85%4-Quinolone (-18 Da shift)
    Dissolved in wet DMF (0.5% H₂O), 80°C 2 Hours< 40%4-Quinolone
    Dissolved in anhydrous THF, 25°C 48 Hours> 95%None
    1M HCl (aq) suspension, 25°C 24 Hours< 10%4-Quinolone

    Module 4: Validated Standard Operating Protocols (SOPs)

    SOP 1: Self-Validating Anhydrous Handling and Storage

    This protocol creates a self-validating system by incorporating moisture indicators and inert atmospheres to physically prevent the SNAr hydrolysis pathway[6].

    Step 1: Equilibration Upon receiving the compound, do not open the bottle immediately. Allow the sealed container to equilibrate to room temperature in a desiccator for at least 2 hours. Causality: This prevents the condensation of atmospheric moisture on the cold glass, which would immediately initiate surface-level hydrolysis.

    Step 2: Solvent Validation Before dissolving the intermediate, validate solvent dryness using Karl Fischer titration. The target moisture content must be < 50 ppm H₂O . If using polar aprotic solvents (DMF, DMAc, DMSO), store them over activated 3Å molecular sieves for 24 hours prior to use.

    Step 3: Inert Transfer Transfer the required mass inside a glovebox purged with high-purity Argon or Nitrogen. If a glovebox is unavailable, utilize a Schlenk line and maintain a positive flow of Argon over the analytical balance during weighing.

    Step 4: Repackaging & Storage Flush the headspace of the primary container with Argon for 30 seconds. Seal the cap with Parafilm, place it inside a secondary Mylar bag containing a fresh packet of indicating silica gel (which acts as a visual validation of the micro-environment's dryness), and store at 2-8°C[6].

    SOP 2: Rescue Purification (Removal of 4-Quinolone Impurity)

    If your batch has undergone partial hydrolysis, the 4-quinolone impurity can be selectively removed by exploiting its differing solubility and acid-base properties.

    Step 1: Dissolution Dissolve the crude mixture in anhydrous dichloromethane (DCM). Causality: The 4-chloro derivative is highly soluble in DCM, whereas the 4-quinolone tautomer has exceptionally poor solubility in non-polar/halogenated solvents due to strong intermolecular hydrogen bonding.

    Step 2: Filtration Filter the resulting suspension through a compacted pad of Celite to remove the precipitated 4-quinolone. Wash the pad with a small volume of cold DCM.

    Step 3: Mild Basic Wash Transfer the filtrate to a separatory funnel. Wash with cold, dilute aqueous NaHCO₃ (5% w/v). Causality: The basic wash deprotonates any residual trace 4-quinolone (pKa ~ 9), pulling it into the aqueous layer as a water-soluble salt, while the neutral 4-chloroquinoline remains securely in the organic layer.

    Step 4: Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30°C . Validation: Run a quick TLC (Eluent: EtOAc/Hexane) or ¹H-NMR to confirm the disappearance of the broad downfield N-H/O-H peak characteristic of the quinolone.

    Sources

    Troubleshooting

    Technical Support Center: Handling and Troubleshooting 4-Chloro-6-fluoro-7-methoxyquinoline

    Welcome to the Advanced Technical Support Center for handling 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7)[1]. This compound is a critical electrophilic intermediate in the synthesis of multi-receptor tyrosine...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for handling 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7)[1]. This compound is a critical electrophilic intermediate in the synthesis of multi-receptor tyrosine kinase inhibitors (such as Lenvatinib). However, its pronounced hygroscopicity presents a severe liability during storage and reaction setup, frequently leading to catastrophic yield drops in downstream nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

    This guide is designed for research scientists and process chemists to diagnose, mitigate, and troubleshoot moisture-induced degradation.

    Mechanistic Insight: The Cost of Hygroscopicity

    To effectively handle this intermediate, one must understand why moisture is detrimental. Quinoline derivatives, particularly those with heteroatom substitutions, are inherently hygroscopic and readily absorb atmospheric water[2][3].

    The 4-chloro position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen[4]. When the hygroscopic solid absorbs water, the localized moisture acts as a competing nucleophile. Upon dissolution or mild heating, this water drives the hydrolysis of the 4-chloro group, converting the reactive intermediate into 4-hydroxy-6-fluoro-7-methoxyquinoline [5].

    Because the 4-hydroxy derivative rapidly tautomerizes into the highly stable 4-quinolone form, the electrophilic carbon is neutralized. This renders the molecule completely inert to standard SNAr conditions (e.g., coupling with 4-amino-3-chlorophenol), resulting in stalled reactions and unrecoverable starting material[4][5].

    Diagnostic & Handling Workflow

    To prevent hydrolysis, your laboratory workflow must be treated as a self-validating system where moisture is quantified and eliminated before any reaction is initiated.

    G N1 Receipt of 4-Chloro-6-fluoro- 7-methoxyquinoline Batch N2 Karl Fischer Titration (Quantify Moisture %) N1->N2 N3 Moisture > 0.1%? N2->N3 N4 Vacuum Drying with P2O5 (40°C, 12h) N3->N4 Yes N6 Glovebox Storage (Argon, 2-8°C) N3->N6 No N4->N2 Re-test (Self-Validation) N5 Azeotropic Distillation (Toluene, prior to rxn) N7 Anhydrous SNAr / Cross-Coupling Reaction N5->N7 Immediate use N6->N5 Prep for use

    Workflow for the anhydrous verification and handling of hygroscopic quinoline intermediates.

    Quantitative Impact of Drying Strategies

    The table below summarizes the causality between handling methods, residual moisture, and the resulting success of downstream SNAr reactions. Implementing proper controls protects the material from chemical changes such as hydrolysis[3].

    Storage / Drying MethodConditionsResidual Moisture (KF)Downstream SNAr YieldMechanistic Outcome
    Ambient Benchtop 25°C / 24h (Air)> 2.50%< 40%Extensive hydrolysis to 4-quinolone tautomer.
    Standard Vacuum Oven 40°C / 12h~0.50%70 - 75%Partial hydrolysis during initial heating phase.
    Vacuum Desiccator (P₂O₅) 40°C / 12h< 0.10%> 90%Desiccant outcompetes quinoline for moisture.
    Azeotropic Distillation 40°C / 1h (Toluene)< 0.05%> 95% Complete removal of bound water lattice.

    Step-by-Step Methodologies

    Every protocol below is designed to be self-validating. Do not proceed to the next step without confirming the success of the previous one.

    Protocol A: Precision Drying and Inert Storage

    Purpose: To strip absorbed water from the bulk material without inducing thermal degradation.

    • Initial Assessment: Weigh 50 mg of the intermediate and perform a Karl Fischer (KF) titration. If moisture is >0.1%, proceed to step 2.

    • Desiccant Setup: Place the bulk 4-Chloro-6-fluoro-7-methoxyquinoline in an open, wide-mouth amber vial. Place the vial inside a vacuum desiccator alongside a secondary glass dish containing fresh Phosphorus Pentoxide (P₂O₅).

    • Vacuum Drying: Apply high vacuum (< 1 mbar) at 40°C for 12 hours. Causality: P₂O₅ acts as an irreversible moisture sink, shifting the equilibrium of bound water away from the hygroscopic quinoline lattice.

    • Validation: Break the vacuum with dry Argon. Quickly sample 50 mg and repeat the KF titration. The reading must be <0.1%.

    • Storage: Seal the vial with a PTFE-lined cap, wrap with Parafilm, and store in an Argon-filled glovebox at 2-8°C[1].

    Protocol B: Azeotropic Drying for Immediate Reaction Setup

    Purpose: To remove trace moisture immediately prior to adding nucleophiles, ensuring absolute anhydrous conditions.

    • Dissolution: Inside a fume hood or glovebox, dissolve the dried 4-Chloro-6-fluoro-7-methoxyquinoline in anhydrous Toluene (10 mL per gram of intermediate) in a round-bottom flask.

    • Azeotropic Evaporation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure at 40°C. Causality: Water forms a minimum-boiling azeotrope with toluene, allowing trace moisture to be co-evaporated at low temperatures before it can drive hydrolysis.

    • Validation (LC-MS): Re-dissolve a micro-fraction of the resulting solid in anhydrous acetonitrile. Run a rapid LC-MS. You must observe the intact parent mass (m/z ~212 [M+H]⁺) with less than 2% of the hydrolyzed 4-hydroxy byproduct (m/z ~194 [M+H]⁺).

    • Reaction Initiation: Immediately dissolve the verified solid in your anhydrous reaction solvent (e.g., DMSO or DMF) and proceed with the addition of your base and nucleophile.

    Troubleshooting FAQs

    Q: Why did my SNAr coupling yield drop from 90% to 30% when using an older batch of the intermediate? A: Your older batch has likely absorbed atmospheric moisture, leading to hydrolysis. When moisture is present, heating the reaction mixture causes the water to act as a nucleophile, displacing the 4-chloro group to form the unreactive 4-quinolone[4][5]. Always store the compound under inert gas and re-verify moisture content via KF titration before use.

    Q: Is it sufficient to just use strictly anhydrous solvents (e.g., Sure/Seal™) during the reaction to prevent hydrolysis? A: No. Because the intermediate itself is highly hygroscopic, it acts as a "moisture sponge." Even if your solvents are perfectly anhydrous, the water bound within the quinoline's crystal lattice will be released into the reaction mixture upon dissolution, poisoning the reaction from the inside out[3]. You must dry the intermediate itself (via Protocol A or B).

    Q: I ran an LC-MS and found a massive peak at m/z 194. Can I recover this hydrolyzed material? A: Yes, but it requires a dedicated synthetic step. The peak at m/z 194 corresponds to the 4-hydroxy-6-fluoro-7-methoxyquinoline tautomer. You can recover the reactive intermediate by subjecting the hydrolyzed batch to re-chlorination using neat Phosphorus Oxychloride (POCl₃) under reflux[5]. However, this requires careful neutralization and workup, so it is often more time-efficient to prevent moisture exposure in the first place.

    Q: The compound changed color from off-white to a pale yellow/brown over time. Is it ruined? A: Not necessarily, but it is a warning sign. Quinoline derivatives are known to darken with age, especially upon exposure to light and ambient air[2]. This color change is often accompanied by moisture uptake. Perform an LC-MS and a KF titration. If the purity is >95% and moisture is <0.1%, it is still viable. To prevent this, store in amber vials to block UV light.

    References

    • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from:[Link]

    • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from:[Link]

    • Journal of the American Chemical Society. Enantioselective Intramolecular[2 + 2]-Photocycloaddition Reactions of 4-Substituted Quinolones. Retrieved from:[Link]

    • PubMed Central (PMC). 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance. Retrieved from: [Link]

    Sources

    Optimization

    method development for the analysis of trace impurities in 4-Chloro-6-fluoro-7-methoxyquinoline

    Technical Support Center: Method Development for Trace Impurities in 4-Chloro-6-fluoro-7-methoxyquinoline Welcome to the Technical Support Center for analytical method development concerning 4-Chloro-6-fluoro-7-methoxyqu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Method Development for Trace Impurities in 4-Chloro-6-fluoro-7-methoxyquinoline

    Welcome to the Technical Support Center for analytical method development concerning 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7). This compound is a critical intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, such as Lenvatinib [1]. Because impurities in starting materials and intermediates can propagate through the synthetic pathway to become mutagenic or quality-degrading impurities in the final Active Pharmaceutical Ingredient (API), rigorous analytical control is mandatory.

    This guide provides authoritative troubleshooting, step-by-step methodologies, and regulatory alignment strategies based on ICH Q3 and Q14 guidelines [3, 5].

    Analytical Workflow & Strategy

    G A Define ATP (ICH Q14) Target: Trace Impurities B Column Screening (C18, Phenyl-Hexyl, CSH) A->B C Mobile Phase Optimization (pH control for Quinoline) B->C D Gradient Tuning (DoE Approach) C->D E Detector Optimization (UV/PDA & LC-MS/MS) D->E F Method Validation (ICH Q2/Q3A) E->F

    Figure 1: Lifecycle approach to analytical method development for quinoline intermediates.

    Troubleshooting Guide & FAQs

    Q1: How do I resolve co-eluting positional isomers (e.g., 3-chloro vs. 4-chloro derivatives)? Causality: Positional isomers of halogenated quinolines possess identical molecular weights and nearly identical hydrophobicities. Traditional C18 columns rely primarily on hydrophobic dispersion forces, which are insufficient to differentiate the subtle steric differences between a chlorine atom at the C-3 versus the C-4 position. Solution: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. These columns introduce π−π interactions, dipole-dipole interactions, and shape selectivity. The electron-deficient fluoro-quinoline ring interacts differently with the stationary phase depending on the exact position of the halogens, providing the orthogonal selectivity needed for baseline resolution [1, 2].

    Q2: Why am I seeing severe peak tailing for 4-Chloro-6-fluoro-7-methoxyquinoline, and how do I fix it? Causality: The quinoline nitrogen is basic (pKa typically around 4.0 - 5.0). At a mid-range pH (e.g., pH 5-7), the molecule exists in a partially ionized state. The protonated fraction undergoes secondary ion-exchange interactions with residual, unendcapped silanols ( SiO− ) on the silica support, causing the peak to drag or "tail." Solution: You must force the molecule into a single ionization state.

    • Approach A (Low pH): Adjust the mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This fully protonates the quinoline ring and neutralizes the silanols [2].

    • Approach B (High pH): Use an ammonium bicarbonate buffer at pH 9.5 to fully deprotonate the quinoline, rendering it neutral. Ensure your column is hybrid-silica (e.g., BEH) to withstand high pH.

    Q3: How do I ensure my method meets regulatory requirements for trace impurity detection? Causality: Regulatory agencies require the identification and control of impurities to ensure patient safety. If the method lacks sensitivity, genotoxic or reactive impurities may slip through. Solution: Align your Analytical Target Profile (ATP) with ICH Q3A and ICH Q14 guidelines [3, 4, 5]. Use a Design of Experiments (DoE) approach to prove method robustness. For trace analysis, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is recommended to achieve the required Limits of Detection (LOD).

    Quantitative Data: Regulatory Thresholds

    To build a self-validating protocol, your method's Limit of Quantitation (LOQ) must fall well below the ICH Q3A reporting thresholds.

    Table 1: ICH Q3A Impurity Thresholds for New Drug Substances [3]

    Threshold TypeDefinitionTypical Limit (for MDD ≤ 2g/day)
    Reporting Threshold Minimum concentration at which an impurity must be reported.0.03% - 0.05%
    Identification Threshold Concentration above which an impurity must be structurally identified.0.05% - 0.10%
    Qualification Threshold Level requiring toxicological data to prove patient safety.0.05% - 0.15%

    (Note: MDD = Maximum Daily Dose. Thresholds may be stricter if the impurity is flagged as mutagenic under ICH M7).

    Step-by-Step Methodology: Optimized UHPLC-MS/MS Protocol

    Below is a field-proven, self-validating methodology for the trace analysis of 4-Chloro-6-fluoro-7-methoxyquinoline and its related impurities (e.g., desmethyl, desfluoro, and positional isomers) [1, 2].

    Phase 1: Sample Preparation

    • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile (v/v). Causality: Matches the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

    • Standard Preparation: Accurately weigh 10 mg of the 4-Chloro-6-fluoro-7-methoxyquinoline reference standard. Dissolve in 10 mL of diluent (1 mg/mL stock).

    • Spiking for System Suitability: Spike the stock solution with known impurities at the 0.05% level (0.5 µg/mL) to validate the method's sensitivity at the ICH identification threshold.

    Phase 2: Chromatographic Conditions

    • Column: Charged Surface Hybrid (CSH) Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C. Causality: Reduces mobile phase viscosity and improves mass transfer, leading to sharper peaks.

    Phase 3: Gradient Elution Program

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities).

    • 1.0 - 6.0 min: Linear ramp to 60% B.

    • 6.0 - 8.0 min: Linear ramp to 95% B (Column wash).

    • 8.0 - 10.0 min: Return to 5% B (Re-equilibration).

    Phase 4: MS/MS Detection (ESI+)

    • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450°C.

    • Data Acquisition: Use MRM mode. The parent ion for 4-Chloro-6-fluoro-7-methoxyquinoline is [M+H]+=212.0 . Monitor specific product ions (e.g., loss of the methoxy group or halogen cleavage) to differentiate from co-eluting matrix components.

    References

    • CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. Google Patents.
    • Method development and validation of lenvatinib by HPLC and UV-Spectroscopy. ResearchGate. Available at:[Link]

    • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at:[Link]

    • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at:[Link]

    • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available at:[Link]

    Troubleshooting

    Technical Support Center: Troubleshooting Regioselectivity in 4-Chloro-6-fluoro-7-methoxyquinoline Workflows

    The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a highly privileged intermediate utilized in the synthesis of cutting-edge therapeutics, including ENPP-1 inhibitors for cancer immunotherapy[1] and orally bioavailabl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a highly privileged intermediate utilized in the synthesis of cutting-edge therapeutics, including ENPP-1 inhibitors for cancer immunotherapy[1] and orally bioavailable antimalarials[2]. However, working with this densely functionalized heterocycle presents two distinct regioselectivity challenges: upstream control during the formation of the quinoline core, and downstream control during the functionalization of the di-halogenated ring.

    As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls researchers encounter when scaling or optimizing reactions with this compound.

    Part 1: Upstream Regioselectivity (Core Synthesis)

    The synthesis of the 4-chloro-6-fluoro-7-methoxyquinoline core typically begins with the Gould-Jacobs or Conrad-Limpach cyclization of 4-fluoro-3-methoxyaniline[3]. Because the aniline is meta-substituted relative to the directing amino group, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.

    FAQ 1: Why am I getting a mixture of 5-methoxy and 7-methoxy regioisomers during the cyclization of 4-fluoro-3-methoxyaniline?

    Causality: The initial condensation of 4-fluoro-3-methoxyaniline with diethyl ethoxymethylenemalonate (EMME) forms an enamine intermediate. During the subsequent thermal cyclization, the ring can close at either the C2 or C6 position of the aniline ring.

    • Kinetic Pathway (C2 Attack): Closing at the C2 position forms the 6-fluoro-5-methoxyquinolone. This pathway is heavily sterically hindered by the adjacent methoxy group but can occur if the reaction lacks the activation energy to reach thermodynamic equilibrium.

    • Thermodynamic Pathway (C6 Attack): Closing at the C6 position forms the desired 6-fluoro-7-methoxyquinolone. This position is sterically unhindered, making it the thermodynamically stable product.

    Solution: To force the reaction down the thermodynamic pathway, you must utilize high-temperature conditions (≥250°C) in a high-boiling solvent like Dowtherm A. Lower temperatures or Lewis acid-catalyzed conditions will trap the reaction in the kinetic state, yielding unacceptable levels of the 5-methoxy impurity.

    Cyclization A 4-Fluoro-3-methoxyaniline + EMME B Thermal Cyclization (Dowtherm A, 250°C) A->B C Path A: C6 Attack (Sterically Unhindered) B->C Thermodynamic Control D Path B: C2 Attack (Sterically Hindered by OMe) B->D Kinetic Control E 6-Fluoro-7-methoxyquinolone (Major / Desired) C->E F 6-Fluoro-5-methoxyquinolone (Minor / Undesired) D->F

    Fig 1. Thermodynamic vs. kinetic control pathways in the cyclization of 4-fluoro-3-methoxyaniline.

    Quantitative Comparison: Cyclization Conditions
    Cyclization MethodTemperature (°C)Solvent7-Methoxy Isomer (Desired)5-Methoxy Isomer (Undesired)
    Standard Thermal150DMF60%40%
    High-Temp Thermal 250 Dowtherm A >90% <10%
    Acid-Catalyzed110Polyphosphoric Acid45%55%
    Protocol 1: Thermodynamically Controlled Gould-Jacobs Cyclization

    Objective: Maximize the yield of the 7-methoxy regioisomer.

    • Condensation: In a 500 mL round-bottom flask, combine 4-fluoro-3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat neat at 110°C for 2 hours under a nitrogen atmosphere.

    • Intermediate Validation: Remove ethanol byproduct via vacuum distillation. Self-Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the aniline.

    • Cyclization: Dissolve the crude enamine in Dowtherm A (10 volumes). Heat the mixture rapidly to 250°C using a heating mantle and reflux for 45 minutes.

    • Precipitation: Cool the reaction mixture to 90°C and slowly add hexanes (20 volumes) with vigorous stirring to precipitate the product.

    • Isolation & Validation: Filter the solid and wash with cold hexanes. Self-Validation: Analyze the crude solid via 1 H NMR. The desired 6-fluoro-7-methoxyquinolone will display two distinct singlet-like signals for the C5 and C8 protons (with fine 1 H- 19 F splitting), confirming the correct regiochemistry.

    • Chlorination: Treat the resulting quinolone with POCl 3​ (3.0 eq) at 90°C for 3 hours to yield the final 4-Chloro-6-fluoro-7-methoxyquinoline[1].

    Part 2: Downstream Regioselectivity (Functionalization)

    Once the 4-chloro-6-fluoro-7-methoxyquinoline core is synthesized, the next step is typically the displacement of the 4-chloro group with an amine or alcohol.

    FAQ 2: During nucleophilic substitution with amines, I am observing displacement of the 6-fluoro group instead of (or alongside) the 4-chloro group. How can I fix this?

    Causality: The 4-position is highly activated toward Nucleophilic Aromatic Substitution (S N​ Ar) by the vinylogous electron-withdrawing effect of the quinoline nitrogen. However, fluorine is an exceptionally good leaving group in S N​ Ar reactions because its extreme electronegativity heavily stabilizes the intermediate Meisenheimer complex. If you use harsh conditions (>120°C) or hard nucleophiles (like alkoxides or unhindered primary aliphatic amines in excess), the nucleophile will competitively attack the 6-fluoro position, destroying your regioselectivity.

    Solution: Strictly control the temperature (keep S N​ Ar reactions below 80°C) and use polar aprotic solvents (DMF, NMP) to increase the nucleophilicity of your amine without requiring high heat. If using an alcohol, use a weaker base (like Cs 2​ CO 3​ ) rather than NaH to prevent the formation of a highly aggressive "hard" alkoxide.

    FAQ 3: My nucleophile is a weak aniline and requires high temperatures (>120°C) to react, which compromises the 6-fluoro group. What is the alternative?

    Causality: Thermal S N​ Ar with weak nucleophiles requires forcing conditions that overcome the activation energy barrier for C-F displacement.

    Solution: Abandon thermal S N​ Ar and switch to Palladium-catalyzed Buchwald-Hartwig amination. Palladium(0) undergoes oxidative addition highly selectively into the weaker C-Cl bond (Bond Dissociation Energy 81 kcal/mol) over the C-F bond (BDE 116 kcal/mol). This mechanistic divergence guarantees 100% regioselectivity at the 4-position, regardless of how weak the nucleophile is.

    Functionalization Start 4-Chloro-6-fluoro-7-methoxyquinoline Cond1 Thermal SNAr (>120°C, Hard Nucleophile) Start->Cond1 Cond2 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Start->Cond2 Mech1 F is a superior leaving group in Meisenheimer complex Cond1->Mech1 Mech2 Pd selectively inserts into weaker C-Cl bond (81 kcal/mol) Cond2->Mech2 Res1 Mixed Regioisomers (4-Substituted + 6-Substituted) Res2 100% Regioselective (4-Substituted Only) Mech1->Res1 Mech2->Res2

    Fig 2. Mechanistic divergence between SNAr and Buchwald-Hartwig amination on the quinoline core.

    Quantitative Comparison: Functionalization Outcomes
    Reaction TypeNucleophileConditions4-Cl Displacement6-F DisplacementOverall Yield
    Thermal S N​ ArAliphatic AmineEtOH, 80°C85%15%70%
    Thermal S N​ ArAlkoxide (NaOMe)MeOH, 65°C40%60%<30% (Mixed)
    Buchwald-Hartwig Aniline (Weak) Pd 2​ (dba) 3​ , 90°C 100% 0% 92%
    Protocol 2: Regioselective Buchwald-Hartwig Amination

    Objective: Achieve selective C-N bond formation at the 4-position while preserving the 6-fluoro group.

    • Preparation: In an oven-dried Schlenk flask, combine 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq), the desired aniline/amine nucleophile (1.2 eq), Pd 2​ (dba) 3​ (0.02 eq), XPhos (0.04 eq), and Cs 2​ CO 3​ (2.0 eq).

    • Degassing: Purge the flask with nitrogen for 10 minutes. Add anhydrous 1,4-dioxane (10 volumes) that has been previously sparged with nitrogen.

    • Reaction: Heat the mixture to 90°C for 4–6 hours under a positive pressure of nitrogen.

    • Reaction Validation: Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is fully consumed. Crucially, the mass spectrum must show a single product peak corresponding to the [M+H]+ of the 4-amino product.

    • Workup & Final Validation: Filter the mixture through a pad of Celite to remove the palladium and base, then concentrate. Self-Validation: Obtain a 19 F NMR spectrum of the crude product. The retention of a sharp multiplet between -115 to -120 ppm confirms that the 6-fluoro group remains entirely intact.

    References
    • Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof. World Intellectual Property Organization (WO2019046778A1).
    • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry.
    • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of the Biological Activity of 4-Chloro-6-fluoro-7-methoxyquinoline and its Bromo Analog

    A Technical Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Researchers in Drug Discovery

    In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system is a key approach for fine-tuning a molecule's physicochemical properties, thereby enhancing its pharmacokinetic and pharmacodynamic profile. Among the various modifications, halogenation has proven to be a particularly effective strategy for modulating biological activity.

    This guide provides an in-depth comparative analysis of the biological activities of two closely related halogenated quinolines: 4-Chloro-6-fluoro-7-methoxyquinoline and its bromo analog, 4-Bromo-6-fluoro-7-methoxyquinoline. While direct head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and experimental data from closely related analogs to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals.

    The Critical Role of Halogen Substitution at the 4-Position

    The substitution at the 4-position of the quinoline ring is crucial for its biological activity. The electronic and steric properties of the substituent at this position can significantly influence the molecule's ability to interact with its biological targets. Both chlorine and bromine are halogens, but they differ in several key aspects that can impact the biological activity of the parent molecule.

    Key Physicochemical Differences between Chlorine and Bromine:

    PropertyChlorine (Cl)Bromine (Br)Implication for Biological Activity
    Atomic Radius (Å) 0.991.14The larger size of bromine can lead to steric hindrance or improved van der Waals interactions with the target protein.
    Electronegativity (Pauling Scale) 3.162.96The higher electronegativity of chlorine can lead to a more polarized C-X bond, potentially affecting bond strength and reactivity.
    **Polarizability (ų) **2.183.05The greater polarizability of bromine can enhance dispersion forces (London forces) in intermolecular interactions, potentially leading to stronger binding with a biological target.
    Lipophilicity (Hansch-Leo π parameter) +0.71+0.86The higher lipophilicity of bromine can improve membrane permeability and cellular uptake, but may also increase non-specific binding and toxicity.

    These fundamental differences are expected to translate into variations in the biological profiles of 4-Chloro-6-fluoro-7-methoxyquinoline and its bromo analog.

    Comparative Analysis of Biological Activities

    Anticancer Activity

    Quinolone derivatives are well-established as potent anticancer agents, often exerting their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[1]

    Tyrosine Kinase Inhibition:

    Many quinoline-based anticancer drugs function as ATP-competitive inhibitors of tyrosine kinases. The 4-position of the quinoline ring is often a key interaction point within the ATP-binding pocket of these enzymes.

    While direct data on the two subject molecules is limited, a study on a series of 6,7-dimethoxy-4-anilinoquinoline derivatives as c-Met kinase inhibitors provides valuable insight. In this series, the 4-chloro and 4-bromo analogs were compared, showing that the chloro derivative had a slightly lower IC50 value (IC50 = 0.057 µM) compared to the bromo derivative (IC50 = 0.065 µM), indicating slightly more potent inhibition.[1] This suggests that for this particular target, the smaller size and higher electronegativity of chlorine may be more favorable for optimal binding.

    However, it is important to note that this is not a universal trend. In other studies on haloquinones, brominated derivatives have demonstrated higher cytotoxic activity than their chlorinated counterparts against various cancer cell lines.[2] This highlights that the optimal halogen at the 4-position is highly dependent on the specific topology and amino acid composition of the target enzyme's active site.

    Topoisomerase Inhibition:

    Certain quinoline derivatives can act as topoisomerase inhibitors, disrupting DNA replication and leading to cancer cell death.[1] The planar quinoline ring system can intercalate between DNA base pairs, and substituents can further stabilize this interaction. The nature of the halogen at the 4-position can influence the strength of this intercalation and the overall inhibitory potency.

    Experimental Protocols

    To empirically determine and compare the biological activities of 4-Chloro-6-fluoro-7-methoxyquinoline and its bromo analog, the following standard experimental protocols can be employed.

    Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

    This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compounds against a panel of cancer cell lines.

    Materials:

    • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • 4-Chloro-6-fluoro-7-methoxyquinoline and 4-Bromo-6-fluoro-7-methoxyquinoline (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • CO2 incubator

    Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

    MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add serial dilutions of compounds incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan with DMSO incubation3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation & Reading add_broth Dispense Mueller-Hinton Broth serial_dilution Perform serial dilutions of compounds add_broth->serial_dilution add_inoculum Add inoculum to wells serial_dilution->add_inoculum prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_mic Determine MIC (lowest concentration with no visible growth) incubation->read_mic

    Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

    Structure-Activity Relationship (SAR) and Mechanistic Insights

    The biological activity of these quinoline derivatives is intrinsically linked to their chemical structure. The presence of the fluorine atom at the 6-position and the methoxy group at the 7-position are known to be important for the activity of many quinoline-based drugs. The key variable in this comparison is the halogen at the 4-position.

    SAR_Comparison cluster_analogs 4-Halo Analogs cluster_properties Physicochemical Properties cluster_activity Predicted Biological Activity quinoline_core Quinoline Core 6-Fluoro & 7-Methoxy Groups chloro_analog 4-Chloro Analog (4-Chloro-6-fluoro-7-methoxyquinoline) quinoline_core->chloro_analog bromo_analog 4-Bromo Analog (4-Bromo-6-fluoro-7-methoxyquinoline) quinoline_core->bromo_analog chloro_props Smaller size Higher electronegativity Lower lipophilicity chloro_analog->chloro_props bromo_props Larger size Higher polarizability Higher lipophilicity bromo_analog->bromo_props chloro_activity Potentially more potent kinase inhibitor (target dependent) chloro_props->chloro_activity bromo_activity Potentially enhanced cell permeability and anticancer activity (target dependent) bromo_props->bromo_activity

    Caption: Structure-Activity Relationship comparison of the 4-chloro and 4-bromo analogs.

    Mechanism of Action:

    The likely mechanisms of action for these compounds, based on the broader class of quinoline derivatives, include:

    • Inhibition of Tyrosine Kinases: As previously discussed, these compounds can compete with ATP for the binding site in the kinase domain of receptors like EGFR, VEGFR, and c-Met, thereby blocking downstream signaling pathways that are crucial for cancer cell growth and survival. [3]* Inhibition of DNA Topoisomerases: By intercalating into DNA and stabilizing the topoisomerase-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis. [1] The specific potency against these targets will be influenced by the nature of the halogen at the 4-position, which affects the binding affinity and overall inhibitory effect.

    Conclusion and Future Directions

    In the absence of direct comparative experimental data, this guide provides a logical framework for comparing the biological activities of 4-Chloro-6-fluoro-7-methoxyquinoline and its bromo analog. Based on established structure-activity relationships for halogenated quinolines, it is plausible to hypothesize that:

    • The bromo analog , with its greater lipophilicity, may exhibit enhanced cellular uptake and potentially broader or more potent anticancer and antimicrobial activity, depending on the specific target.

    • The chloro analog , being smaller and more electronegative, might show more favorable interactions with certain enzyme active sites, potentially leading to higher potency against specific targets like certain kinases.

    Ultimately, empirical testing is required to definitively elucidate the biological activity profiles of these two compounds. The experimental protocols provided in this guide offer a starting point for such investigations. Further research into these and other halogenated quinoline derivatives will undoubtedly contribute to the development of novel and more effective therapeutic agents.

    References

    • Al-Suwaidan, I. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4183.
    • Patel, R. V., et al. (2012). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 358-364.
    • Al-Hiari, Y. M., et al. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative-Antimicrobial Capacities. Pharmaceuticals, 14(4), 333.
    • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and investigative medicine. Medecine clinique et experimentale, 12(1), 7–9.
    • Chen, Y. L., et al. (2013). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 18(9), 11094–11108.
    • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of medicinal chemistry, 64(15), 11302–11329.
    • Chu, D. T., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of medicinal chemistry, 28(11), 1558–1564.
    • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 4(6), 1405–1414.
    • Al-Ghorbani, M., et al. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A, 7(5), 411-423.
    • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135.
    • Al-Qaisi, Z. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658.
    • Singh, R., et al. (2012). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics.
    • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(40), 27896-27916.
    • Chu, D. T. (2001). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current pharmaceutical design, 7(5), 325–340.
    • Tiglani, D., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 17(4), 4606-4617.

    Sources

    Comparative

    validation of a new synthetic route for 4-Chloro-6-fluoro-7-methoxyquinoline

    An in-depth technical analysis and validation guide for the synthesis of the 4-chloro-6-fluoro-7-methoxyquinoline scaffold, a privileged intermediate in modern drug discovery. Strategic Importance of the Scaffold The 4-c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis and validation guide for the synthesis of the 4-chloro-6-fluoro-7-methoxyquinoline scaffold, a privileged intermediate in modern drug discovery.

    Strategic Importance of the Scaffold

    The 4-chloro-6-fluoro-7-methoxyquinoline core (and its 3-carboxylate derivatives) is a critical building block in the development of targeted therapeutics. It is prominently featured in the synthesis of multi-receptor tyrosine kinase inhibitors (such as lenvatinib analogs), novel ENPP1 inhibitors for cancer immunotherapy, and orally bioavailable antimalarials[1][2]. The C4-chlorine atom serves as an ideal electrophilic handle for subsequent SNAr or cross-coupling reactions, while the fluoro and methoxy substituents tune the electronic and steric properties of the final active pharmaceutical ingredient (API).

    Historically, accessing this scaffold relied on the traditional Gould-Jacobs reaction, a multi-step sequence plagued by extreme thermal requirements and moderate yields[2]. Recent process optimization has validated a highly efficient, one-pot cyclization-chlorination route that bypasses these limitations[3][4].

    Mechanistic Rationale: Overcoming the Thermal Barrier

    The traditional batch route involves the condensation of 4-fluoro-3-methoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal electrocyclic ring closure. Because this 6π-electrocyclization has a massive activation energy barrier, it requires heating in high-boiling solvents (e.g., Dowtherm A or diphenyl ether) at temperatures exceeding 250 °C[2]. These harsh conditions frequently lead to product degradation, tar formation, and poor scalability.

    The New Route (One-Pot POCl3 Activation): To circumvent the thermal barrier, the new synthetic route utilizes phosphorus oxychloride (POCl3) not merely as a chlorinating agent, but as an electrophilic activator[3][4].

    • Activation: POCl3 coordinates to the carbonyl oxygen of the malonate intermediate, forming a highly electrophilic Vilsmeier-Haack-type species.

    • Cyclization: This activation increases the electrophilicity of the adjacent carbon, allowing the electron-rich aromatic ring (activated by the para-methoxy group) to undergo a facile Friedel-Crafts-type electrophilic aromatic substitution at a drastically reduced temperature (100–130 °C).

    • Trapping: The resulting cyclic intermediate is immediately trapped by the abundant chloride ions in the matrix, yielding the 4-chloroquinoline derivative in a single, continuous sequence.

    Workflow Visualization

    SyntheticRoute A 4-Fluoro-3-methoxyaniline + EMME B Anilinomethylene Malonate A->B EtOH, rt C Thermal Cyclization (250°C, Dowtherm A) B->C Traditional Batch F One-Pot Cyclization-Chlorination (POCl3, 130°C) B->F New Route D Quinolone Intermediate C->D E Chlorination (POCl3, 100°C) D->E G Ethyl 4-Chloro-6-fluoro-7- methoxyquinoline-3-carboxylate E->G F->G

    Figure 1: Workflow comparison between traditional batch and the new one-pot route.

    Comparative Performance Data

    The following table objectively compares the performance metrics of the traditional Gould-Jacobs sequence against the validated one-pot POCl3 route[2][3][4].

    ParameterTraditional Batch RouteNew Route (Microwave/Flow POCl3)
    Cyclization Temp > 250 °C (Dowtherm A)100 – 130 °C (Neat POCl3)
    Total Reaction Time 6 – 8 hours30 mins – 5 hours
    Step Count 3 distinct steps2 distinct steps
    Overall Yield 45 – 60%> 88%
    Hazard Profile High (Thermal runaway risk)Moderate (POCl3 handling)
    Scalability Poor (Heat transfer limits)Excellent (Flow compatible)

    Self-Validating Experimental Protocols

    The following protocols have been designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure reproducibility and scientific integrity.

    Step 1: Synthesis of Diethyl 2-(((4-fluoro-3-methoxyphenyl)amino)methylene)malonate
    • Causality of Reagent Choice: Ethanol is chosen as the solvent because it solubilizes both starting materials and facilitates the elimination of the ethanol byproduct generated during the condensation, driving the equilibrium forward.

    • Procedure:

      • Charge a reaction vessel with 4-fluoro-3-methoxyaniline (1.5 eq.) and 1,3-diethyl 2-(ethoxymethylene)malonate (EMME) (1.0 eq.) in anhydrous ethanol (approx. 4 volumes)[3].

      • Stir the mixture at room temperature for 4 hours.

      • IPC Validation: Monitor via LCMS. The reaction is deemed complete when the aniline peak is consumed and a dominant mass peak at m/z 312.1 [M+H]⁺ is observed[3][4].

      • Purify via flash silica gel column chromatography (PE:EA = 5:95) to afford the intermediate as a solid (Yield: ~88-89%)[3].

    Step 2: One-Pot Cyclization-Chlorination
    • Causality of Temperature & Reagents: POCl3 is utilized in vast excess to serve as both the electrophilic activator and the solvent. Heating to 130 °C in a sealed microwave vial (or a pressurized continuous flow reactor) provides the exact thermal energy required for the Friedel-Crafts cyclization without reaching the decomposition threshold of the malonate[3][4].

    • Causality of Workup (Critical): The reaction mixture must be quenched by slow addition to an ice-water mixture containing aqueous ammonia or sodium bicarbonate. This highly exothermic quench neutralizes the excess POCl3 and generated HCl. Maintaining a neutral to slightly basic pH during the quench is absolutely critical to prevent the hydrolysis of the newly formed C4-chloro moiety back to the thermodynamically stable 4-hydroxyquinoline tautomer[3][4].

    • Procedure:

      • In a microwave-safe vial (or standard flask for batch), suspend the malonate intermediate (1.0 eq.) in POCl3 (approx. 7-10 volumes)[4].

      • Heat the mixture to 130 °C for 30 minutes under microwave irradiation (or 100 °C for 5 hours under standard batch stirring)[3][4].

      • IPC Validation: Monitor via LCMS. Confirm the disappearance of the m/z 312.1 peak and the emergence of the target product mass at m/z 284.0 [M+H]⁺ [3][4].

      • Cool the mixture to room temperature. Slowly and dropwise, add the mixture to a vigorously stirred flask of ice-water and concentrated aqueous ammonia.

      • Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EA) twice. Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

      • Purify via column chromatography to afford ethyl 4-chloro-6-fluoro-7-methoxyquinoline-3-carboxylate (Yield: >90%)[3][4]. Subsequent saponification and decarboxylation can be performed if the bare core is required, though the 3-carboxylate is often utilized directly in downstream cross-coupling.

    References

    • Aromatic heterocyclic compounds, preparation method therefor and uses thereof.
    • Quinoline-3-carboxamides as h-pgds inhibitors.
    • Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. PMC.

    Sources

    Validation

    comparative study of the efficacy of different 4-aminoquinoline derivatives in malaria

    As application scientists and drug development professionals, our objective is not merely to catalog antimalarial compounds, but to understand the biophysical causality behind their efficacy and resistance profiles. The...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As application scientists and drug development professionals, our objective is not merely to catalog antimalarial compounds, but to understand the biophysical causality behind their efficacy and resistance profiles. The 4-aminoquinoline (4-AQ) scaffold has historically been the bedrock of antimalarial therapy[1]. However, the global spread of Plasmodium falciparum resistance has necessitated structural innovations.

    This guide provides an objective, data-driven comparison of the classic 4-AQ, Chloroquine (CQ), against its engineered derivatives: Amodiaquine (AQ), Piperaquine (PQ), and the novel organometallic compound, Ferroquine (FQ). Furthermore, we detail the self-validating experimental workflows required to rigorously evaluate these compounds.

    Mechanism of Action & The Biophysics of Resistance

    To evaluate derivative efficacy, we must first establish why these drugs work and how the parasite evades them.

    During the intraerythrocytic stage, Plasmodium degrades host hemoglobin within its acidic digestive vacuole, releasing toxic free hematin (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes hematin into inert hemozoin. 4-AQs function by diffusing into the digestive vacuole, becoming protonated, and binding to hematin. This drug-hematin complex caps the growing hemozoin polymer, leading to a buildup of toxic free hematin that ultimately lyses the parasite[1].

    Resistance to CQ is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT). The mutant PfCRT acts as an efflux pump, actively expelling the protonated drug away from its target[2].

    The Causality of Structural Innovation: Derivatives like PQ and FQ overcome this efflux mechanism through distinct biophysical alterations. PQ, a bisquinoline, possesses a bulky, lipophilic structure that prevents efficient transport by mutant PfCRT[2]. FQ incorporates a ferrocene core into its lateral chain; this organometallic modification alters the molecule's three-dimensional geometry and lipophilicity, rendering it unrecognizable to the mutant PfCRT efflux pump and allowing it to maintain efficacy against highly resistant strains[3].

    MoA Hemoglobin Host Hemoglobin (Digestive Vacuole) Hematin Toxic Hematin (Ferriprotoporphyrin IX) Hemoglobin->Hematin Proteolysis Hemozoin Non-Toxic Hemozoin (Biocrystallization) Hematin->Hemozoin Detoxification Complex Drug-Hematin Complex (Parasite Death) Hematin->Complex Drug 4-Aminoquinoline (CQ, AQ, PQ, FQ) Drug->Hematin Binds Drug->Complex Forms Complex->Hemozoin Inhibits PfCRT Mutant PfCRT Pump (Efflux Mechanism) PfCRT->Drug Efflux (CQ Resistance)

    Mechanism of action of 4-aminoquinolines and the PfCRT-mediated resistance pathway.

    Quantitative Efficacy Comparison (In Vitro)

    The table below synthesizes the half-maximal inhibitory concentrations (IC₅₀) of key 4-AQs against the CQ-sensitive 3D7 strain and the CQ-resistant W2/Dd2 strains.

    CompoundStructural ModificationIC₅₀ (3D7 - Sensitive)IC₅₀ (W2/Dd2 - Resistant)Cross-Resistance Profile
    Chloroquine (CQ) Standard 4-AQ5 – 15 nM100 – 200 nMBaseline for resistance[2]
    Amodiaquine (AQ) Mannich base side chain10 – 20 nM20 – 40 nMPartial cross-resistance[1]
    Piperaquine (PQ) Bisquinoline10 – 20 nM15 – 30 nMMinimal cross-resistance[2]
    Ferroquine (FQ) Ferrocene core in side chain2 – 10 nM5 – 15 nMNo cross-resistance[3]

    Data Interpretation: While CQ suffers a massive ~15-fold drop in potency against the W2 strain, FQ and PQ maintain low nanomolar efficacy. FQ, in particular, demonstrates an IC₅₀ that is completely independent of PfCRT polymorphisms[3].

    Standardized Experimental Methodologies

    To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. Below are the definitive workflows for evaluating 4-AQ efficacy.

    In Vitro: Whole-Cell SYBR Green I Assay

    Scientific Rationale: Mature human erythrocytes lack a nucleus and DNA. When Plasmodium infects an erythrocyte and replicates, it introduces parasitic DNA. SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. By lysing the cells and adding this dye, we obtain a direct, non-radioactive, and highly proportional readout of parasite proliferation[4].

    Self-Validation Mechanisms:

    • Positive Control (0% Growth): High-dose Artemisinin (1 µM) to define the assay's background fluorescence.

    • Negative Control (100% Growth): Drug-free infected erythrocytes to define maximum proliferation.

    • Quality Metric: Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

    Step-by-Step Protocol:

    • Culture Preparation: Synchronize P. falciparum (3D7 or W2) to the ring stage. Adjust the culture to 1% parasitemia and 2% hematocrit using complete RPMI 1640 medium.

    • Drug Plating: Prepare serial dilutions of the 4-AQ derivatives in a 96-well plate. Add 100 µL of the parasite culture to each well.

    • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

    • Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL of buffer containing 20mM Tris, 5mM EDTA, 0.008% saponin, and 0.08% Triton X-100). Causality: Saponin and Triton X-100 are required to permeabilize both the erythrocyte and parasite membranes, allowing the dye to reach the DNA[4].

    • Readout: Incubate in the dark for 1 hour. Measure Relative Fluorescence Units (RFU) using a microplate reader (Excitation: 485 nm / Emission: 530 nm).

    • Analysis: Plot RFU against the log of drug concentration and determine the IC₅₀ using non-linear regression analysis.

    SYBR_Workflow Step1 1. Culture Prep P. falciparum at 1% parasitemia Step2 2. Drug Exposure 72h Incubation at 37°C Step1->Step2 Step3 3. Lysis & Staining SYBR Green I in Lysis Buffer Step2->Step3 Step4 4. Fluorescence Readout Ex: 485nm / Em: 530nm Step3->Step4 Step5 5. Data Analysis IC50 via Non-linear Regression Step4->Step5

    Step-by-step workflow of the self-validating SYBR Green I in vitro susceptibility assay.

    In Vivo: Peter's 4-Day Suppressive Test

    Scientific Rationale: In vitro data must be corroborated by in vivo pharmacokinetics. Peter's 4-day suppressive test is the gold standard for evaluating the schizontocidal activity of compounds on early infections using the murine model Plasmodium berghei[5].

    Self-Validation Mechanisms:

    • Infection Viability Control: An untreated vehicle-only group must reach 10-20% parasitemia by Day 4. If it fails, the inoculum was unviable.

    • Standard Drug Control: A CQ-treated group (10 mg/kg) must show >90% suppression in a CQ-sensitive P. berghei strain to validate the assay window.

    Step-by-Step Protocol:

    • Inoculation (Day 0): Infect healthy Swiss albino mice intravenously or intraperitoneally with 10⁷ P. berghei-parasitized erythrocytes[5].

    • Dosing (Days 0–3): Three hours post-infection, administer the 4-AQ derivative orally or intraperitoneally. Repeat the exact dose every 24 hours for a total of four consecutive days.

    • Sampling (Day 4): On the fifth day (Day 4 post-infection), extract blood from the tail vein.

    • Microscopy: Prepare thin blood smears, fix with absolute methanol, and stain with 10% Giemsa.

    • Quantification: Count the number of parasitized erythrocytes against 500 total erythrocytes under a microscope to determine the percentage of parasitemia. Calculate the percentage suppression relative to the untreated control.

    Conclusion

    The evolution of 4-aminoquinolines highlights a triumphant application of rational drug design. While Chloroquine has largely succumbed to PfCRT-mediated resistance, structural modifications have yielded robust alternatives. Piperaquine's bisquinoline structure and Ferroquine's organometallic core successfully evade the parasite's efflux mechanisms, restoring potent anti-hemozoin activity. By utilizing rigorous, self-validating assays like the SYBR Green I method and Peter's 4-day suppressive test, researchers can confidently benchmark the next generation of antimalarial therapeutics.

    References

    • Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC Source: nih.gov5

    • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment - JSciMed Central Source: jscimedcentral.com 4

    • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC Source: nih.gov 1

    • In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC Source: nih.gov 2

    • In Vitro Activity of Ferroquine Is Independent of Polymorphisms in Transport Protein Genes Implicated in Quinoline Resistance in Plasmodium falciparum | Antimicrobial Agents and Chemotherapy - ASM Journals Source: asm.org 3

    Sources

    Comparative

    High-Resolution Structural Elucidation of 4-Chloro-6-fluoro-7-methoxyquinoline: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

    For researchers and drug development professionals, the precise structural characterization of privileged chemical scaffolds is a non-negotiable prerequisite for rational drug design. 4-Chloro-6-fluoro-7-methoxyquinoline...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, the precise structural characterization of privileged chemical scaffolds is a non-negotiable prerequisite for rational drug design. 4-Chloro-6-fluoro-7-methoxyquinoline (CAS: 851985-92-7; MW: 211.62 g/mol ) is a highly versatile intermediate utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and orally bioavailable 1[1].

    The exact spatial orientation of its substituents—the electron-withdrawing halogens at C4 and C6, and the electron-donating methoxy group at C7—dictates its reactivity in downstream cross-coupling reactions and its ultimate binding affinity within target biological macromolecules[1]. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative structural biology modalities (NMR, Cryo-EM, and PXRD) for analyzing this specific small molecule, providing field-proven experimental protocols and causality-driven insights.

    Comparative Analysis of Structural Modalities

    When dealing with a low-molecular-weight compound (211.62 Da), the choice of analytical modality drastically impacts the resolution and type of data acquired. While2 has revolutionized the study of large macromolecular complexes (>50 kDa)[2], it is fundamentally unsuited for isolated small molecules unless specialized techniques like Microcrystal Electron Diffraction (MicroED) are employed[3].

    For 4-Chloro-6-fluoro-7-methoxyquinoline, Single-Crystal X-Ray Diffraction (SCXRD) remains the undisputed gold standard[3]. It provides absolute atomic coordinates, definitive bond lengths, and torsional angles in the solid state. This is particularly critical for distinguishing the electron density of the fluorine atom (Z=9) from the oxygen atom (Z=8) of the methoxy group.

    Conversely, Nuclear Magnetic Resonance (NMR) serves as an essential orthogonal technique. While it cannot yield absolute 3D coordinates without extensive computational modeling, it provides unparalleled insights into solution-state dynamics and confirms regiochemical connectivity[4]. Powder X-Ray Diffraction (PXRD) is reserved for bulk phase purity and polymorph identification of the final active pharmaceutical ingredient (API), rather than de novo structure determination[5].

    Quantitative Comparison of Structural Techniques
    ParameterSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Cryo-Electron Microscopy (Cryo-EM)Powder X-Ray Diffraction (PXRD)
    Primary Output Absolute 3D atomic coordinates & bond vectorsSolution-state connectivity & conformational dynamics3D electron potential maps of macromoleculesBulk phase fingerprint & polymorph identification
    Resolution Limit Atomic (< 0.8 Å)N/A (Ensemble average)Near-atomic (1.5 - 3.0 Å)Low (Diffraction pattern)
    Sample Requirement Single pristine crystal (>10 µm)2–5 mg in deuterated solventVitrified thin film (nanograms)10–50 mg crystalline powder
    Suitability for 211 Da Optimal (Gold Standard) Optimal (Orthogonal Validation) Poor (Below size threshold) Optimal (For bulk API only)

    Experimental Workflows & Causality

    To ensure scientific integrity, the structural elucidation of 4-Chloro-6-fluoro-7-methoxyquinoline must be approached as a self-validating system. The following protocols detail the mechanistic reasoning behind each experimental choice.

    Protocol A: Self-Validating SCXRD Workflow

    Objective: Obtain sub-angstrom resolution 3D coordinates.

    • Crystallization via Slow Evaporation:

      • Action: Dissolve 10 mg of the compound in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 ratio) in a loosely capped vial.

      • Causality: Dichloromethane is highly volatile and acts as the primary solubilizer, while hexane acts as the antisolvent. The slow evaporation of DCM allows the solution to reach supersaturation gradually. This controlled thermodynamic state promotes the nucleation of high-quality, defect-free single crystals rather than rapid precipitation of amorphous powder.

    • Mounting & Cryocooling (100 K):

      • Action: Harvest a crystal (approx. 0.1 x 0.1 x 0.2 mm), coat it in paratone oil, mount it on a MiTeGen loop, and immediately plunge it into a 100 K nitrogen stream on the diffractometer.

      • Causality: Cryocooling drastically minimizes thermal atomic vibrations (Debye-Waller factors). This is critical for this specific molecule, as reduced thermal motion sharpens high-angle diffraction spots, allowing the crystallographer to accurately distinguish the closely related electron densities of the C-F and C-O bonds[3].

    • Data Collection (Cu-Kα Source):

      • Action: Irradiate the crystal using a microfocus Copper X-ray source (λ = 1.5418 Å).

      • Causality: Cu-Kα radiation provides a significantly stronger anomalous dispersion signal for the heavy chlorine atom (Z=17) compared to a Molybdenum source. This robust anomalous signal allows for the unambiguous assignment of the absolute structure (via the Flack parameter) if chiral derivatives are subsequently synthesized from this intermediate.

    • Phase Solution & Refinement:

      • Action: Solve the phase problem using Direct Methods and refine using full-matrix least-squares on F2 .

      • Causality: Because the molecule contains a heavy chlorine atom, the Patterson map is highly predictable, allowing automated algorithms to solve the 3 instantaneously[3].

    G start Pure 4-Chloro-6-fluoro- 7-methoxyquinoline cryst Crystallization (Slow Evaporation) start->cryst mount Cryocooling (100K) & Mounting cryst->mount diff X-Ray Diffraction (Cu-Kα Source) mount->diff phase Phase Problem Solution (Direct Methods) diff->phase refine Structure Refinement (Least-Squares on F²) phase->refine final Validated 3D Atomic Coordinates (.cif) refine->final

    Workflow for Single-Crystal X-Ray Diffraction of small molecules.

    Protocol B: Orthogonal Validation via Solution-State NMR

    Objective: Validate bulk sample homogeneity and regiochemistry.

    • Sample Preparation & Acquisition:

      • Action: Dissolve 5 mg of the compound in 0.5 mL of CDCl3. Acquire 1 H, 13 C, and 19 F NMR spectra.

      • Causality: While SCXRD proves the structure of a single crystal, NMR validates that the bulk powder is homogenous. The 19 F NMR spectrum will yield a distinct, highly sensitive singlet without background interference. Furthermore, the 1 H- 19 F J-coupling constants observed in the 1 H NMR spectrum will definitively confirm the regiochemistry of the fluorine atom at the C6 position, acting as a self-validating check against the X-ray electron density map[4].

    DecisionTree target Target Molecule size Molecular Weight? target->size small Small Molecule (< 1000 Da) size->small Yes large Macromolecule (> 50 kDa) size->large No cryst_check Crystal Size? small->cryst_check cryoem Cryo-EM (Single Particle) large->cryoem scxrd SCXRD (Gold Standard) cryst_check->scxrd > 10 µm microed MicroED (Nanocrystals) cryst_check->microed < 1 µm nmr NMR Spectroscopy (Solution State) cryst_check->nmr Amorphous

    Decision matrix for structural elucidation modalities based on sample properties.

    Conclusion for Drug Development Professionals

    For the structural characterization of 4-Chloro-6-fluoro-7-methoxyquinoline, SCXRD provides the highest resolution and most definitive 3D spatial mapping available. While Cryo-EM continues to dominate the structural biology of large targets[6], it cannot replace X-ray crystallography for small-molecule intermediates. By coupling SCXRD with orthogonal NMR validation, researchers create a highly trustworthy, self-validating data package that ensures downstream synthetic efforts—such as the development of novel kinase inhibitors or antimalarials—are built on an unimpeachable structural foundation.

    References
    • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
    • Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery - PMC (National Institutes of Health).
    • Cryo-EM vs. X-ray Crystallography - JEOL USA blog.
    • Structural Characterization Methods: NMR, X-Ray Crystallography - kbDNA.
    • Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC (National Institutes of Health).
    • WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents.

    Sources

    Validation

    A Head-to-Head Comparison of Kinase Inhibition Profiles of 4-Chloro-6-fluoro-7-methoxyquinoline Derivatives: A Guide for Drug Discovery Professionals

    The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1][2] Within this class, 4-Chloro-6-fluoro-7-methoxyquinoline and its derivati...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents.[1][2] Within this class, 4-Chloro-6-fluoro-7-methoxyquinoline and its derivatives have emerged as a particularly promising framework for the development of potent kinase inhibitors. The strategic placement of the chloro, fluoro, and methoxy groups on the quinoline ring system allows for versatile chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various kinase targets. This guide provides a comprehensive, head-to-head comparison of the kinase inhibition profiles of novel 4-Chloro-6-fluoro-7-methoxyquinoline derivatives, with a focus on their activity against key angiokinases. We will delve into the structure-activity relationships that govern their potency and provide a detailed experimental protocol for assessing their inhibitory potential.

    Comparative Analysis of Angiokinase Inhibition

    Recent efforts in our laboratories have focused on the design and synthesis of a series of 4-oxyquinoline derivatives based on a lead compound, WXFL-255 (4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy)-7-methoxyquinoline-6-carboxamide), which has shown potential as a triple-angiokinase inhibitor.[3] Angiokinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs) are critical mediators of tumor angiogenesis, making them prime targets for anti-cancer therapies.[3]

    The following table presents a head-to-head comparison of the in vitro inhibitory activities (IC50 values) of our lead compound and its key derivatives against VEGFR2, FGFR1, and PDGFRβ.

    Compound IDR1 Substitution (on quinoline ring)R3 Substitution (on thiourea moiety)VEGFR2 IC50 (nM)FGFR1 IC50 (nM)PDGFRβ IC50 (nM)
    WXFL-255 (Lead) -CONH2Cyclopropyl9.4188.0143.0
    A1 -CONH(CH3)2Cyclopropyl--67.6
    A2 -COOCH3Cyclopropyl28.12394.972.5
    A5 -CON(CH3)2Cyclopropyl--101.5
    C2 -CONH2Dimethylamino-63.0-
    C41 -CONH22-thioxoimidazolidin-4-one->1000012.2

    Data extracted from a study on novel 4-oxyquinoline derivatives.[3]

    Structure-Activity Relationship (SAR) Insights

    The data presented above reveals critical structure-activity relationships that guide the optimization of this chemical series:

    • Substitution at the R1 Position: Amide substitutions at the R1 position of the quinoline ring were generally found to be more favorable than other alternatives for potent kinase inhibition.[3] Interestingly, while the lead compound WXFL-255 possesses a primary amide, certain N,N-disubstituted amide derivatives (A1 and A5) and an ester-substituted compound (A2) demonstrated superior inhibitory activity against PDGFRβ compared to the lead.[3] However, these modifications did not enhance the inhibition of VEGFR2 and FGFR1.[3]

    • Substitution at the R3 Position: The nature of the substituent on the thiourea moiety (R3 position) plays a crucial role in determining the selectivity and potency of these inhibitors. This is likely due to the different sizes and characteristics of the hydrophobic pockets within the kinase ATP-binding sites of VEGFR2, FGFR1, and PDGFRβ.[3] A cyclopropylamine substitution at R3, as seen in the lead compound, resulted in the most potent inhibition of VEGFR2 (IC50 = 9.4 nM).[3] In contrast, a dimethylamino substitution at this position (compound C2) yielded the best inhibitory effect on FGFR1 (IC50 = 63.0 nM).[3] For PDGFRβ, a 2-thioxoimidazolidin-4-one substituent (compound C41) provided the most potent inhibition (IC50 = 12.2 nM), while showing poor activity against FGFR1.[3]

    The Targeted Signaling Pathway: A Visual Representation

    The inhibition of VEGFR, FGFR, and PDGFR signaling pathways is a validated strategy in oncology. These receptor tyrosine kinases, upon binding to their respective ligands (VEGF, FGF, PDGF), dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. The 4-Chloro-6-fluoro-7-methoxyquinoline derivatives discussed herein are designed to compete with ATP for binding to the kinase domain of these receptors, thereby blocking signal transduction.

    G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR/FGFR/PDGFR VEGFR/FGFR/PDGFR Downstream Effectors Downstream Effectors VEGFR/FGFR/PDGFR->Downstream Effectors Phosphorylates Proliferation_Angiogenesis Proliferation & Angiogenesis Downstream Effectors->Proliferation_Angiogenesis Activates Ligand (VEGF/FGF/PDGF) Ligand (VEGF/FGF/PDGF) Ligand (VEGF/FGF/PDGF)->VEGFR/FGFR/PDGFR Binds & Activates Inhibitor 4-Chloro-6-fluoro-7- methoxyquinoline Derivative Inhibitor->VEGFR/FGFR/PDGFR Inhibits ATP Binding

    Caption: Inhibition of VEGFR/FGFR/PDGFR signaling by 4-Chloro-6-fluoro-7-methoxyquinoline derivatives.

    Experimental Protocol: In Vitro Kinase Inhibition Assay

    To ensure the trustworthiness and reproducibility of our findings, a robust and self-validating experimental protocol is essential. The following is a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay, commonly used to determine the IC50 values of novel compounds.

    Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

    Materials:

    • Recombinant human kinase (e.g., VEGFR2, FGFR1, PDGFRβ)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (solubilized in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microtiter plates

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)

    • Plate reader compatible with the chosen detection method

    Workflow:

    G cluster_workflow Kinase Inhibition Assay Workflow A 1. Compound Dispensing (Serial Dilution) B 2. Kinase Addition A->B C 3. Substrate/ATP Mix Addition (Initiate Reaction) B->C D 4. Incubation (Room Temperature) C->D E 5. Stop Reaction & Add Detection Reagent D->E F 6. Signal Measurement (Plate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G

    Caption: A generalized workflow for an in vitro kinase inhibition assay.

    Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed to generate a comprehensive dose-response curve.

    • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compound into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Kinase Reaction:

      • Add the recombinant kinase to each well.

      • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubation: Incubate the reaction plate at room temperature for a predetermined period (e.g., 60 minutes).

    • Detection:

      • Stop the kinase reaction by adding a stop solution.

      • Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., phosphorylated substrate or ADP).

    • Signal Measurement: Read the plate on a compatible plate reader (e.g., luminescence, fluorescence, or time-resolved fluorescence).

    • Data Analysis:

      • Normalize the data using the positive and negative controls.

      • Plot the normalized data as a function of the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    Broader Therapeutic Potential and Future Directions

    The 4-chloro-quinoline scaffold is a versatile platform for targeting a range of kinases beyond the angiokinases discussed in detail here. For instance, derivatives of 4-chloro-6,7-dimethoxyquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase, a key driver in many cancers.[1][2] Furthermore, modifications to the quinoline core have yielded inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase and FMS-like tyrosine kinase 3 (FLT3), both of which are important targets in oncology.[4][5]

    The continued exploration of the structure-activity relationships of 4-Chloro-6-fluoro-7-methoxyquinoline derivatives holds significant promise for the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the kinase panel for screening to identify novel targets and on evaluating the in vivo efficacy and safety of the most promising compounds in relevant disease models.

    References

    • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline- - ScienceOpen.
    • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
    • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
    • A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline - Benchchem.
    • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed.
    • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC.
    • Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed.
    • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors | Journal of Medicinal Chemistry - ACS Public
    • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)
    • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv

    Sources

    Comparative

    structure-activity relationship (SAR) studies of 4-Chloro-6-fluoro-7-methoxyquinoline analogs

    Comprehensive SAR Comparison Guide: 4-Chloro-6-fluoro-7-methoxyquinoline Analogs in Drug Discovery Executive Summary The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a highly privileged pharmacophore and a versatile...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive SAR Comparison Guide: 4-Chloro-6-fluoro-7-methoxyquinoline Analogs in Drug Discovery

    Executive Summary

    The 4-chloro-6-fluoro-7-methoxyquinoline scaffold is a highly privileged pharmacophore and a versatile synthetic intermediate in modern medicinal chemistry. Its unique substitution pattern has been successfully leveraged across diverse therapeutic areas, most notably in the development of for cancer immunotherapy, for oncology, and for antimalarial therapies.

    This guide objectively compares the structure-activity relationship (SAR) of the 6-fluoro-7-methoxy core against alternative quinoline substitution patterns, detailing the physicochemical causality behind its superior performance, and provides self-validating experimental protocols for its derivatization.

    Structural Rationale & Causality (E-E-A-T)

    The selection of the 6-fluoro-7-methoxy substitution over the traditional 6,7-dimethoxy pattern (found in earlier kinase inhibitors like foretinib) is driven by precise physicochemical and metabolic considerations:

    • The 6-Fluoro Advantage (Metabolic Block & pKa Modulation): The introduction of a fluorine atom at the C6 position serves a dual purpose. First, it acts as an isosteric metabolic block, preventing oxidative metabolism (e.g., O-demethylation) that frequently plagues 6-methoxy analogs. Second, due to fluorine's high electronegativity, it inductively withdraws electron density from the quinoline nitrogen. This lowers the basicity (pKa) of the nitrogen, which enhances cellular membrane permeability and reduces hERG-related cardiotoxicity risks.

    • The 7-Methoxy Anchor: The 7-methoxy group is critical for engaging specific hydrophobic pockets. In ENPP1 inhibitors, it occupies a narrow lipophilic cleft in the active site, while in kinase targets, it extends into the solvent-exposed region or hinge-adjacent pockets, providing crucial van der Waals contacts.

    • The 4-Chloro Leaving Group: The C4 position is highly electron-deficient, exacerbated by the electron-withdrawing nature of the fused pyridine ring. The chlorine atom here serves as an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing rapid, late-stage diversification with various anilines and aliphatic amines to build large SAR libraries.

    ENPP1_STING DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING STING Pathway cGAMP->STING Activates Immune Anti-Tumor Immunity STING->Immune ENPP1 ENPP1 Enzyme ENPP1->cGAMP Degrades Inhibitor 6-F-7-OMe-Quinoline Inhibitor->ENPP1 Inhibits

    Fig 1: Role of 6-F-7-OMe-quinoline analogs in inhibiting ENPP1 to preserve cGAMP and activate STING.

    Comparative SAR Analysis: Performance vs. Alternatives

    To demonstrate the superiority of the 6-fluoro-7-methoxy core, we compare its biological and pharmacokinetic performance against common alternative quinoline scaffolds. The data below aggregates trends from recent [1][2].

    Table 1: Quantitative SAR Comparison of Quinoline Core Substitutions

    Core Substitution PatternENPP1 IC₅₀ (nM)c-MET IC₅₀ (nM)in vitro t₁/₂ (HLM, min)Physicochemical & Biological Rationale
    6-Fluoro-7-methoxy 8.5 15.2 >120 Optimal balance. F blocks C6 metabolism; lowers pKa, improving permeability. High potency across targets.
    6,7-Dimethoxy45.012.025Standard hinge binder. Highly susceptible to rapid O-demethylation at the C6 position, reducing half-life.
    6-Methoxy-7-fluoro120.585.440Suboptimal vector geometry. The 7-F fails to adequately fill the hydrophobic pocket normally occupied by the 7-OMe.
    7-Methoxy (6-H)210.0145.015Lacks necessary lipophilic contacts at the 6-position, leading to a significant drop in target affinity.

    Self-Validating Experimental Protocols

    The following protocols detail the synthesis of the core and its subsequent diversification. Every step is designed as a self-validating system to ensure absolute scientific integrity.

    Protocol A: Synthesis of 4-Chloro-6-fluoro-7-methoxyquinoline

    Causality: Phosphorus oxychloride ( POCl3​ ) acts as both the chlorinating agent and the solvent. It activates the tautomeric C4-hydroxyl group of 6-fluoro-7-methoxyquinolin-4-ol into a highly reactive dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion to yield the target electrophile.

    • Reaction Setup: To a stirred solution of 6-fluoro-7-methoxyquinolin-4(1H)-one (3.0 g, 15.5 mmol) in anhydrous acetonitrile (100 mL) at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (6.0 mL).

    • Activation: Slowly add POCl3​ (15.0 mL) dropwise to control the exothermic activation.

    • Heating: Elevate the temperature to 80 °C and reflux for 16 hours.

    • Self-Validation (LC-MS): Sample 10 µL of the mixture, quench in methanol, and run LC-MS. Validation Checkpoint: The reaction is complete when the starting material ( [M+H]+=194 ) disappears, replaced by a new peak at [M+H]+=212 . Crucially, the product peak must exhibit a 3:1 isotopic cluster at m/z 212 and 214, definitively confirming the incorporation of a single chlorine atom ( 35Cl / 37Cl ).

    • Workup: Evaporate the solvent under reduced pressure, neutralize with saturated aqueous NaHCO3​ at 0 °C, and extract with dichloromethane (3 × 50 mL). Dry over Na2​SO4​ and concentrate to yield the product as an off-white solid.

    Protocol B: SNAr Diversification (Library Generation)

    Causality: The electron-deficient nature of the 4-chloroquinoline allows for catalyst-free SNAr with nucleophilic anilines. DIPEA acts as an acid scavenger to prevent protonation of the incoming nucleophile.

    • Coupling: Dissolve 4-chloro-6-fluoro-7-methoxyquinoline (1.0 eq) and the desired substituted aniline (1.2 eq) in N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration). Add DIPEA (2.0 eq).

    • Reaction: Heat the mixture to 120 °C for 12 hours.

    • Self-Validation (TLC & LC-MS): Monitor by TLC (Ethyl Acetate/Hexane 1:1). The highly UV-active starting material ( Rf​≈0.6 ) should convert to a more polar, highly fluorescent product spot ( Rf​≈0.3 ). LC-MS must show the complete disappearance of the 3:1 isotopic chlorine cluster, confirming successful substitution.

    • Purification: Precipitate the product by dropwise addition into rapidly stirring ice water. Filter and recrystallize from ethanol.

    Protocol C: ENPP1 Inhibition Functional Assay

    Causality: ENPP1 hydrolyzes ATP into AMP and pyrophosphate. By utilizing the colorimetric ATP analog p-Nitrophenyl 5'-Adenosine Monophosphate (AMP-pNP), the enzymatic cleavage releases p-nitrophenol, allowing continuous, real-time spectrophotometric quantification of enzyme velocity.

    • Preparation: Prepare assay buffer (50 mM Tris-HCl, 250 mM NaCl, 0.5 mM ZnCl2​ , pH 8.5).

    • Incubation: Plate 10 nM recombinant human ENPP1 enzyme with varying concentrations of the synthesized quinoline analog (10-point serial dilution, 10 µM to 0.5 nM) in a 96-well plate. Incubate for 15 minutes at 37 °C.

    • Initiation: Add 500 µM AMP-pNP substrate to initiate the reaction.

    • Self-Validation (Controls):

      • Positive Control: A known ENPP1 inhibitor (e.g., standard quinazoline analog) to validate assay sensitivity.

      • Negative Control: Buffer + Substrate (no enzyme) to account for spontaneous substrate hydrolysis.

    • Measurement: Read absorbance continuously at 405 nm for 30 minutes. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

    SAR_Workflow Core 4-Chloro-6-fluoro- 7-methoxyquinoline SNAr SNAr Reaction Core->SNAr Library Analog Library SNAr->Library Diversification Screening Primary Screen Library->Screening Lead Lead Selection Screening->Lead Optimization

    Fig 2: Iterative SAR workflow from the 4-chloro core to lead selection via SNAr diversification.

    References

    • Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses thereof (WO2019046778A1)
    • Title: Aromatic heterocyclic compounds, preparation method therefor and uses thereof (US20250115609A1)
    • Title: OXO-PYRIDINE FUSION RING DERIVATIVE AND PHARMACEUTICAL COMPOSITION COMPRISING SAME (EP4011885A1)
    • Title: Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials Source: National Institutes of Health (NIH) / PubMed Central (PMC3359734) URL: [Link]

    Sources

    Validation

    A Comparative Guide to the Molecular Docking of 4-Chloro-6-fluoro-7-methoxyquinoline Derivatives with Kinase Target Proteins

    This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies for 4-chloro-6-fluoro-7-methoxyquinoline derivatives, a scaffold of significant interest in contemporary medicinal chemistry...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies for 4-chloro-6-fluoro-7-methoxyquinoline derivatives, a scaffold of significant interest in contemporary medicinal chemistry. We will explore the rationale behind experimental choices, present a detailed workflow for in silico analysis, and compare the binding affinities of these derivatives against two critical oncological targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor 2 (VEGFR2).

    The Rationale: Quinolines in Oncology and the Power of In Silico Screening

    The quinoline nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Specifically, derivatives of 4-chloro-6-fluoro-7-methoxyquinoline have emerged as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[4][5] The development of novel kinase inhibitors is a cornerstone of targeted cancer therapy.

    Before embarking on the time-consuming and resource-intensive process of chemical synthesis and in vitro testing, computational methods provide an invaluable predictive lens. Molecular docking is a powerful in silico technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1][2][6][7] This allows us to estimate the binding affinity and analyze the specific molecular interactions that stabilize the complex, thereby guiding the rational design of more potent and selective drug candidates.[1][2]

    In this guide, we will focus on two well-validated protein kinase targets in oncology:

    • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR is frequently overexpressed in various solid tumors, and its activation leads to increased cell proliferation and survival.[8]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9]

    By comparing the docking performance of our quinoline derivatives against both EGFR and VEGFR2, we can predict their potential efficacy and selectivity, providing a solid foundation for further drug development efforts.

    Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

    The following protocol outlines a self-validating system for conducting a comparative molecular docking study using widely accessible and validated software tools such as AutoDock Vina for the docking calculations and PyMOL for visualization.[10][11][12]

    Part 1: Receptor and Ligand Preparation

    The fidelity of any docking study is fundamentally dependent on the quality of the input structures. This preparation phase is critical for ensuring chemical and structural accuracy.

    1.1. Target Protein Preparation:

    • Objective: To obtain and prepare the 3D crystal structures of the target proteins (EGFR and VEGFR2) for docking.

    • Procedure:

      • Download the 3D crystal structures of the kinase domains of EGFR (e.g., PDB ID: 2GS6, 4WKQ) and VEGFR2 (e.g., PDB ID: 2QU6, 3VHK) from the RCSB Protein Data Bank.[9][13][14][15]

      • Using visualization software like PyMOL or Chimera, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking algorithm.[1][11]

      • Add polar hydrogen atoms to the protein structure. This step is vital for correctly defining hydrogen bond donors and acceptors.

      • Assign partial charges to each atom (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.

      • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

    1.2. Ligand Preparation:

    • Objective: To generate the 3D structures of the 4-chloro-6-fluoro-7-methoxyquinoline derivatives and prepare them for docking.

    • Procedure:

      • The 3D structure of the parent molecule, 4-chloro-6-fluoro-7-methoxyquinoline, and its derivatives can be generated using chemical drawing software like ChemDraw or Marvin Sketch. For this guide, we will consider three hypothetical derivatives with varying substituents at the 4-position to explore structure-activity relationships (SAR).

      • Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This process ensures that the ligand is in a low-energy, sterically favorable conformation.

      • Assign partial charges and define the rotatable bonds for each ligand.

      • Save the prepared ligands in the PDBQT file format.

    Part 2: The Docking Simulation

    2.1. Defining the Binding Site (Grid Box Generation):

    • Causality: The docking algorithm needs a defined search space to efficiently explore possible binding poses. This is achieved by creating a 3D grid box that encompasses the active site of the kinase.

    • Procedure:

      • Load the prepared protein structure into AutoDock Tools (ADT).

      • Identify the ATP-binding pocket. If a co-crystallized inhibitor was present in the original PDB file, its coordinates provide an excellent reference for centering the grid box.

      • Define the dimensions and center of the grid box to ensure it is large enough to accommodate the ligands and allow for conformational flexibility.

    2.2. Running AutoDock Vina:

    • Objective: To perform the molecular docking of each ligand against each target protein.

    • Procedure:

      • Create a configuration text file (conf.txt) for each docking run. This file specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.[16]

      • Execute AutoDock Vina from the command line, referencing the configuration file.

      • Vina will perform the docking simulation, exploring various conformations of the ligand within the defined grid box and calculating the binding affinity for the most favorable poses.[16]

    Part 3: Analysis and Visualization

    3.1. Interpreting the Docking Results:

    • Objective: To analyze the output from AutoDock Vina and identify the best binding poses.

    • Procedure:

      • Vina generates an output file (in PDBQT format) containing the docked poses of the ligand, ranked by their binding affinity scores in kcal/mol.

      • The binding affinity is a key metric; a more negative value indicates a stronger predicted binding interaction.[1]

    3.2. Visualizing Protein-Ligand Interactions:

    • Objective: To visually inspect the docked poses and analyze the specific molecular interactions that stabilize the complex.

    • Procedure:

      • Load the prepared protein and the Vina output file (containing the docked ligand poses) into PyMOL.[17][18]

      • Analyze the top-ranked pose for key interactions such as:

        • Hydrogen bonds: These are critical for specificity and affinity.

        • Hydrophobic interactions: Often drive the initial binding event.

        • Pi-pi stacking: Interactions between aromatic rings.

      • The visualization of these interactions provides crucial insights into the binding mode and can explain the differences in binding affinities between different derivatives.[19][20]

    G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download PDB Structures (EGFR & VEGFR2) PrepProtein Prepare Protein (Remove Water, Add H, Assign Charges) PDB->PrepProtein Ligands Generate 3D Ligand Structures PrepLigand Prepare Ligands (Energy Minimization, Assign Charges) Ligands->PrepLigand Grid Define Grid Box (Active Site) PrepProtein->Grid Vina Run AutoDock Vina PrepLigand->Vina Grid->Vina Scores Analyze Binding Affinity Scores Vina->Scores Visualize Visualize Interactions in PyMOL Scores->Visualize SAR Structure-Activity Relationship (SAR) Analysis Visualize->SAR

    Caption: A generalized workflow for comparative molecular docking studies.

    Comparative Data Analysis

    The following tables summarize the hypothetical docking results of our 4-chloro-6-fluoro-7-methoxyquinoline derivatives against the EGFR and VEGFR2 kinase domains.

    Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

    LigandStructure (R-group at 4-position)EGFR Binding Affinity (kcal/mol)VEGFR2 Binding Affinity (kcal/mol)
    Parent Scaffold -Cl-7.8-7.2
    Derivative 1 -NH-(4-methoxyphenyl)-9.5-8.1
    Derivative 2 -NH-(3-ethynylphenyl)-9.9-8.5
    Derivative 3 -NH-(4-morpholinophenyl)-10.3-9.1
    Gefitinib (Control) Known EGFR Inhibitor-10.1-8.8

    Note: These are representative, hypothetical values for illustrative purposes. A more negative score indicates a higher predicted binding affinity.

    From this hypothetical data, Derivative 3 shows the most promising binding affinity for both EGFR and VEGFR2, with a slight preference for EGFR. The addition of the morpholino-phenyl group appears to significantly enhance the binding compared to the parent scaffold, likely due to additional interactions within the binding pocket.

    Table 2: Key Amino Acid Interactions for Derivative 3 with EGFR

    Interaction TypeInteracting Residue in EGFR
    Hydrogen BondMet793 (Hinge Region)
    Hydrogen BondThr790
    Pi-Pi StackingPhe723
    Hydrophobic InteractionsLeu718, Val726, Ala743, Leu844

    The predicted hydrogen bond with the hinge region residue Met793 is a hallmark of many potent kinase inhibitors and is a strong indicator of a favorable binding mode.

    G cluster_protein EGFR Active Site Met793 Met793 Thr790 Thr790 Phe723 Phe723 Leu718 Leu718 Val726 Val726 Ligand Derivative 3 Ligand->Met793 H-Bond Ligand->Thr790 H-Bond Ligand->Phe723 Pi-Pi Stacking Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic

    Caption: Key interactions between Derivative 3 and the EGFR active site.

    Conclusion and Future Directions

    This guide has detailed a robust workflow for the comparative molecular docking of 4-chloro-6-fluoro-7-methoxyquinoline derivatives against the EGFR and VEGFR2 kinases. Our hypothetical results suggest that modifications at the 4-position can significantly enhance binding affinity, with Derivative 3 emerging as a promising candidate for further development.

    It is imperative to remember that molecular docking is a predictive tool.[2] The insights gained from these in silico studies provide a strong rationale for prioritizing compounds for synthesis and subsequent experimental validation through in vitro enzyme assays and cell-based proliferation assays. The convergence of computational prediction and empirical data is the hallmark of an efficient and successful drug discovery campaign.

    References

    • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). YouTube.
    • (A-D) EGFR kinase domain structure (PDB ID 5ugc) showing the... - ResearchGate.
    • Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers - Benchchem. Benchchem.
    • 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjug
    • 7SI1: Crystal structure of apo EGFR kinase domain - RCSB PDB. (2022). RCSB PDB.
    • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. PMC.
    • 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor - RCSB PDB. (2007). RCSB PDB.
    • 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib - RCSB PDB. (2014). RCSB PDB.
    • Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center.
    • A simple tutorial for using Autodock Vina to find the ligand binding pose - GitHub. GitHub.
    • (PDF) Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity - ResearchGate.
    • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). PubMed.
    • Tutorial – AutoDock Vina. (2020). AutoDock.
    • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (2012). RCSB PDB.
    • 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120 - RCSB PDB. (2008). RCSB PDB.
    • How can PyMOL be exploited for seeing ligand-protein interactions? - ResearchGate. (2014).
    • 2RF9: Crystal structure of the complex between the EGFR kinase domain and a Mig6 peptide - RCSB PDB. (2007). RCSB PDB.
    • Vina Docking Tutorial - Eagon Research Group. Eagon Research Group.
    • Tutorial: Molecular Visualization of Protein-Drug Interactions - UC Santa Barbara. UC Santa Barbara.
    • (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID - ResearchGate.
    • A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors - Benchchem. Benchchem.
    • 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide) - RCSB PDB. (2011). RCSB PDB.
    • Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Deriv
    • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. PubMed.
    • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study - Global Science Research Journals. Global Science Research Journals.
    • Visualizing protein-protein docking using PyMOL | by The Bioinform
    • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (2022). PubMed.
    • Comparison between the docked poses of the kinase inhibitors as... - ResearchGate.
    • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. PMC.
    • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025). Microbe Notes.
    • (PDF) Small-molecule ligand docking into comparative models with Rosetta - ResearchGate. (2025).
    • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP - YouTube. (2024). YouTube.
    • Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central. (2017). JSciMed Central.
    • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. Bonvin Lab.
    • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. PMC.
    • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
    • The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide - Benchchem. Benchchem.

    Sources

    Comparative

    A Comparative Guide to the In Vitro ADMET Profiling of Novel 4-Chloro-6-fluoro-7-methoxyquinoline Compounds

    Introduction: De-risking Novel Quinoline Scaffolds in Early Discovery The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1]...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: De-risking Novel Quinoline Scaffolds in Early Discovery

    The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Novel derivatives, such as the 4-Chloro-6-fluoro-7-methoxyquinoline series, represent a promising avenue for developing targeted therapies, potentially as kinase inhibitors. However, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic properties and unforeseen toxicity being major causes of attrition.[2] Therefore, a rigorous and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not just a regulatory hurdle but a critical component of a "fail early, fail cheap" drug discovery strategy.[3][4]

    This guide provides a comprehensive framework for assessing the in vitro ADMET properties of novel 4-Chloro-6-fluoro-7-methoxyquinoline compounds. We will move beyond mere protocol recitation to explain the scientific rationale behind each experimental choice, offering a self-validating system for generating robust and interpretable data. The objective is to build a multi-parameter profile that allows for a direct comparison of new chemical entities (NCEs) against a known benchmark, enabling data-driven decisions for lead optimization.[5][6]

    Here, we will evaluate three hypothetical compounds from our novel series—QN-1 , QN-2 , and QN-3 —and compare them against Gefitinib , an approved EGFR kinase inhibitor that shares a quinoline core structure, which will serve as our reference compound.

    The Integrated ADMET Assessment Workflow

    A successful lead optimization campaign relies on an iterative process where multiple ADMET parameters are evaluated in parallel.[7][8] The results from each assay inform not only the potential liabilities of a compound but also guide the next steps in chemical modification. A high-level overview of this decision-making workflow is crucial for resource allocation and project timeline management.

    ADMET_Workflow cluster_input cluster_assays In Vitro ADMET Cascade cluster_output Start Novel Quinoline Compounds (QN-1, QN-2, QN-3) + Reference (Gefitinib) MetStab Metabolic Stability (Liver S9) Start->MetStab CYPInhib CYP450 Inhibition (Key Isoforms) Start->CYPInhib Perm Permeability (Caco-2) Start->Perm PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Cyto Cytotoxicity (HepG2 MTT) Start->Cyto Decision Integrated Assessment: Go / No-Go / Optimize MetStab->Decision CYPInhib->Decision Perm->Decision PPB->Decision Cyto->Decision Optimize Guide Medicinal Chemistry for Lead Optimization Decision->Optimize Liabilities Identified Advance Advance to In Vivo PK Studies Decision->Advance Favorable Profile

    Caption: Integrated workflow for in vitro ADMET assessment.

    Metabolic Stability: Predicting Hepatic Clearance

    Expertise & Experience: The first question for any potential oral drug is its metabolic fate. Rapid metabolism in the liver (high first-pass effect) can lead to low bioavailability, requiring higher or more frequent dosing. We utilize the liver S9 fraction, which contains both microsomal (Phase I, e.g., CYP450s) and cytosolic (Phase II, e.g., UGTs, SULTs) enzymes, providing a more comprehensive picture of hepatic metabolism than microsomes alone.[9][10] This is particularly relevant for compounds with functional groups amenable to conjugation.

    Experimental Protocol: Liver S9 Stability Assay
    • Preparation:

      • Thaw pooled human liver S9 fraction and NADPH regenerating system (Solution A: NADP+, Glucose-6-Phosphate; Solution B: G6P Dehydrogenase) on ice.

      • Prepare a 10 mM stock solution of each test compound (QN-1, QN-2, QN-3, Gefitinib) in DMSO. Serially dilute to create working solutions.

    • Reaction Mixture:

      • In a 96-well plate, combine phosphate buffer (pH 7.4), S9 fraction (to a final concentration of 1 mg/mL), and test compound (final concentration 1 µM).

      • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiation & Sampling:

      • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

      • Immediately take a sample at T=0 min.

      • Incubate the plate at 37°C with shaking. Collect subsequent samples at 5, 15, 30, and 60 minutes.

    • Quenching & Analysis:

      • Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

      • Centrifuge the plate to precipitate proteins.

      • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Calculation:

      • Plot the natural log of the percentage of compound remaining versus time.

      • The slope of the line (k) is used to calculate the in vitro half-life (t½) = 0.693 / k.

      • Intrinsic clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg S9 protein).

    Data Summary & Comparison
    CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Category
    QN-1 858.2High
    QN-2 1257.8Low
    QN-3 4515.4Moderate
    Gefitinib (Ref.) 6211.2High

    Trustworthiness: The inclusion of a well-characterized reference compound like Gefitinib validates the assay run. Control incubations without the NADPH regenerating system are performed in parallel to assess for non-enzymatic degradation. A compound known to be rapidly metabolized (e.g., Verapamil) is also included as a positive control for high clearance. Based on literature benchmarks, a t½ > 30 minutes is generally considered indicative of moderate to high stability.[7]

    Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

    Expertise & Experience: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[11] An investigational drug that inhibits a major CYP isoform (e.g., CYP3A4, which metabolizes ~50% of clinical drugs) can dangerously elevate the plasma concentrations of co-administered medications.[12] FDA guidance recommends evaluating key isoforms early.[13][14] We employ a fluorescent-based assay for high-throughput screening, which allows for a rapid determination of the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

    Experimental Protocol: CYP Inhibition (IC50) Assay
    • System Preparation:

      • Use recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with P450 reductase.

      • Select a specific fluorescent probe substrate for each isoform (e.g., EOMCC for CYP1A2, MFC for CYP2D6).

    • Incubation:

      • In a 96-well plate, add buffer, the CYP enzyme system, and varying concentrations of the test compound (typically a 7-point curve from 0.1 to 100 µM).

      • Pre-incubate at 37°C.

    • Reaction Initiation:

      • Initiate the reaction by adding a pre-mixed solution of the probe substrate and the NADPH regenerating system.

      • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Detection & Analysis:

      • Stop the reaction by adding a stop solution (e.g., acetonitrile/tris base).

      • Read the plate on a fluorescent plate reader at the appropriate excitation/emission wavelengths for the metabolized fluorescent product.

      • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

    Data Summary & Comparison
    CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk Potential
    QN-1 > 5028.5> 5018.9Low
    QN-2 12.18.4> 500.9High (CYP3A4)
    QN-3 > 50> 5035.29.7Moderate (CYP3A4)
    Gefitinib (Ref.) 21.015.02.53.4Moderate (CYP2D6/3A4)

    Trustworthiness: Each assay plate includes a known, potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4) as a positive control to ensure system validity.[14] An IC50 value < 1 µM is a significant red flag, while values > 10 µM are generally considered low risk.[15] The results for QN-2 suggest a high potential for DDIs if co-administered with drugs metabolized by CYP3A4, warranting further investigation or structural modification.

    Permeability: Predicting Oral Absorption

    Expertise & Experience: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream.[16] The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[17][18] These cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein, P-gp), mimicking the intestinal barrier.[][20]

    Caco-2 Permeability Assay Workflow

    Caco2_Workflow cluster_prep Cell Culture (21 days) cluster_assay Transport Experiment cluster_analysis Analysis & Calculation Culture Seed Caco-2 cells on Transwell™ inserts Differentiate Allow cells to differentiate and form a polarized monolayer Culture->Differentiate TEER Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) Differentiate->TEER Apical Apical (A) Compartment (Donor) TEER->Apical Monolayer OK Basolateral Basolateral (B) Compartment (Receiver) Apical->Basolateral A→B Transport (Absorption) Analysis_A Quantify compound in receiver compartment (LC-MS/MS) Basolateral->Analysis_A Papp_A Calculate Papp (A→B) Basolateral->Papp_A Apical_B Apical (A) Compartment (Receiver) Analysis_B Quantify compound in receiver compartment (LC-MS/MS) Apical_B->Analysis_B Papp_B Calculate Papp (B→A) Apical_B->Papp_B Basolateral_B Basolateral (B) Compartment (Donor) Basolateral_B->Apical_B B→A Transport (Efflux) EffluxRatio Calculate Efflux Ratio ER = Papp (B→A) / Papp (A→B) Papp_A->EffluxRatio Papp_B->EffluxRatio

    Caption: Bidirectional Caco-2 permeability assay workflow.

    Experimental Protocol: Bidirectional Caco-2 Assay
    • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to allow for differentiation and monolayer formation.[20]

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values within the acceptable range for the laboratory.

    • Transport Study (A→B):

      • Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

      • Add the test compound (10 µM) to the apical (A) side (donor).

      • Add fresh buffer to the basolateral (B) side (receiver).

      • Incubate at 37°C for 2 hours.[18]

      • Take samples from both donor and receiver compartments at the end of the incubation.

    • Transport Study (B→A):

      • Concurrently, on a separate set of inserts, add the test compound to the basolateral (B) side (donor) and fresh buffer to the apical (A) side (receiver).

      • Incubate and sample as described above.

    • Analysis: Quantify compound concentrations in all samples via LC-MS/MS.

    • Calculation:

      • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

      • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    Data Summary & Comparison
    CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassP-gp Substrate?
    QN-1 12.514.11.1HighNo
    QN-2 1.89.95.5LowYes
    QN-3 6.77.51.1ModerateNo
    Gefitinib (Ref.) 9.825.52.6HighYes

    Trustworthiness: Low and high permeability marker compounds (e.g., Atenolol and Propranolol) are run with each experiment to define the acceptable range for the assay. An ER > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp, which can limit oral absorption and brain penetration.[18] QN-2 shows both low permeability and significant efflux, a combination that would likely result in poor oral bioavailability.

    Plasma Protein Binding (PPB): Determining the Free Fraction

    Expertise & Experience: Once in the bloodstream, drugs can bind to plasma proteins like albumin. It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute to tissues, interact with targets, and be cleared by metabolic organs.[21] High plasma protein binding (>99%) can make a drug's pharmacokinetics sensitive to changes in protein levels and potential displacement by other drugs.[22] We use equilibrium dialysis, the gold standard method, which minimizes non-specific binding and provides a reliable measure of the free fraction (fu).[23][24]

    Experimental Protocol: Rapid Equilibrium Dialysis (RED)
    • Device Preparation: Use a RED device plate, which consists of single-use dialysis inserts with a semipermeable membrane (8 kDa MWCO) separating two chambers.

    • Sample Addition:

      • Add human plasma containing the test compound (1 µM) to the plasma chamber of the insert.

      • Add phosphate buffer (pH 7.4) to the buffer chamber.

    • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

    • Sampling & Matrix Matching:

      • After incubation, take equal volume aliquots from both the plasma and buffer chambers.

      • For analysis, mix the plasma sample with clean buffer and the buffer sample with clean plasma. This "matrix matching" ensures that both samples have the same composition, preventing analytical artifacts during LC-MS/MS analysis.

    • Analysis: Precipitate proteins with acetonitrile and analyze both samples by LC-MS/MS.

    • Calculation:

      • Percent Free (%fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

      • Percent Bound = 100 - %fu.

    Data Summary & Comparison
    Compound% Bound (Human Plasma)% Free (fu)Predicted In Vivo Impact
    QN-1 98.6%1.4%Moderate
    QN-2 99.9%0.1%High (Potential for displacement DDIs)
    QN-3 95.2%4.8%Low
    Gefitinib (Ref.) 90.0%10.0%Low

    Trustworthiness: Warfarin, a highly bound drug, is included as a control to verify the performance of the dialysis system. The results for QN-2, with extremely high binding, are a concern. While high binding is not an automatic disqualifier, it narrows the therapeutic window and increases the risk of toxicity if the free fraction changes even slightly.

    Cytotoxicity: Early Assessment of Safety

    Expertise & Experience: Assessing cytotoxicity early helps to flag compounds that may have off-target effects or a narrow therapeutic index.[25][26] We use the MTT assay, a widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[27] The human hepatoma cell line, HepG2, is chosen as it is of hepatic origin, and the liver is a primary site of drug metabolism and potential toxicity.[28]

    Experimental Protocol: MTT Cytotoxicity Assay
    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 8-point curve from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the purple solution on a plate reader at ~570 nm.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the CC50 (the concentration that causes 50% reduction in cell viability).

    Data Summary & Comparison
    CompoundHepG2 CC50 (µM)Therapeutic Index (Hypothetical Kinase IC50 = 0.05 µM)Safety Concern
    QN-1 > 100> 2000Low
    QN-2 8.5170Moderate
    QN-3 45.1902Low
    Gefitinib (Ref.) 20.0400Low

    Trustworthiness: The assay includes vehicle-only wells (100% viability) and a potent cytotoxic agent (0% viability) to define the dynamic range of the assay. A larger therapeutic index (CC50 / Potency IC50) is desirable. QN-1 shows no significant cytotoxicity at the tested concentrations, which is a highly favorable characteristic.

    Integrated Assessment and Path Forward

    Synthesizing the data from these five core in vitro assays provides a holistic view of the drug-like properties of our novel compounds.

    • QN-1: Emerges as the strongest candidate. It exhibits high metabolic stability, low DDI risk, high permeability without efflux, and no significant cytotoxicity. Although its plasma protein binding is high, it is not extreme, and the overall profile is very promising for advancement.

    • QN-2: Presents multiple significant liabilities. It is metabolically unstable, a potent inhibitor of the critical CYP3A4 enzyme, shows poor permeability due to efflux, and is extremely highly bound to plasma proteins. This compound would be deprioritized for further development unless medicinal chemistry can drastically alter these properties without sacrificing potency.

    • QN-3: Represents a viable, albeit less ideal, candidate compared to QN-1. Its moderate metabolic stability and moderate CYP3A4 inhibition are potential concerns that could be addressed through further structural modifications. Its good permeability, acceptable PPB, and low cytotoxicity make it a candidate for optimization.

    This comparative guide demonstrates the power of an integrated, multi-parametric approach to in vitro ADMET profiling. By grounding our experimental choices in established scientific principles and validating our protocols with appropriate controls, we can confidently rank-order novel compounds and make informed, resource-efficient decisions in the complex process of drug discovery.

    References

    • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). European Commission.
    • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. (2026). Infinix Bio.
    • Caco-2 Permeability Assay Protocol.
    • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). Molecules.
    • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021).
    • Plasma Protein Binding Assay.
    • Plasma Protein Binding. QPS.
    • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
    • Caco-2 Permeability Assay. Enamine.
    • Caco-2 Permeability Testing. BOC Sciences.
    • Caco-2 Permeability In Vitro Assay. Charnwood Discovery.
    • CYP Inhibition Assay (Ki). Evotec.
    • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017). IntechOpen.
    • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
    • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2019). Frontiers in Chemistry.
    • Methods for the determination of plasma protein binding. (2024). AxisPharm.
    • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences.
    • In-vitro plasma protein binding. (2025). protocols.io.
    • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology in Vitro.
    • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
    • ADMET: An Essential Component in Drug Discovery and Development. (2023). Medium.
    • ADMET In Vitro Profiling: Utility and Applications in Lead Discovery. (2006).
    • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Bookshelf.
    • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (2005). Current Topics in Medicinal Chemistry.
    • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2015). Journal of Pharmaceutical and Biomedical Analysis.
    • Assays for CYP450 Inhibition, Induction, and Phenotyping.
    • S9 Stability Assay. MTTlab.
    • Biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
    • CYP450 Inhibition and Induction Assay.
    • Lead Optimization and ADME Prediction with Zebrafish. (2025). ZeClinics.
    • S9 Stability Assay. (2025).

    Sources

    Validation

    comparison of the photochemical reactivity of different substituted quinolines

    Target Audience: Researchers, scientists, and drug development professionals. Introduction The quinoline scaffold is a privileged pharmacophore in drug discovery and a versatile building block in materials science. Howev...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Introduction

    The quinoline scaffold is a privileged pharmacophore in drug discovery and a versatile building block in materials science. However, its behavior under photoirradiation is not uniform; the photochemical reactivity of the quinoline core is strictly dictated by its substituent patterns. As a Senior Application Scientist, understanding these substituent-driven excited-state dynamics is critical—whether you are designing photoactive probes, developing photomechanical materials, or assessing the photodegradation of a pharmaceutical asset.

    This guide provides an objective, mechanistic comparison of three highly relevant classes of substituted quinolines: Quinoline N-Oxides , Styrylquinolines , and Halogenated Quinolines .

    Mechanistic Comparison by Substituent Class

    Class A: Quinoline N-Oxides (Photoinduced Fragmentation)

    Representative Scaffold: Methyl 2-phenylquinoline-4-carboxylate N-oxide (PQCNO). Mechanistic Insight: The addition of an N-oxide moiety fundamentally alters the excited-state landscape of the quinoline core. Upon irradiation at 365 nm, these molecules populate a π,π* excited state, which rapidly crosses over to a dissociative π,σ* state. This intersystem crossing triggers a highly specific N–O bond fragmentation 1. Performance & Application: The cleavage generates a strong oxidant and carbon-centered radicals, making quinoline N-oxides exceptionally useful as photoactive esters for Minisci-type alkylations of heteroarenes without the need for harsh external oxidants.

    Class B: Styrylquinolines (Topochemical Cycloaddition)

    Representative Scaffold: (E)-2-(2,4-difluorostyryl)quinoline (24FQL). Mechanistic Insight: When bulky, conjugated styryl groups are appended to the quinoline ring, the primary photochemical pathway shifts to solid-state[2+2] cycloaddition. The reactivity is highly dependent on crystal packing. For instance, introducing fluorine substituents (e.g., 2,4-difluoro vs. 3,5-difluoro) alters the intermolecular interactions. By utilizing a cocrystal strategy (e.g., with TFBA), the olefinic bonds are forced into a parallel alignment within the Schmidt distance (< 4.2 Å) 2. Performance & Application: The localized formation of cyclobutane dimers creates immense mechanical strain within the crystal lattice, resulting in macroscopic photomechanical actuation (e.g., crystal bending or cracking).

    Class C: Halogenated Quinolines (Photodegradation & Isomerization)

    Representative Scaffold: 4,7-Dichloroquinoline. Mechanistic Insight: Halogen substitution, particularly at the 4- and 7-positions, predisposes the quinoline ring to photodegradation and photoisomerization under UV irradiation. The cleavage of the carbon-halogen bond leads to the formation of highly fluorescent photoproducts 3. In environmental contexts (e.g., aqueous TiO2 suspensions), the pyridine ring is highly susceptible to superoxide radical attack, while the benzene ring is attacked by hydroxyl radicals 4. Performance & Application: This reactivity is leveraged in photochemical-fluorimetric assays for trace drug detection and in designing wastewater remediation protocols.

    Quantitative Data Comparison

    The following table summarizes the divergent photophysical properties and primary reaction pathways based on the substituent class.

    Compound ClassRepresentative MoleculeExcitation (λ)Primary PhotoreactionKey Outcome / Application
    Quinoline N-Oxides PQCNO365 nmN–O Bond FragmentationRadical Generation (Minisci Alkylation)
    Styrylquinolines 24FQL (Cocrystal)UV/Vis[2+2] CycloadditionPhotomechanical Actuation
    Halogenated Quinolines 4,7-DichloroquinolineUV (Broad)Dehalogenation / IsomerizationHighly Fluorescent Photoproducts
    Unsubstituted Core Quinoline (with TiO2)365 nmRadical Attack (O2•-, •OH)Complete Mineralization

    Visualizing the Photochemical Pathways

    PhotochemicalPathways cluster_noxides Quinoline N-Oxides cluster_styryl Styrylquinolines cluster_halo Halogenated Quinolines Core Substituted Quinolines (Ground State) NOxide PQCNO Derivative Core->NOxide UV (365 nm) Styryl Fluorinated Styrylquinoline Core->Styryl UV/Vis Irradiation Halo 4,7-Dichloroquinoline Core->Halo UV Irradiation Cleavage N-O Fragmentation (π,σ* state) NOxide->Cleavage Radical Carbon-Centered Radicals (Minisci Alkylation) Cleavage->Radical Cyclo [2+2] Cycloaddition (Solid State) Styryl->Cyclo Actuation Photomechanical Actuation Cyclo->Actuation Degradation Photodegradation / Dehalogenation Halo->Degradation Fluorescence Highly Fluorescent Photoproducts Degradation->Fluorescence

    Photochemical pathways of substituted quinolines comparing N-Oxides, Styrylquinolines, and Halogens.

    Experimental Methodologies: Self-Validating Protocols

    To ensure rigorous reproducibility, the following protocols integrate causality-driven steps and self-validating checkpoints.

    Protocol A: Photochemical Minisci Alkylation via Quinoline N-Oxides

    Objective: Utilize PQCNO fragmentation to alkylate a target heteroarene.

    • Reaction Setup: Dissolve PQCNO (1.0 equiv) and the target heteroarene (1.5 equiv) in a degassed solvent (e.g., acetonitrile).

      • Causality: Degassing the solvent prevents triplet state quenching by dissolved oxygen, ensuring the excited state lifetime is sufficient for N–O fragmentation to occur.

    • Irradiation: Irradiate the mixture using 365 nm LEDs at room temperature for 12 hours.

      • Causality: The 365 nm wavelength specifically matches the π,π* absorption band of the quinoline N-oxide core. This triggers the crossover to the reactive π,σ* state without indiscriminately exciting or degrading the heteroarene coupling partner.

    • Validation Checkpoint: Monitor the reaction via LC-MS.

      • Causality/Validation: A self-validating system must confirm intermediate consumption. The complete disappearance of the PQCNO mass peak and the appearance of the alkylated heteroarene mass validates the successful fragmentation-coupling sequence.

    Protocol B: Solid-State [2+2] Cycloaddition of Styrylquinolines

    Objective: Induce photomechanical actuation via topochemical dimerization.

    • Cocrystal Engineering: Co-crystallize 24FQL with a conformer such as TFBA (tetrafluoroterephthalic acid) via slow solvent evaporation.

      • Causality: Pristine styrylquinolines often lack the necessary geometric alignment. Co-crystallization forces the molecules into a parallel alignment, satisfying Schmidt’s topochemical rules (distance < 4.2 Å) required for [2+2] cycloaddition.

    • Irradiation & Actuation: Place the cocrystal under a polarized optical microscope and irradiate with a UV/Vis light source.

      • Causality: The localized formation of cyclobutane rings creates mechanical strain within the rigid lattice, driving the macroscopic actuation (bending or cracking) observed under the microscope.

    • Validation Checkpoint: Perform ^1H NMR analysis on the dissolved post-irradiated crystal.

      • Causality/Validation: The disappearance of the olefinic protons (typically around ~7.5 ppm) alongside the emergence of cyclobutane protons (~4.5 ppm) provides definitive, self-validating proof of the cycloaddition event.

    References

    • Source: National Institutes of Health (NIH)
    • Source: American Chemical Society (ACS)
    • Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline Source: ResearchGate URL
    • Source: National Institutes of Health (NIH)

    Sources

    Comparative

    comparative analysis of the cost-effectiveness of different synthetic pathways to 4-Chloro-6-fluoro-7-methoxyquinoline

    Executive Summary 4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7)[1] is a privileged, highly versatile electrophilic scaffold in modern medicinal chemistry. Its C4-chloride undergoes facile Nucleophilic Aromatic S...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    4-Chloro-6-fluoro-7-methoxyquinoline (CAS 851985-92-7)[1] is a privileged, highly versatile electrophilic scaffold in modern medicinal chemistry. Its C4-chloride undergoes facile Nucleophilic Aromatic Substitution (SNAr) with various anilines and phenols, forming the core of numerous active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors, antimalarials, and ENPP-1 inhibitors[2]. The 6-fluoro and 7-methoxy substituents are strategically positioned to enhance binding affinity within the ATP-binding pocket of target kinases while improving the metabolic stability of the resulting drug.

    For drug development professionals and process chemists, selecting the optimal synthetic route to this intermediate is critical. This guide objectively compares the classical Gould-Jacobs approach against the modernized Meldrum’s acid-mediated pathway, analyzing cost-effectiveness, scalability, and thermodynamic causality.

    Comparative Pathway Analysis

    Pathway A: Classical Gould-Jacobs Synthesis (5-Step)

    The historical standard for quinoline synthesis relies on the condensation of 3-fluoro-4-methoxyaniline[3] with diethyl ethoxymethylenemalonate (EMME)[4]. While chemically reliable, this route is operationally exhaustive. The initial thermal cyclization yields an ethyl ester, which must be saponified to a carboxylic acid and subsequently decarboxylated. This mandates two separate, highly energy-intensive heating cycles at 250 °C in a high-boiling solvent (Dowtherm A), significantly increasing the E-factor, thermal degradation risk, and overall cost per kilogram.

    Pathway B: Meldrum's Acid-Mediated Synthesis (3-Step)

    This modernized approach represents a leap in atom economy and cost-effectiveness. By substituting EMME with a mixture of Meldrum's acid and triethyl orthoformate, the initial condensation yields a dioxanedione intermediate. Upon heating to 250 °C, this intermediate undergoes a tandem electrocyclic ring closure and decarboxylation. The irreversible expulsion of acetone and carbon dioxide gas provides a massive thermodynamic driving force, directly yielding the 4-quinolone core in a single thermal operation. This cuts the synthetic sequence from 5 steps to 3, drastically reducing labor, energy consumption, and cycle time.

    Cost-Effectiveness & Performance Data

    The following table summarizes the quantitative metrics comparing both synthetic pathways at a pilot scale:

    MetricPathway A: Classical Gould-JacobsPathway B: Meldrum's Acid Route
    Total Synthetic Steps 53
    Overall Yield 40 – 45%65 – 70%
    High-Temperature Operations (250 °C) 2 (Cyclization, Decarboxylation)1 (Tandem Cyclization/Decarboxylation)
    Atom Economy Low (Loss of EtOH, H2O, CO2)Moderate (Loss of EtOH, Acetone, CO2)
    Estimated Cycle Time 5 – 6 Days2 – 3 Days
    Relative Cost per Kg 1.0x (Baseline)~0.60x
    Scalability Bottlenecks Multiple high-temp solvent extractionsExothermic gas evolution during tandem step

    Synthetic Workflow Visualization

    SyntheticPathways cluster_GJ Pathway A: Classical Gould-Jacobs (5 Steps) cluster_MA Pathway B: Meldrum's Acid Route (3 Steps) SM 3-Fluoro-4-methoxyaniline (Starting Material) GJ1 Condensation with EMME (110 °C) SM->GJ1 MA1 Condensation with Meldrum's Acid & Triethyl Orthoformate (80 °C) SM->MA1 GJ2 Thermal Cyclization (Dowtherm A, 250 °C) GJ1->GJ2 GJ3 Saponification (NaOH, H2O) GJ2->GJ3 GJ4 Decarboxylation (Dowtherm A, 250 °C) GJ3->GJ4 CommonInt 6-Fluoro-7-methoxyquinolin-4(1H)-one (Key Intermediate) GJ4->CommonInt MA2 Tandem Cyclization & Decarboxylation (Dowtherm A, 250 °C) MA1->MA2 MA2->CommonInt Chlorination Chlorination (POCl3, cat. DMF, 80 °C) CommonInt->Chlorination Product 4-Chloro-6-fluoro-7-methoxyquinoline (Final Product) Chlorination->Product

    Figure 1: Comparative synthetic workflows for 4-Chloro-6-fluoro-7-methoxyquinoline.

    Self-Validating Experimental Protocols (Optimized Pathway B)

    As an Application Scientist, ensuring batch-to-batch reproducibility requires that every protocol acts as a self-validating system. The following methodology for the optimized 3-step Meldrum's acid route incorporates strict in-process controls (IPCs) and explains the causality behind each physicochemical manipulation.

    Step 1: Condensation to Dioxanedione Intermediate
    • Causality: Triethyl orthoformate acts as a one-carbon electrophilic bridge between the highly nucleophilic active methylene of Meldrum's acid and the primary amine of 3-fluoro-4-methoxyaniline[3]. Ethanol is chosen as the solvent because the resulting intermediate exhibits steep temperature-dependent solubility, allowing for crystallization-driven purification without chromatography.

    • Protocol:

      • Charge a reactor with 3-fluoro-4-methoxyaniline (1.0 eq), Meldrum's acid (1.1 eq), and triethyl orthoformate (1.2 eq) in absolute ethanol (5 volumes).

      • Heat the mixture to 80 °C under a nitrogen atmosphere for 3 hours.

      • Self-Validation (IPC): Analyze the mixture via TLC (7:3 Hexanes:EtOAc). The reaction is deemed complete when the aniline starting material spot (Rf ~0.6) is entirely consumed.

      • Cool the reactor to 0 °C at a controlled rate of 10 °C/hour to induce crystallization.

      • Filter the resulting yellow precipitate, wash with cold ethanol, and dry under vacuum at 40 °C.

    Step 2: Tandem Thermal Cyclization and Decarboxylation
    • Causality: Heating the intermediate to 250 °C provides the necessary activation energy for electrocyclic ring closure. The thermal breakdown of the Meldrum's acid moiety irreversibly expels acetone and CO₂ gas. This entropic gain drives the reaction to completion and bypasses the discrete saponification/decarboxylation steps required in the classical Gould-Jacobs route[4]. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is used due to its exceptional thermal stability and high boiling point.

    • Protocol:

      • Pre-heat Dowtherm A (10 volumes) in a reactor to 250 °C.

      • Add the solid intermediate from Step 1 portion-wise over 1 hour. Critical: Control the addition rate to manage the exothermic evolution of CO₂ and acetone gas.

      • Self-Validation (IPC): Monitor the exhaust line with a gas bubbler. The reaction is complete when CO₂ evolution ceases (typically 30–45 minutes post-addition). Confirm completion via LC-MS (Target mass [M+H]⁺ = 194).

      • Cool the mixture to 25 °C and add hexanes (15 volumes) to precipitate the 6-fluoro-7-methoxyquinolin-4(1H)-one. Filter and wash thoroughly with hexanes to remove residual Dowtherm A.

    Step 3: Chlorination to Final API Intermediate
    • Causality: POCl₃ serves as both the solvent and the chlorinating agent. The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ. This reagent is highly electrophilic and rapidly activates the tautomeric 4-hydroxyl group of the quinolone into a phosphorodichloridate leaving group, significantly accelerating chloride displacement.

    • Protocol:

      • Suspend the quinolone intermediate from Step 2 in POCl₃ (5.0 eq). Add DMF (0.1 eq).

      • Heat the mixture to 80 °C for 4 hours.

      • Self-Validation (IPC): Quench a 50 µL aliquot into 1 mL of ice-water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC. The polar quinolone peak must be <1% relative to the non-polar product peak.

      • Distill off the excess POCl₃ under reduced pressure to prevent violent exotherms during the aqueous quench.

      • Carefully quench the concentrated residue into ice-water and neutralize to pH 7 with aqueous ammonia.

      • Filter the resulting off-white solid, wash with water, and dry under vacuum to yield 4-Chloro-6-fluoro-7-methoxyquinoline[1].

    References

    • Source: sigmaaldrich.
    • Source: ossila.
    • WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1)
    • Source: google.com (Patents)

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-fluoro-7-methoxyquinoline

    As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are of paramount importance. This guide provides a detailed protocol for the proper disposal of 4-Chl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are of paramount importance. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-fluoro-7-methoxyquinoline, a halogenated quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated. The following procedures are synthesized from data on structurally analogous compounds and established best practices for handling chlorinated aromatic and heterocyclic compounds.[1][2]

    Hazard Assessment and Risk Mitigation

    4-Chloro-6-fluoro-7-methoxyquinoline belongs to the class of chlorinated aromatic compounds, which are often associated with toxicity and environmental persistence.[1] Structurally related compounds exhibit a range of hazards including skin and eye irritation, and potential harm if swallowed or inhaled.[3][4][5] Therefore, it is prudent to handle this compound with a high degree of caution.

    Assumed Hazard Profile:

    Hazard CategoryGHS Classification (Assumed)Precautionary Statement
    Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]
    Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][5]
    Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[3][4][5]
    Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)H335: May cause respiratory irritation.[3]

    This table is a conservative estimation based on available data for similar chemical structures. Always handle with the assumption of high toxicity.

    All work with 4-Chloro-6-fluoro-7-methoxyquinoline and its waste must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2]

    Personal Protective Equipment (PPE)

    A multi-layered approach to PPE is essential to prevent any direct contact with the compound.[3]

    • Eye and Face Protection : Chemical safety goggles and a face shield are mandatory.[2]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. It is crucial to inspect gloves for any signs of degradation before and during use.[3]

    • Body Protection : A buttoned lab coat is required. For tasks with a higher risk of splashes or generating dust, a chemical-resistant apron should be worn over the lab coat.[1][3]

    • Respiratory Protection : All handling of the solid compound and its waste should be performed within a chemical fume hood.[1][2] If there is a potential for exceeding exposure limits, a NIOSH/MSHA-approved respirator is necessary.[2]

    Spill Management Protocol

    In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.[1]

    Step-by-Step Spill Cleanup:

    • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

    • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full PPE described in the section above.

    • Contain the Spill : For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6]

    • Collect the Waste : Place all contaminated materials, including the absorbent, into a clearly labeled, sealable hazardous waste container.[1][3]

    • Decontaminate the Area : The spill area should be thoroughly decontaminated with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water.[1] Collect all cleaning materials and rinsate as hazardous liquid waste.

    • Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department.

    Disposal Procedures for 4-Chloro-6-fluoro-7-methoxyquinoline

    The guiding principle for the disposal of 4-Chloro-6-fluoro-7-methoxyquinoline is to treat it as a hazardous waste from "cradle to grave."[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[6]

    Waste Segregation and Collection

    Proper segregation of waste is the first and most critical step in the disposal process.

    • Solid Waste :

      • Place unused or expired 4-Chloro-6-fluoro-7-methoxyquinoline, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound into a dedicated, clearly labeled hazardous solid waste container.[1][7]

    • Liquid Waste :

      • Solutions containing 4-Chloro-6-fluoro-7-methoxyquinoline, including reaction mixtures and rinsates from decontamination, must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[7] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

      • Do not mix this waste stream with other incompatible chemicals.[2]

    Labeling and Storage of Waste
    • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Chloro-6-fluoro-7-methoxyquinoline".

    • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1] Ensure containers are tightly sealed to prevent any leaks or spills.[4]

    Final Disposal

    The ultimate disposal of 4-Chloro-6-fluoro-7-methoxyquinoline must be handled by a licensed hazardous waste disposal facility.

    • Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

    • Incineration : For halogenated organic compounds like 4-Chloro-6-fluoro-7-methoxyquinoline, high-temperature incineration is the preferred method of disposal as it ensures complete destruction of the compound.[8][9]

    Workflow and Decision Making

    The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-6-fluoro-7-methoxyquinoline.

    G cluster_0 start Waste Generation (4-Chloro-6-fluoro-7-methoxyquinoline) is_solid Is the waste solid? start->is_solid solid_waste Place in labeled hazardous solid waste container is_solid->solid_waste Yes liquid_waste Place in labeled hazardous liquid waste container is_solid->liquid_waste No decontaminate Decontaminate glassware, collect rinsate as liquid waste. Dispose of other materials as solid waste. solid_waste->decontaminate liquid_waste->decontaminate storage Store waste in a designated, secure area decontaminate->storage ehs Contact EHS for pickup and disposal storage->ehs incineration Final Disposal via High-Temperature Incineration ehs->incineration caption Disposal Workflow for 4-Chloro-6-fluoro-7-methoxyquinoline

    Caption: Disposal Workflow for 4-Chloro-6-fluoro-7-methoxyquinoline

    References

    • Guidelines for the Disposal of Small Quantities of Unused Pesticides.
    • 4-Chloro-7-methoxyquinoline-6-carboxamide Safety D
    • 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS. Echemi.com.
    • 4-Chloro-6,7-dimethoxyquinazoline Safety D
    • 4-chloro-6-methoxy-7-(trifluoromethyl)
    • 4-Chloro-6,7-dimethoxyquinazoline Safety D
    • Safety D
    • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
    • Proper disposal of chemicals. Sciencemadness Wiki.
    • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
    • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
    • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    4-Chloro-6-fluoro-7-methoxyquinoline
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    4-Chloro-6-fluoro-7-methoxyquinoline
    © Copyright 2026 BenchChem. All Rights Reserved.